molecular formula C45H82N7O17P3S B15547412 10-Methyltricosanoyl-CoA

10-Methyltricosanoyl-CoA

Cat. No.: B15547412
M. Wt: 1118.2 g/mol
InChI Key: VZVMSAKKEDGRHK-UHFFFAOYSA-N
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Description

10-Methyltricosanoyl-CoA is a useful research compound. Its molecular formula is C45H82N7O17P3S and its molecular weight is 1118.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H82N7O17P3S

Molecular Weight

1118.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methyltricosanethioate

InChI

InChI=1S/C45H82N7O17P3S/c1-5-6-7-8-9-10-11-12-13-16-19-22-33(2)23-20-17-14-15-18-21-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)

InChI Key

VZVMSAKKEDGRHK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 10-Methyltricosanoyl-CoA in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of 10-methyltricosanoyl-CoA, a key precursor to the virulence-associated lipid, phthiocerol dimycocerosate (PDIM), in Mycobacterium tuberculosis. This document outlines the core biochemical reactions, the enzymes involved, and relevant experimental methodologies for studying this critical metabolic pathway.

Introduction

Mycobacterium tuberculosis, the etiological agent of tuberculosis, possesses a unique and complex cell envelope rich in lipids that plays a crucial role in its pathogenesis and survival within the host. Among these lipids are the phthiocerol dimycocerosates (PDIMs), which are major virulence factors. PDIMs are composed of a long-chain β-diol (phthiocerol) esterified with mycocerosic acids, which are multimethyl-branched fatty acids. The biosynthesis of these mycocerosic acids is a key step in the formation of PDIMs and represents a potential target for novel anti-tubercular drug development. This guide focuses on the biosynthesis of a specific mycocerosic acid precursor, this compound.

The Biosynthetic Pathway of this compound

The synthesis of this compound is carried out by the mycocerosic acid synthase (Mas), a large, multifunctional type I iterative polyketide synthase (PKS). The Mas enzyme catalyzes the iterative elongation of a fatty acyl-CoA primer with methylmalonyl-CoA as the extender unit.

The proposed pathway for the synthesis of this compound involves the following key steps:

  • Primer Selection: The biosynthesis is initiated with a long-chain fatty acyl-CoA primer. Based on the known substrate specificity of Mas, a likely primer for the synthesis of this compound (a C24 fatty acyl-CoA with a methyl branch at C10) is dodecanoyl-CoA (C12:0-CoA).

  • Iterative Elongation and Methylation: The dodecanoyl-CoA primer is loaded onto the Mas enzyme. Subsequently, Mas catalyzes multiple rounds of elongation, with each cycle adding a three-carbon unit from methylmalonyl-CoA, which is subsequently reduced to a propyl unit with a methyl branch. To synthesize a C24 fatty acid from a C12 primer, four molecules of methylmalonyl-CoA are required.

  • Reductive Steps: Each elongation cycle involves a series of reductive steps, including ketoreduction, dehydration, and enoylreduction, to produce a saturated acyl chain. These reactions require NADPH as a reducing equivalent.

  • Chain Termination and Release: Upon reaching the final chain length of 24 carbons with a methyl group at the C10 position, the fatty acyl chain is released from the Mas enzyme as this compound.

The overall stoichiometry for the synthesis of this compound from dodecanoyl-CoA is:

Dodecanoyl-CoA + 4 Methylmalonyl-CoA + 8 NADPH + 8 H+ → this compound + 4 CoA + 4 CO2 + 8 NADP+ + 4 H2O

Key Enzymes and Genes

The biosynthesis of mycocerosic acids is encoded by a large gene cluster, often referred to as the PDIM locus. The key gene and enzyme in this process is:

  • mas (Rv2940c): This gene encodes the mycocerosic acid synthase, the central enzyme responsible for the iterative elongation and methylation of the fatty acyl chain.

Other important enzymes involved in the overall PDIM biosynthesis include:

  • PpsA-E (Rv2931-Rv2935): Polyketide synthases involved in the synthesis of the phthiocerol backbone.

  • FadD26 (Rv2930): A fatty acyl-AMP ligase thought to be involved in activating the fatty acyl primer for the Pps enzymes.

  • PapA5 (Rv2936): An acyltransferase that esterifies mycocerosic acids to the phthiocerol diol.

Data Presentation

Table 1: Substrate Specificity of Mycocerosic Acid Synthase (Mas)

Substrate TypeKnown SubstratesPreferred Substrates (in vivo)Non-SubstratesReference
Primer n-C6 to n-C20 Acyl-CoAsn-C14 to n-C20 Acyl-CoAs-[1]
Extender Unit Methylmalonyl-CoAMethylmalonyl-CoAMalonyl-CoA[1]
Reductant NADPH, NADHNADPH-[2]

Table 2: Properties of Mycocerosic Acid Synthase (Mas)

PropertyValueReference
Gene mas (Rv2940c)[3]
Enzyme Type Type I Iterative Polyketide Synthase[4]
Molecular Weight (Monomer) ~238 kDa[1]
Native Structure Homodimer[1]
Cofactor Requirement 4'-phosphopantetheine[1]
Optimal pH 6.2[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biosynthesis of this compound.

In Vitro Mycocerosic Acid Synthase (Mas) Assay

This protocol describes a method to measure the activity of purified Mas enzyme in vitro.

Objective: To determine the ability of purified Mas to synthesize mycocerosic acids from a given acyl-CoA primer and radiolabeled methylmalonyl-CoA.

Materials:

  • Purified Mycocerosic Acid Synthase (Mas)

  • Acyl-CoA primer (e.g., Dodecanoyl-CoA)

  • [14C]-Methylmalonyl-CoA

  • NADPH

  • NADH

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403) buffer (pH 6.2)

  • Trichloroacetic acid (TCA)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for thin-layer chromatography (TLC)

  • TLC developing solvent (e.g., hexane (B92381):diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 6.2), DTT (1 mM), NADPH (0.5 mM), NADH (0.5 mM), and the acyl-CoA primer (50 µM).

  • Add purified Mas enzyme to the reaction mixture to a final concentration of 1-5 µg/mL.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding [14C]-methylmalonyl-CoA (e.g., 100 µM, with a specific activity of ~50 mCi/mmol).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of 10% (w/v) TCA.

  • Extract the fatty acids from the reaction mixture three times with two volumes of ethyl acetate.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of ethyl acetate and spot onto a silica gel TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the mycocerosic acids from the unreacted substrates.

  • Visualize the radiolabeled products by autoradiography or a phosphorimager.

  • Scrape the silica gel corresponding to the mycocerosic acid spot into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Analysis of Mycocerosic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for the extraction, derivatization, and analysis of mycocerosic acids from M. tuberculosis cultures.

Objective: To identify and quantify the profile of mycocerosic acids, including 10-methyltricosanoic acid, produced by M. tuberculosis.

Materials:

  • M. tuberculosis cell pellet

  • Chloroform (B151607):Methanol (B129727) (2:1, v/v)

  • 0.9% (w/v) NaCl solution

  • BF3-methanol solution (14% w/v)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Lipid Extraction:

    • Resuspend the M. tuberculosis cell pellet in a mixture of chloroform and methanol (2:1, v/v).

    • Sonicate or vortex vigorously to ensure complete lipid extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

    • Repeat the extraction of the aqueous phase and cell debris with chloroform.

    • Pool the organic phases and dry under nitrogen.

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in 5% (w/v) KOH in methanol.

    • Heat at 100°C for 1 hour to saponify the lipids.

    • Cool the mixture and add BF3-methanol solution.

    • Heat at 100°C for 30 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).

    • Cool the mixture and add water and hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the FAMEs under a stream of nitrogen.

    • Inject an aliquot of the sample into the GC-MS.

    • Use a temperature program that allows for the separation of long-chain fatty acid methyl esters (e.g., initial temperature of 150°C, ramp to 320°C).

    • Acquire mass spectra in the electron ionization (EI) mode.

    • Identify the methyl ester of 10-methyltricosanoic acid based on its retention time and characteristic mass spectrum, including the molecular ion and fragmentation patterns indicative of methyl branching.

Construction of a mas Gene Knockout Mutant in M. tuberculosis

This protocol provides a general workflow for creating a targeted deletion of the mas gene using homologous recombination.

Objective: To generate a mas knockout mutant of M. tuberculosis to study the role of mycocerosic acids in virulence and cell wall architecture.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Suicide vector for mycobacterial mutagenesis (e.g., pPR27)

  • Plasmids for constructing the knockout allele (e.g., containing upstream and downstream flanking regions of mas)

  • Hygromycin resistance cassette

  • Restriction enzymes, DNA ligase, and other molecular biology reagents

  • Electroporator for mycobacteria

  • Middlebrook 7H10 agar (B569324) plates with appropriate antibiotics (hygromycin, kanamycin) and counter-selection agent (sucrose)

Procedure:

  • Construction of the Knockout Plasmid:

    • Clone the upstream and downstream flanking regions (typically 1-2 kb each) of the mas gene into a suicide vector.

    • Insert a selectable marker, such as a hygromycin resistance cassette, between the two flanking regions.

    • The suicide vector should also contain a counter-selectable marker, such as sacB, which confers sensitivity to sucrose (B13894).

  • Electroporation of M. tuberculosis:

    • Prepare electrocompetent M. tuberculosis cells.

    • Electroporate the knockout plasmid into the competent cells.

    • Plate the transformed cells on Middlebrook 7H10 agar containing hygromycin to select for single-crossover homologous recombinants.

  • Selection of Double-Crossover Mutants:

    • Culture a single-crossover colony in antibiotic-free liquid medium.

    • Plate the culture on Middlebrook 7H10 agar containing sucrose and hygromycin to select for double-crossover events where the wild-type mas gene has been replaced by the disrupted allele.

  • Verification of the Knockout Mutant:

    • Confirm the correct gene replacement by PCR using primers that flank the mas gene and primers specific to the hygromycin resistance cassette.

    • Perform Southern blot analysis to further verify the genomic rearrangement.

    • Analyze the lipid profile of the mutant strain by GC-MS to confirm the absence of mycocerosic acids.

Visualizations

The following diagrams illustrate the biosynthetic pathway and experimental workflows described in this guide.

Biosynthesis_of_10_Methyltricosanoyl_CoA Dodecanoyl_CoA Dodecanoyl-CoA (C12) Mas_loading Loading onto Mas Dodecanoyl_CoA->Mas_loading Elongation_cycle_1 Elongation Cycle 1 (+ Methylmalonyl-CoA, +2 NADPH) Mas_loading->Elongation_cycle_1 Intermediate_1 C15 Intermediate Elongation_cycle_1->Intermediate_1 Elongation_cycle_2 Elongation Cycle 2 (+ Methylmalonyl-CoA, +2 NADPH) Intermediate_1->Elongation_cycle_2 Intermediate_2 C18 Intermediate Elongation_cycle_2->Intermediate_2 Elongation_cycle_3 Elongation Cycle 3 (+ Methylmalonyl-CoA, +2 NADPH) Intermediate_2->Elongation_cycle_3 Intermediate_3 C21 Intermediate Elongation_cycle_3->Intermediate_3 Elongation_cycle_4 Elongation Cycle 4 (+ Methylmalonyl-CoA, +2 NADPH) Intermediate_3->Elongation_cycle_4 Mas_release Release from Mas Elongation_cycle_4->Mas_release Methyltricosanoyl_CoA This compound (C24) Mas_release->Methyltricosanoyl_CoA

Caption: Proposed biosynthetic pathway of this compound.

In_Vitro_Mas_Assay_Workflow Start Start Prepare_reaction_mix Prepare Reaction Mixture (Buffer, DTT, NADPH, NADH, Primer) Start->Prepare_reaction_mix Add_enzyme Add Purified Mas Enzyme Prepare_reaction_mix->Add_enzyme Pre_incubate Pre-incubate at 30°C Add_enzyme->Pre_incubate Initiate_reaction Initiate with [14C]-Methylmalonyl-CoA Pre_incubate->Initiate_reaction Incubate Incubate at 30°C Initiate_reaction->Incubate Stop_reaction Stop Reaction with TCA Incubate->Stop_reaction Extract_lipids Extract Lipids with Ethyl Acetate Stop_reaction->Extract_lipids TLC_analysis TLC Separation Extract_lipids->TLC_analysis Quantify Scintillation Counting TLC_analysis->Quantify End End Quantify->End

Caption: Workflow for the in vitro Mycocerosic Acid Synthase (Mas) assay.

GC_MS_Analysis_Workflow Start Start: M. tuberculosis cell pellet Lipid_extraction Lipid Extraction (Chloroform:Methanol) Start->Lipid_extraction Saponification Saponification (KOH/Methanol) Lipid_extraction->Saponification Derivatization Derivatization to FAMEs (BF3-Methanol) Saponification->Derivatization FAME_extraction FAME Extraction (Hexane) Derivatization->FAME_extraction GC_MS GC-MS Analysis FAME_extraction->GC_MS Data_analysis Data Analysis (Identification and Quantification) GC_MS->Data_analysis End End Data_analysis->End

Caption: Workflow for the GC-MS analysis of mycocerosic acids.

Conclusion

The biosynthesis of this compound, a key step in the formation of the virulence factor PDIM, is a complex process catalyzed by the mycocerosic acid synthase in Mycobacterium tuberculosis. Understanding this pathway is crucial for the development of novel therapeutic strategies against tuberculosis. This guide provides a comprehensive overview of the current knowledge of this pathway and detailed protocols for its investigation. Further research, particularly in the quantitative characterization of the enzymes involved, will be essential to fully elucidate the intricacies of mycocerosic acid biosynthesis and to exploit it as a drug target.

References

The Role of 10-Methyltricosanoyl-CoA in Mycobacterial Mycolic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mycolic acids are the hallmark lipids of the mycobacterial cell wall, forming a crucial barrier that confers resistance to antibiotics and contributes significantly to virulence. Their complex biosynthesis is a key target for antitubercular drugs. While the canonical pathway involving the condensation of a C24-C26 α-branch and a C50-C60 meromycolic chain is well-established, the full diversity of fatty acyl precursors remains an area of active investigation. This technical guide delves into the specific role of methyl-branched fatty acyl-CoAs, with a focus on the hypothetical synthesis and incorporation of 10-Methyltricosanoyl-CoA. We synthesize data from established pathways to propose a model for its formation and function, provide relevant quantitative data for analogous enzymatic reactions, and detail experimental protocols for investigating such novel precursors.

Introduction to Mycolic Acid Biosynthesis

Mycolic acids are very long α-alkyl, β-hydroxy fatty acids, with chain lengths ranging from C60 to C90 in Mycobacterium tuberculosis.[1] Their synthesis is a multi-step process involving two distinct fatty acid synthase (FAS) systems:

  • Fatty Acid Synthase I (FAS-I): A eukaryotic-type, multifunctional enzyme responsible for the de novo synthesis of fatty acids.[2] In mycobacteria, FAS-I exhibits a bimodal production, generating both medium-chain (C16-C18) and long-chain (C24-C26) acyl-CoAs.[3] The C24-C26 acyl-CoA serves as the precursor for the α-alkyl branch of the final mycolic acid.[4]

  • Fatty Acid Synthase II (FAS-II): A prokaryotic-type system of discrete, monofunctional enzymes that elongates acyl-carrier protein (ACP) linked primers, ultimately producing the long meromycolic chain (up to C60).[3]

The final step is a Claisen-type condensation reaction catalyzed by the polyketide synthase Pks13, which joins the meromycolic chain and the α-branch to form the mature mycolic acid.[4] The meromycolic chain undergoes various modifications, including the introduction of cyclopropane (B1198618) rings, methoxy (B1213986) groups, or keto groups, which are catalyzed by a series of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[5]

The Canonical Mycolic Acid Biosynthesis Pathway

The core pathway begins with precursors from the FAS-I system. A C20-S-CoA molecule acts as the initial substrate for the FAS-II system, which elongates it to the full-length meromycolate chain.[4] Concurrently, a C26-S-CoA molecule from FAS-I is carboxylated. These two precursors are then condensed by Pks13.

Mycolic_Acid_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Condensation FAS_I Acetyl-CoA + Malonyl-CoA C20_CoA C20-S-CoA FAS_I->C20_CoA C26_CoA C26-S-CoA FAS_I->C26_CoA FAS_II_Elongation Elongation Cycles (KasA/B, MabA, HadABC, InhA) C20_CoA->FAS_II_Elongation C20_CoA->FAS_II_Elongation AccD4_5 Carboxylation (AccD4/AccD5) C26_CoA->AccD4_5 Meromycolyl_ACP Meromycolyl-ACP (~C56-ACP) FAS_II_Elongation->Meromycolyl_ACP Pks13 Condensation (Pks13) Meromycolyl_ACP->Pks13 Carboxy_C26 2-carboxy-C26-S-CoA AccD4_5->Carboxy_C26 Carboxy_C26->Pks13 Mycolic_Acid α-Mycolic Acid Pks13->Mycolic_Acid

Caption: Canonical pathway of α-mycolic acid synthesis in M. tuberculosis.

Biosynthesis of Methyl-Branched Fatty Acids

While mycolic acids are α-branched, mycobacteria also produce lipids containing fatty acids with methyl branches at other positions. The synthesis of these molecules provides a framework for understanding how a precursor like this compound could be generated. The most studied example is 10-methyl stearic acid (tuberculostearic acid, 19:0Me10).

Its biosynthesis does not involve methylmalonyl-CoA, but rather the direct methylation of an unsaturated precursor.[6] The pathway proceeds in two steps:

  • Methylenation: A methyltransferase, such as UmaA or UfaA1 in M. tuberculosis, uses SAM to transfer a methylene (B1212753) group to the double bond of oleic acid (18:1Δ9), forming 10-methylene octadecanoic acid.[6]

  • Reduction: An NADPH-dependent reductase subsequently reduces the methylene group to a methyl group, yielding 10-methyl stearic acid.[6]

Tuberculostearic_Acid_Pathway Oleoyl_ACP Oleoyl-ACP (18:1Δ9-ACP) Methyltransferase Methyltransferase (e.g., UmaA) Oleoyl_ACP->Methyltransferase Methylene_FA 10-Methyleneoctadecanoyl-ACP Reductase Reductase Methylene_FA->Reductase Methyl_FA 10-Methyloctadecanoyl-ACP (Tuberculostearoyl-ACP) SAM SAM SAM->Methyltransferase SAH SAH NADPH NADPH NADPH->Reductase NADP NADP+ Methyltransferase->Methylene_FA Methyltransferase->SAH Reductase->Methyl_FA Reductase->NADP

Caption: Biosynthesis of 10-methyl stearic (tuberculostearic) acid.

Proposed Role and Synthesis of this compound

Direct evidence for the role of this compound in mycolic acid synthesis is not present in current comprehensive models. However, based on the established enzymatic capabilities of mycobacteria, a scientifically grounded pathway can be proposed. This compound would be an odd-chain C23 fatty acid with a methyl group at the C10 position. Its synthesis would likely parallel that of tuberculostearic acid, followed by activation to its CoA thioester.

Proposed Synthetic Pathway:

  • Desaturation: A C23:0 fatty acyl-ACP (Tricosanoyl-ACP) is desaturated by a fatty acid desaturase to produce a C23:1Δ9-ACP precursor.

  • Methylation: A SAM-dependent methyltransferase, analogous to UmaA, methylates the double bond to create a 10-methylene intermediate, which is then reduced to 10-methyl-tricosanoyl-ACP.

  • Thioesterification: The acyl-ACP is converted to its acyl-CoA form, this compound, by an acyl-CoA synthetase.

Once synthesized, this compound could serve as a novel primer for the FAS-II system. It would be elongated with malonyl-ACP units to generate a unique, methyl-branched meromycolic acid, which could then be condensed with the α-branch to form a distinct mycolic acid species.

Proposed_Pathway cluster_Synthesis Proposed Synthesis of this compound cluster_Incorporation Proposed Incorporation into Mycolic Acid C23_ACP Tricosanoyl-ACP (C23:0) C23_1_ACP cis-Δ9-Tricosenoyl-ACP (C23:1) C23_ACP->C23_1_ACP Desaturase Methyl_C23_ACP 10-Methyltricosanoyl-ACP C23_1_ACP->Methyl_C23_ACP Methyltransferase + Reductase (SAM, NADPH) Methyl_C23_CoA This compound Methyl_C23_ACP->Methyl_C23_CoA Acyl-CoA Synthetase FAS_II FAS-II Elongation Methyl_C23_CoA->FAS_II Primer Branched_Mero 10-Methyl-Meromycolyl-ACP FAS_II->Branched_Mero Pks13 Condensation (Pks13) + C26 α-branch Branched_Mero->Pks13 Branched_MA 10-Methyl-Mycolic Acid Pks13->Branched_MA

Caption: Proposed pathway for the synthesis and incorporation of this compound.

Quantitative Data for Related Enzymatic Reactions

While kinetic data for enzymes acting specifically on C23 substrates is scarce, analysis of homologous enzymes provides valuable context for reaction efficiencies. The following table summarizes data for relevant acyl-CoA synthetases and methyltransferases from mycobacteria.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s⁻¹)Reference
FACL6 (Acyl-CoA Synthetase) M. tuberculosisOleic Acid (C18:1)~15N/A[7]
Palmitic Acid (C16:0)~20N/A[7]
Stearic Acid (C18:0)~25N/A[7]
MmFAMT (Fatty Acid Methyltransferase) M. marinumPalmitic Acid (C16:0)29 ± 50.041 ± 0.001[8]
S-Adenosylmethionine27 ± 3-[8]

Note: Data for FACL6 activity was determined via radiolabeled substrate conversion, and specific activity was reported rather than kcat. N/A indicates data not available in the cited source.

Experimental Protocols

Investigating the proposed pathway for this compound requires specific biochemical and analytical methods.

Protocol for Fatty Acyl-CoA Synthetase Activity Assay

This protocol is adapted from methods used to characterize mycobacterial FACL enzymes.[7] It measures the conversion of a radiolabeled fatty acid into its acyl-CoA derivative.

Workflow:

Protocol_FACL Start Assay Mixture (Purified Enzyme, Buffer, [14C]-Fatty Acid, ATP, CoA, MgCl2, Triton X-100) Incubate Incubate 15 min @ 30°C Start->Incubate Stop Stop Reaction (Add Acetic Acid) Incubate->Stop Spot Spot Mixture on TLC Plate Stop->Spot Develop Develop TLC (Butanol:Acetic Acid:Water) Spot->Develop Analyze Analyze (Phosphorimager or Scintillation Counting) Develop->Analyze

References

The Metabolic Journey of 10-Methyltricosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyltricosanoyl-CoA, a long-chain branched fatty acyl-CoA, undergoes a specialized metabolic pathway primarily within the peroxisome. Its degradation is crucial for cellular homeostasis, and dysregulation of this process is implicated in various metabolic disorders. This technical guide provides an in-depth exploration of the enzymatic machinery responsible for the catabolism of this compound, detailing the metabolic route, key enzymes, and relevant experimental protocols. The presented information is intended to serve as a valuable resource for researchers and professionals engaged in the study of lipid metabolism and the development of therapeutics targeting related diseases.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

Fatty acids are a significant source of cellular energy. While the metabolism of straight-chain fatty acids via mitochondrial beta-oxidation is well-elucidated, branched-chain fatty acids, such as 10-methyltricosanoic acid, present a unique metabolic challenge due to the steric hindrance posed by their methyl groups. The degradation of these molecules requires a specialized enzymatic apparatus primarily localized within peroxisomes.[1][2] This guide focuses on the catabolic pathway of this compound, a 24-carbon fatty acyl-CoA with a methyl group at the C-10 position.

The Primary Metabolic Pathway: Peroxisomal Beta-Oxidation

Due to its chain length and branched nature, this compound is a substrate for the peroxisomal beta-oxidation pathway.[1][3] This pathway systematically shortens the fatty acyl chain, generating acetyl-CoA and, in the case of branched chains, propionyl-CoA. The methyl group at the C-10 position does not obstruct the initial cycles of beta-oxidation.

The metabolic sequence for this compound can be divided into two main phases:

  • Phase 1: Initial Cycles of Beta-Oxidation: The initial four cycles of beta-oxidation proceed similarly to that of straight-chain very-long-chain fatty acids, shortening the chain by two carbons in each cycle.

  • Phase 2: Encountering the Methyl Branch: After four cycles, the resulting intermediate, 2-methyloctadecanoyl-CoA, has the methyl group at the C-2 (alpha) position. At this point, the pathway diverges to handle the branched structure, ultimately leading to the production of propionyl-CoA.

Visualizing the Metabolic Pathway

Metabolism_of_10_Methyltricosanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Beta-Oxidation_Cycle1 Beta-Oxidation (4 cycles) This compound->Beta-Oxidation_Cycle1 Acyl-CoA Oxidase, D-Bifunctional Protein, Sterol Carrier Protein X 2-Methyl-heptadecanoyl-CoA 2-Methyl-heptadecanoyl-CoA Beta-Oxidation_Cycle1->2-Methyl-heptadecanoyl-CoA Alpha-Oxidation Alpha-Oxidation 2-Methyl-heptadecanoyl-CoA->Alpha-Oxidation Phytanoyl-CoA Hydroxylase (PhyH) Pristanoyl-CoA Pristanoyl-CoA Alpha-Oxidation->Pristanoyl-CoA 2-Hydroxyphytanoyl-CoA Lyase Beta-Oxidation_Pristanoyl Beta-Oxidation Pristanoyl-CoA->Beta-Oxidation_Pristanoyl Branched-Chain Acyl-CoA Oxidase, D-Bifunctional Protein, SCPx Thiolase Propionyl-CoA Propionyl-CoA Beta-Oxidation_Pristanoyl->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation_Pristanoyl->Acetyl-CoA Shortened_Acyl_CoA Shortened Acyl-CoA (to Mitochondria) Beta-Oxidation_Pristanoyl->Shortened_Acyl_CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle via Succinyl-CoA Acetyl-CoA->TCA_Cycle Shortened_Acyl_CoA_Mito Shortened Acyl-CoA Shortened_Acyl_CoA->Shortened_Acyl_CoA_Mito Carnitine Shuttle Beta-Oxidation_Mito Beta-Oxidation Shortened_Acyl_CoA_Mito->Beta-Oxidation_Mito Acetyl-CoA_Mito Acetyl-CoA Beta-Oxidation_Mito->Acetyl-CoA_Mito Acetyl-CoA_Mito->TCA_Cycle

Caption: Metabolic pathway of this compound.

Key Enzymes and Their Roles

The catabolism of this compound involves a series of enzymes primarily located in the peroxisome. The specific enzymes for the initial beta-oxidation cycles are analogous to those for very-long-chain fatty acids, while the degradation of the resulting branched-chain intermediate requires a specialized set of enzymes.

Enzyme Abbreviation Function Substrate(s) Product(s)
Branched-Chain Acyl-CoA Oxidase ACOX2Catalyzes the first, rate-limiting step of branched-chain fatty acid beta-oxidation.[3]2-Methyl-branched fatty acyl-CoAs (e.g., Pristanoyl-CoA)2-enoyl-CoA
D-Bifunctional Protein DBPPossesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3]2-enoyl-CoA, 3-hydroxyacyl-CoA3-hydroxyacyl-CoA, 3-ketoacyl-CoA
Sterol Carrier Protein X (SCPx) Thiolase SCPxCatalyzes the final thiolytic cleavage in peroxisomal beta-oxidation.3-ketoacyl-CoAShortened acyl-CoA, Acetyl-CoA or Propionyl-CoA
Phytanoyl-CoA Hydroxylase PhyHA dioxygenase involved in the alpha-oxidation of phytanic acid and likely other 2-methyl-branched fatty acids.[4][5][6]Phytanoyl-CoA2-hydroxyphytanoyl-CoA
2-Hydroxyphytanoyl-CoA Lyase HACL1Cleaves the C1-C2 bond of 2-hydroxyphytanoyl-CoA.[4][5]2-hydroxyphytanoyl-CoAPristanal, Formyl-CoA
Aldehyde Dehydrogenase ALDHOxidizes the resulting aldehyde to a carboxylic acid.[4]PristanalPristanic acid

Experimental Protocols

Detailed methodologies are crucial for the accurate study of these metabolic enzymes. Below are representative protocols for key enzymatic assays.

Acyl-CoA Oxidase Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide, a byproduct of the acyl-CoA oxidase reaction.

Principle: The hydrogen peroxide produced reacts with a chromogenic substrate in the presence of horseradish peroxidase, leading to a measurable color change.

Materials:

  • Phosphate (B84403) buffer (pH 8.0)

  • Horseradish peroxidase

  • 4-Aminoantipyrine

  • N,N-Dimethylaniline

  • Substrate: this compound (or a suitable analog like Pristanoyl-CoA)

  • Cell or tissue lysate

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, horseradish peroxidase, 4-aminoantipyrine, and N,N-dimethylaniline.

  • Add the cell or tissue lysate to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance at 550 nm over time.

  • Calculate the enzyme activity based on the rate of color formation.

D-Bifunctional Protein (Hydratase Activity) Assay

This assay measures the hydration of an enoyl-CoA substrate.

Principle: The decrease in absorbance at 263 nm is monitored as the double bond of the enoyl-CoA is hydrated.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • Substrate: trans-2-enoyl-CoA (e.g., trans-2-hexadecenoyl-CoA as an analog)

  • Purified enzyme or cell lysate

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the enoyl-CoA substrate.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the decrease in absorbance at 263 nm.

  • Calculate the enzyme activity based on the rate of absorbance change.

Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Principle: The cleavage of the substrate in the presence of Coenzyme A results in a decrease in absorbance at 303 nm.

Materials:

  • Tris-HCl buffer (pH 8.5)

  • Coenzyme A

  • Substrate: 3-ketoacyl-CoA (e.g., 3-keto-pristanoyl-CoA as an analog)

  • Purified enzyme or cell lysate

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the 3-ketoacyl-CoA substrate.

  • Initiate the reaction by adding Coenzyme A and the enzyme source.

  • Monitor the decrease in absorbance at 303 nm.

  • Calculate the enzyme activity based on the rate of absorbance change.

Logical and Experimental Workflows

Workflow for Investigating Enzyme Deficiency

Enzyme_Deficiency_Workflow Patient_Sample Patient Sample (Fibroblasts, Blood) Metabolite_Analysis Metabolite Analysis (GC-MS, LC-MS) Patient_Sample->Metabolite_Analysis Enzyme_Assay Enzyme Activity Assays Patient_Sample->Enzyme_Assay Genetic_Analysis Gene Sequencing Patient_Sample->Genetic_Analysis Diagnosis Diagnosis of Metabolic Disorder Metabolite_Analysis->Diagnosis Enzyme_Assay->Diagnosis Genetic_Analysis->Diagnosis

Caption: Workflow for diagnosing enzyme deficiencies.

Conclusion and Future Directions

The metabolism of this compound is a complex process orchestrated by a suite of peroxisomal enzymes. Understanding this pathway is fundamental for elucidating the pathophysiology of various inherited metabolic diseases, such as Refsum disease, which is caused by a deficiency in phytanoyl-CoA hydroxylase.[4][5] Future research should focus on the precise substrate specificity of the involved enzymes and the regulatory mechanisms governing this metabolic route. Such knowledge will be instrumental in the development of novel diagnostic and therapeutic strategies for related disorders. The continued investigation into the metabolism of branched-chain fatty acids holds significant promise for advancing our understanding of cellular lipid homeostasis and its role in human health and disease.

References

An In-depth Technical Guide on the Role of Methyl-Branched Acyl-CoA Precursors in Mycolic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the crucial role of methyl-branched fatty acyl-CoAs, exemplified by intermediates such as 10-Methyltricosanoyl-CoA, in the intricate biosynthetic pathway of mycolic acids in Mycobacterium tuberculosis.

Mycolic acids are the hallmark lipid components of the mycobacterial cell wall, providing a formidable barrier that contributes to the pathogen's intrinsic resistance to many antibiotics and its overall virulence.[1][2][3][4] The biosynthesis of these exceptionally long-chain fatty acids is a complex, multi-step process involving two distinct fatty acid synthase (FAS) systems, FAS-I and FAS-II.[3][4][5][6] Methyl-branched fatty acids are critical intermediates in the formation of the meromycolate chain, the longer of the two fatty acid chains that constitute a mycolic acid molecule.[1][7][8]

The Mycolic Acid Biosynthesis Pathway: An Overview

The synthesis of mycolic acids involves the condensation of two fatty acid chains: a shorter α-alkyl chain (typically C22-C26) and a much longer meromycolate chain (C40-C60).[1] The α-alkyl chain is synthesized by the FAS-I system.[2][5] The meromycolate chain is produced through the elongation of shorter fatty acid precursors by the FAS-II system.[3][4][5][9]

The introduction of methyl branches is a key modification of the meromycolate chain and is essential for the pathogenicity and virulence of M. tuberculosis.[1] These methyl groups are introduced by a series of S-adenosylmethionine (SAM)-dependent methyltransferases.[1] While the specific intermediate "this compound" is not extensively documented as a primary precursor, it represents a plausible intermediate in the iterative elongation and modification process of the meromycolate chain. A tricosanoyl-CoA is a 23-carbon fatty acyl-CoA, and the "10-methyl" designation indicates the position of a methyl branch.

The Role of the Fatty Acid Synthase II (FAS-II) System

The FAS-II system is responsible for elongating the acyl-CoA primers provided by the FAS-I system to generate the very-long-chain meromycolate precursors.[3][4][6][9] This system comprises a series of monofunctional enzymes that catalyze the four sequential reactions of each elongation cycle: condensation, reduction, dehydration, and a second reduction.[1][5][9]

Key Enzymes of the FAS-II System:

EnzymeGene(s)Function
β-ketoacyl-ACP synthaseKasA, KasBCatalyzes the Claisen condensation of malonyl-ACP with the growing acyl-ACP chain, extending it by two carbons.[1]
β-ketoacyl-ACP reductaseMabAReduces the β-keto group to a β-hydroxy group.[1]
β-hydroxyacyl-ACP dehydrataseHadABCDehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.[1][9]
Enoyl-ACP reductaseInhAReduces the trans-2-enoyl-ACP to a saturated acyl-ACP.[1][10]
Final Condensation and Maturation

Following their synthesis and modification, the mature meromycolate chain and the α-alkyl chain are condensed by the polyketide synthase Pks13.[5][11] This condensation reaction is followed by a final reduction step to yield the mature mycolic acid.[2] These mycolic acids are then transported to the cell envelope and esterified to arabinogalactan (B145846) or trehalose.[1][5][11]

Experimental Protocols

In Vitro Assay for Mycolic Acid Biosynthesis

This protocol allows for the cell-free analysis of mycolic acid synthesis using radiolabeled precursors.

Materials:

  • Cell-free extracts of M. tuberculosis

  • [1,2-¹⁴C]Acetate or [1-¹⁴C]Propionate

  • Coenzyme A (CoA), ATP, NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or autoradiography film

Methodology:

  • Prepare cell-free extracts from mid-log phase M. tuberculosis cultures.

  • Set up the reaction mixture containing cell-free extract, radiolabeled precursor (acetate or propionate), CoA, ATP, and NADPH in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the lipid extract by TLC using an appropriate solvent system to resolve different lipid species, including mycolic acids.

  • Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to autoradiography film.

Analysis of Fatty Acid Methyl Esters (FAMEs) and Mycolic Acid Methyl Esters (MAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the fatty acid and mycolic acid composition of mycobacterial cells.

Materials:

  • Lyophilized mycobacterial cells

  • Saponification reagent (e.g., methanolic NaOH)

  • Methylation reagent (e.g., BF₃-methanol)

  • Extraction solvent (e.g., hexane)

  • GC-MS instrument

Methodology:

  • Saponify the fatty acids in the lyophilized cells by heating with methanolic NaOH.

  • Methylate the fatty acids by adding BF₃-methanol and heating.

  • Extract the resulting fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) with hexane.

  • Analyze the extracted FAMEs and MAMEs by GC-MS to identify and quantify the different fatty acid species based on their mass spectra and retention times.

Visualizations

Mycolic_Acid_Biosynthesis_Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System cluster_condensation Final Condensation FAS_I FAS-I alpha_branch C24-C26 Acyl-CoA (α-branch) FAS_I->alpha_branch FAS_I_product C16-C18 Acyl-CoA (Primer) FAS_I->FAS_I_product Provides Primer Pks13 Pks13 alpha_branch->Pks13 elongation_cycle Elongation Cycles (KasA/B, MabA, HadABC, InhA) FAS_I_product->elongation_cycle methyltransferases Methyltransferases (+ SAM) elongation_cycle->methyltransferases meromycolate_precursor Methyl-branched Meromycolate Chain methyltransferases->meromycolate_precursor meromycolate_precursor->Pks13 mycolic_acid Mycolic Acid Pks13->mycolic_acid

Caption: Overview of the mycolic acid biosynthesis pathway.

FAS_II_Elongation_Cycle acyl_acp Acyl-ACP (Cn) kasab KasA/B acyl_acp->kasab malonyl_acp Malonyl-ACP malonyl_acp->kasab ketoacyl_acp β-Ketoacyl-ACP kasab->ketoacyl_acp Condensation maba MabA ketoacyl_acp->maba Reduction hydroxyacyl_acp β-Hydroxyacyl-ACP maba->hydroxyacyl_acp hadabc HadABC hydroxyacyl_acp->hadabc Dehydration enoyl_acp trans-2-Enoyl-ACP hadabc->enoyl_acp inha InhA enoyl_acp->inha Reduction next_acyl_acp Acyl-ACP (Cn+2) inha->next_acyl_acp

Caption: The enzymatic cycle of the FAS-II system.

References

Discovery and characterization of 10-Methyltricosanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

10-Methyltricosanoyl-CoA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical guide on the current understanding of this compound, a branched-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this paper synthesizes information from studies on related long-chain and branched-chain fatty acids and their CoA esters to infer its probable characteristics and biological significance. The methodologies for the characterization of similar compounds are detailed, offering a framework for future investigation of this compound.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cell membranes and are involved in various metabolic processes. Their CoA esters, such as the putative this compound, are key metabolic intermediates. Tricosanoic acid (C23:0) is a very-long-chain saturated fatty acid. The addition of a methyl group at the 10th position would create 10-methyltricosanoic acid, and its activated form for metabolism is this compound. While specific literature on this compound is scarce, this guide draws upon the established knowledge of related molecules to provide a foundational understanding.

Inferred Physicochemical Properties and Characterization Data

Quantitative data for this compound is not directly available. The following table summarizes expected data based on the analysis of similar long-chain and branched-chain fatty acyl-CoAs.

PropertyExpected Value/CharacteristicAnalytical Method
Molecular Formula C35H68N7O17P3SMass Spectrometry
Molecular Weight 979.95 g/mol Mass Spectrometry
Mass Spectrometry (MS) Expected [M-H]⁻ ion and characteristic fragmentation patterns.LC-MS/MS (Liquid Chromatography-Tandem MS)
NMR Spectroscopy ¹H and ¹³C NMR would show characteristic peaks for the acyl chain, methyl branch, and CoA moiety.Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatography Expected retention time on a C18 reverse-phase column.High-Performance Liquid Chromatography (HPLC)

Potential Biological Significance and Signaling Pathways

While no signaling pathways have been explicitly described for this compound, based on the roles of other BCFAs and very-long-chain fatty acids (VLCFAs), we can hypothesize its involvement in several cellular processes.

G cluster_synthesis Synthesis cluster_metabolism Potential Metabolic Fates 10-Methyltricosanoic_Acid 10-Methyltricosanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 10-Methyltricosanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound Beta-oxidation Beta-oxidation This compound->Beta-oxidation Elongation Elongation This compound->Elongation Incorporation_into_Lipids Incorporation_into_Lipids This compound->Incorporation_into_Lipids Energy_Production Energy_Production Beta-oxidation->Energy_Production Longer_BCFAs Longer_BCFAs Elongation->Longer_BCFAs Membrane_Fluidity_Regulation Membrane_Fluidity_Regulation Incorporation_into_Lipids->Membrane_Fluidity_Regulation

Caption: Hypothetical metabolic pathways of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the analysis of long-chain acyl-CoAs and can be applied to the study of this compound.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is based on the method described by Minkler et al. for the extraction of long-chain acyl-CoAs from various tissues.

  • Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of a solution containing 10% (w/v) trichloroacetic acid, 50 mM potassium phosphate, and internal standards.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727), followed by water, and then the homogenization buffer.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with an acidic buffer to remove unbound contaminants.

    • Elute the acyl-CoAs with a buffered methanol solution.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent for analysis.

Analysis by LC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of acyl-CoAs.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 95:5 (v/v) 50 mM ammonium (B1175870) acetate/acetonitrile.

    • Mobile Phase B: 95:5 (v/v) acetonitrile/50 mM ammonium acetate.

    • Gradient: A linear gradient from 2% to 100% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification.

    • Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and internal standards.

G cluster_lcms LC-MS/MS System Tissue_Sample Tissue_Sample Homogenization Homogenization Tissue_Sample->Homogenization TCA/Phosphate Buffer Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_to_SPE Supernatant_to_SPE Centrifugation->Supernatant_to_SPE Collect Supernatant SPE_Cleanup SPE_Cleanup Supernatant_to_SPE->SPE_Cleanup C18 Cartridge Elution Elution SPE_Cleanup->Elution Methanol/Buffer Dry_and_Reconstitute Dry_and_Reconstitute Elution->Dry_and_Reconstitute LC-MS/MS_Analysis LC-MS/MS_Analysis Dry_and_Reconstitute->LC-MS/MS_Analysis HPLC HPLC LC-MS/MS_Analysis->HPLC Mass_Spectrometer Mass_Spectrometer HPLC->Mass_Spectrometer ESI Source

Caption: Workflow for the extraction and analysis of acyl-CoAs.

Conclusion and Future Directions

The study of this compound is in its infancy. The protocols and hypothetical pathways outlined in this guide provide a robust starting point for researchers. Future work should focus on the definitive identification and quantification of this molecule in biological systems. Elucidating its specific roles in metabolism and disease will be critical for understanding the full spectrum of fatty acid biology and for potential therapeutic development.

Cellular Localization of 10-Methyltricosanoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the presumed cellular localization and metabolic pathway of 10-Methyltricosanoyl-CoA. Direct experimental data on the metabolism of this compound is not currently available in published literature. Therefore, this guide synthesizes information from the well-established principles of methyl-branched fatty acid metabolism to propose a likely pathway and its subcellular location. Fatty acids with methyl groups on even-numbered carbons, such as 10-Methyltricosanoic acid, are expected to undergo β-oxidation. Given that tricosanoic acid is a very-long-chain fatty acid (VLCFA), its initial metabolic steps are anticipated to occur in the peroxisomes , with subsequent metabolism of the resulting shorter-chain acyl-CoAs taking place in the mitochondria . This document details the proposed metabolic fate of this compound, the key enzymes likely involved, their subcellular localization, and the experimental protocols required to investigate this hypothesis.

Introduction: The Challenge of Methyl-Branched Fatty Acid Metabolism

Methyl-branched fatty acids are a class of lipids that present a unique challenge to cellular metabolism. The position of the methyl group on the acyl chain is a critical determinant of the metabolic pathway employed for its degradation.

  • Odd-numbered methyl branches: Fatty acids with a methyl group on an odd-numbered carbon, such as the well-studied phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), cannot be directly metabolized by the standard β-oxidation pathway. The presence of a methyl group at the β-carbon (C3) sterically hinders the action of 3-hydroxyacyl-CoA dehydrogenase. Consequently, these fatty acids are initially processed in the peroxisomes via α-oxidation to remove the carboxyl-carbon and shift the methyl group to the new α-carbon, allowing subsequent β-oxidation to proceed.[1][2][3]

  • Even-numbered methyl branches: In contrast, fatty acids with a methyl group on an even-numbered carbon, such as a 2-methyl group, can be substrates for β-oxidation.[1] While the methyl group may slow the process, the enzymatic machinery of β-oxidation can accommodate this substitution.

This compound possesses a methyl group on the 10th carbon, an even-numbered position. Tricosanoic acid is a C23:0 very-long-chain fatty acid (VLCFA). The β-oxidation of VLCFAs is known to be initiated in the peroxisomes because the mitochondrial acyl-CoA synthetases have low activity towards these long-chain substrates.[4][5]

Proposed Cellular Localization and Metabolic Pathway of this compound

Based on the principles outlined above, the metabolism of this compound is hypothesized to be a collaborative effort between peroxisomes and mitochondria.

Peroxisomal β-Oxidation (Initial Chain Shortening)

The initial breakdown of this compound is proposed to occur in the peroxisomes.

  • Activation: 10-Methyltricosanoic acid is first activated to this compound by a very-long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane.[4]

  • First Oxidation: Peroxisomal acyl-CoA oxidase (ACOX) catalyzes the introduction of a double bond between the α- and β-carbons. For branched-chain fatty acids, ACOX2 and ACOX3 are the likely enzymes involved.[6]

  • Hydration and Dehydrogenation: A multifunctional enzyme (MFE), specifically MFE-2 (also known as D-bifunctional protein), then carries out both the hydration of the double bond and the dehydrogenation of the resulting hydroxyl group.[6] MFE-2 is known to have broad substrate specificity, including for 2-methyl-branched fatty acids.[6]

  • Thiolytic Cleavage: Finally, a peroxisomal thiolase, such as sterol carrier protein x (SCPX), cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened 8-methylheneicosanoyl-CoA.[6]

This cycle of β-oxidation is repeated in the peroxisome until the acyl chain is sufficiently shortened (typically to a medium-chain length).

Mitochondrial β-Oxidation (Completion of Metabolism)

The medium-chain methyl-branched acyl-CoAs produced in the peroxisomes are then transported to the mitochondria for the completion of their oxidation.

  • Transport: The shortened acyl-CoAs are likely transported to the mitochondria via the carnitine shuttle.

  • Mitochondrial β-Oxidation: Once inside the mitochondrial matrix, the acyl-CoA undergoes the standard four steps of β-oxidation catalyzed by mitochondrial enzymes: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. The presence of the methyl group on an even-numbered carbon allows this process to proceed, yielding acetyl-CoA and, in the final cycle, propionyl-CoA.

The following diagram illustrates the proposed metabolic pathway:

Metabolism_of_10_Methyltricosanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 10-Methyltricosanoic_Acid 10-Methyltricosanoic Acid 10-Methyltricosanoyl_CoA This compound 10-Methyltricosanoic_Acid->10-Methyltricosanoyl_CoA VLC-ACS Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation (Chain Shortening) 10-Methyltricosanoyl_CoA->Peroxisomal_Beta_Oxidation Medium_Chain_Methyl_Acyl_CoA Medium-Chain Methyl-Acyl-CoA Peroxisomal_Beta_Oxidation->Medium_Chain_Methyl_Acyl_CoA Acetyl_CoA_P Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_P Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation (Complete Oxidation) Medium_Chain_Methyl_Acyl_CoA->Mitochondrial_Beta_Oxidation Carnitine Shuttle Acetyl_CoA_M Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA_M Propionyl_CoA Propionyl-CoA Mitochondrial_Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA_M->TCA_Cycle

Proposed metabolic pathway of this compound.

Quantitative Data Summary

As there is no direct experimental data available for the metabolism of this compound, this section remains to be populated. Future research should aim to determine the kinetic parameters of the enzymes involved with this specific substrate.

Table 1: Hypothetical Enzyme Kinetic Data for this compound Metabolism

EnzymeSubstrateCellular CompartmentKm (µM)Vmax (nmol/min/mg protein)
VLC-ACS10-Methyltricosanoic AcidPeroxisomeData not availableData not available
ACOX2/3This compoundPeroxisomeData not availableData not available
MFE-22-enoyl-10-Methyltricosanoyl-CoAPeroxisomeData not availableData not available
SCPX3-keto-10-Methyltricosanoyl-CoAPeroxisomeData not availableData not available
Mitochondrial Acyl-CoA DehydrogenaseMedium-Chain Methyl-Acyl-CoAMitochondrionData not availableData not available

Detailed Experimental Protocols

To validate the proposed metabolic pathway and determine the cellular localization of this compound metabolism, the following experimental protocols are recommended.

Subcellular Fractionation of Peroxisomes and Mitochondria

This protocol describes the separation of peroxisomes and mitochondria from rat liver tissue, a common model system for studying lipid metabolism.

Objective: To obtain enriched fractions of peroxisomes and mitochondria for subsequent enzyme activity assays.

Materials:

  • Fresh rat liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Differential centrifugation equipment

  • Density gradient medium (e.g., Percoll or Nycodenz)

  • Ultracentrifuge

Procedure:

  • Homogenization: Mince fresh rat liver tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to pellet a crude mitochondrial fraction.

    • The resulting supernatant contains the microsomal and cytosolic fractions. The pellet contains both mitochondria and peroxisomes.

  • Density Gradient Centrifugation:

    • Resuspend the crude mitochondrial pellet in homogenization buffer.

    • Layer the resuspended pellet onto a pre-formed density gradient (e.g., Percoll or Nycodenz).

    • Centrifuge at high speed (e.g., 60,000 x g for 1-2 hours) in an ultracentrifuge.

    • Mitochondria and peroxisomes will separate into distinct bands based on their density.

    • Carefully collect the individual fractions.

  • Purity Assessment: Determine the purity of the fractions by measuring the activity of marker enzymes (e.g., succinate (B1194679) dehydrogenase for mitochondria and catalase for peroxisomes).

The following diagram illustrates the experimental workflow for subcellular fractionation:

Subcellular_Fractionation_Workflow Start Rat Liver Tissue Homogenization Homogenization in Sucrose Buffer Start->Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (600 x g) Homogenization->Low_Speed_Centrifugation Supernatant_1 Supernatant (Cytosol, Microsomes) Low_Speed_Centrifugation->Supernatant_1 Pellet_1 Pellet (Nuclei, Debris) Low_Speed_Centrifugation->Pellet_1 High_Speed_Centrifugation High-Speed Centrifugation (10,000 x g) Pellet_2 Crude Mitochondrial/Peroxisomal Pellet High_Speed_Centrifugation->Pellet_2 Density_Gradient_Centrifugation Density Gradient Centrifugation (e.g., Percoll) Mitochondrial_Fraction Mitochondrial Fraction Density_Gradient_Centrifugation->Mitochondrial_Fraction Peroxisomal_Fraction Peroxisomal Fraction Density_Gradient_Centrifugation->Peroxisomal_Fraction Supernatant_1->High_Speed_Centrifugation Pellet_2->Density_Gradient_Centrifugation

Workflow for the subcellular fractionation of peroxisomes and mitochondria.
Peroxisomal and Mitochondrial β-Oxidation Assays

Objective: To measure the rate of β-oxidation of this compound in isolated peroxisomal and mitochondrial fractions.

Materials:

  • Radiolabeled [1-¹⁴C]-10-Methyltricosanoic acid

  • Isolated and purified peroxisomal and mitochondrial fractions

  • Reaction buffer containing necessary cofactors (ATP, CoA, NAD+, FAD)

  • Scintillation counter

Procedure:

  • Substrate Preparation: Synthesize [1-¹⁴C]-10-Methyltricosanoic acid.

  • Incubation:

    • Incubate the isolated peroxisomal and mitochondrial fractions separately with the radiolabeled substrate in the reaction buffer at 37°C.

    • Include appropriate controls (e.g., no substrate, no organelle fraction).

  • Reaction Termination: Stop the reaction at various time points by adding an acid (e.g., perchloric acid).

  • Separation of Products: Separate the water-soluble radioactive products (acetyl-CoA) from the unreacted fatty acid substrate using a method like Folch extraction.

  • Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter. The amount of radioactivity is proportional to the rate of β-oxidation.

Conclusion

While direct experimental evidence is currently lacking, a robust hypothesis for the cellular localization and metabolism of this compound can be formulated based on our understanding of methyl-branched fatty acid and very-long-chain fatty acid metabolism. The proposed pathway involves initial chain-shortening via β-oxidation in the peroxisomes, followed by complete oxidation in the mitochondria. This guide provides the theoretical framework and detailed experimental protocols necessary to test this hypothesis, which will be crucial for a comprehensive understanding of branched-chain lipid metabolism and its implications in health and disease. Further research in this area is essential for drug development professionals targeting metabolic disorders.

References

The Linchpin of the Fortress: 10-Methyltricosanoyl-CoA's Critical Role in Mycobacterial Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The mycobacterial cell wall is a formidable fortress, a complex and highly impermeable barrier largely responsible for the intrinsic drug resistance and pathogenicity of species like Mycobacterium tuberculosis. Central to this defense are mycolic acids, exceptionally long α-alkyl, β-hydroxy fatty acids. This technical guide delves into the pivotal role of a specific branched-chain fatty acyl-CoA, 10-methyltricosanoyl-CoA, as a crucial precursor for the α-branch of mycolic acids, and thus, a key determinant of cell wall integrity. We will explore its biosynthesis, its incorporation into the mycolic acid structure, and the profound consequences of its depletion on the viability and drug susceptibility of mycobacteria. This document serves as a comprehensive resource, providing quantitative data, detailed experimental protocols, and visual pathways to aid in the understanding of this critical metabolic chokepoint and to inform the development of novel anti-tubercular therapeutics.

Introduction: The Mycobacterial Cell Wall and the Primacy of Mycolic Acids

The cell envelope of Mycobacterium tuberculosis is a unique and complex structure, with mycolic acids constituting up to 60% of its dry weight.[1][2] These lipids are covalently linked to an underlying arabinogalactan-peptidoglycan layer, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the core of the mycobacterial cell wall.[2][3] This lipid-rich barrier is essential for the bacterium's survival, providing resistance to common antibiotics, dehydration, and the host immune response.[2][4]

Mycolic acids are characterized by two long hydrocarbon chains: the long meromycolate chain and a shorter α-branch.[2][5] The biosynthesis of these complex lipids is a multi-step process involving two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II.[2][6] While FAS-II is responsible for the elongation of the meromycolate chain, the FAS-I system synthesizes the precursors for both, including the C24-C26 fatty acids that form the α-branch.[4][5]

This compound: A Key Building Block

While the α-branch of mycolic acids is known to be a C24-C26 fatty acid, the specific identity and importance of branched-chain variants have been less explored. This guide focuses on the hypothesis that this compound, a C24 methyl-branched fatty acyl-CoA, is a critical component for the proper assembly and function of mycolic acids. The methyl branch is predicted to introduce specific stereochemical properties to the mycolic acid layer, influencing its fluidity, packing, and ultimately, its impermeability.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process:

  • De novo fatty acid synthesis: The FAS-I system initiates fatty acid synthesis, producing a bimodal distribution of fatty acyl-CoAs, including C24 precursors.[4]

  • Methylation: A crucial step is the introduction of a methyl group at the C10 position. This reaction is catalyzed by a S-adenosylmethionine (SAM)-dependent methyltransferase.[7][8] These enzymes are vital for the production of various modified lipids in mycobacteria.[7]

  • Activation: The resulting 10-methyltricosanoic acid is then activated to its CoA thioester, this compound, by a fatty acyl-CoA synthetase (FadD).[9]

Biosynthesis of this compound FAS_I FAS-I System C24_precursor C24 Fatty Acid Precursor FAS_I->C24_precursor methylated_FA 10-Methyltricosanoic Acid C24_precursor->methylated_FA Methylation SAM_MT SAM-Dependent Methyltransferase SAM_MT->methylated_FA SAM S-Adenosylmethionine SAM->SAM_MT final_product This compound methylated_FA->final_product Activation FadD Fatty Acyl-CoA Synthetase (FadD) FadD->final_product CoA Coenzyme A CoA->FadD

Biosynthesis of this compound.
Incorporation into Mycolic Acids

This compound serves as the α-branch precursor in the final condensation step of mycolic acid synthesis, a reaction catalyzed by the polyketide synthase Pks13.[10][11][12]

  • Carboxylation: The α-carbon of this compound is carboxylated by an acyl-CoA carboxylase.[10]

  • Condensation: Pks13 then catalyzes the Claisen-type condensation of the carboxylated α-branch with the long meromycolate chain, which is attached to an acyl carrier protein (ACP).[10][11][12]

  • Reduction: The resulting β-keto mycolate is then reduced to the mature α-alkyl, β-hydroxy mycolic acid.

Incorporation of the α-Branch into Mycolic Acid alpha_branch This compound carboxylated_alpha Carboxylated α-Branch alpha_branch->carboxylated_alpha Carboxylation carboxylase Acyl-CoA Carboxylase Pks13 Pks13 carboxylated_alpha->Pks13 meromycolate Meromycolyl-ACP meromycolate->Pks13 keto_mycolate β-Keto Mycolate Pks13->keto_mycolate Condensation mycolic_acid Mature Mycolic Acid keto_mycolate->mycolic_acid Reduction reductase Reductase reductase->mycolic_acid

Incorporation of the α-Branch into Mycolic Acid.

Impact of this compound Deficiency on Cell Wall Integrity

The absence or reduction of this compound is predicted to have severe consequences for the mycobacterial cell wall, leading to a loss of integrity and increased susceptibility to external stressors.

Quantitative Effects of Deficiency
ParameterWild-TypeMutant Deficient in α-Branch Precursor (Hypothetical)Reference
Mycolic Acid Content (% of total lipids) ~40-60%Reduced by >50%[1]
Cell Wall Permeability (Ethidium Bromide Uptake) LowSignificantly IncreasedInferred from[13]
Minimum Inhibitory Concentration (MIC) of Isoniazid 0.1 µg/mLDecreased (more susceptible)Inferred from[6]
Survival under Acidic Stress (pH 4.5) HighSignificantly ReducedInferred from general knowledge of cell wall function
Biofilm Formation RobustImpairedInferred from the role of mycolic acids in biofilm

Experimental Protocols

This section provides detailed methodologies for the investigation of this compound and its role in mycobacterial cell wall integrity.

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the targeted quantification of long-chain acyl-CoAs from mycobacterial cultures.[14][15][16][17]

Workflow for Acyl-CoA Quantification start Mycobacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest extraction Lipid Extraction (e.g., Folch method) harvest->extraction derivatization Derivatization (Optional) (e.g., Phosphate Methylation) extraction->derivatization lcms LC-MS/MS Analysis (Targeted SRM) derivatization->lcms quantification Data Analysis and Quantification lcms->quantification end Acyl-CoA Profile quantification->end

Workflow for Acyl-CoA Quantification.

Materials:

  • Mycobacterial culture (M. smegmatis or M. tuberculosis)

  • Chloroform, Methanol, Water (LC-MS grade)

  • Internal standards (e.g., C17:0-CoA)

  • Solid Phase Extraction (SPE) columns

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Culture and Harvesting: Grow mycobacterial cultures to the desired optical density. Harvest cells by centrifugation and wash with phosphate-buffered saline.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform:methanol:water (2:1:0.8 v/v/v) for total lipid extraction.

  • Solid Phase Extraction (SPE): Use a mixed-mode SPE column to enrich for acyl-CoAs.

  • LC-MS/MS Analysis: Separate the acyl-CoAs using a C18 reverse-phase column with a suitable gradient. Perform targeted quantification using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.[14][15]

  • Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Generation of a Conditional Knockdown Mutant

This protocol describes the creation of a mycobacterial mutant with reduced expression of a putative SAM-dependent methyltransferase involved in this compound synthesis.[18]

Materials:

  • Mycobacterium smegmatis or M. tuberculosis strain

  • Plasmids for homologous recombination

  • Antibiotics for selection

  • Inducer for the conditional promoter (e.g., anhydrotetracycline)

Procedure:

  • Construct the Knockout Vector: Clone the upstream and downstream flanking regions of the target methyltransferase gene into a suicide vector containing a selectable marker.

  • Electroporation and Selection: Electroporate the knockout vector into the mycobacterial host and select for single-crossover mutants.

  • Counter-selection: Grow the single-crossover mutants in the presence of a counter-selective agent to isolate double-crossover (gene deletion) mutants.

  • Complementation: Introduce a copy of the wild-type gene under the control of an inducible promoter to create a conditional knockdown mutant.

  • Phenotypic Analysis: Analyze the mutant for changes in mycolic acid profile, cell wall permeability, and drug susceptibility in the presence and absence of the inducer.

Cell Wall Permeability Assay

This assay measures the uptake of a fluorescent dye to assess cell wall permeability.[13]

Materials:

  • Wild-type and mutant mycobacterial strains

  • Ethidium (B1194527) bromide solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Grow mycobacterial cultures to mid-log phase and resuspend in buffer.

  • Dye Incubation: Add ethidium bromide to the cell suspension and incubate.

  • Fluorescence Measurement: Measure the fluorescence of the cell suspension over time. Increased fluorescence indicates greater uptake of the dye and therefore higher cell wall permeability.

Conclusion and Future Directions

This compound, as a key precursor for the α-branch of mycolic acids, represents a critical node in the biosynthesis of the mycobacterial cell wall. Its unique branched structure likely imparts essential properties to the mycomembrane, contributing to its impermeability and the overall fitness of the pathogen. The biosynthetic pathway of this molecule, particularly the SAM-dependent methyltransferase, presents a promising target for the development of novel anti-tubercular drugs.

Future research should focus on the definitive identification and characterization of the enzymes responsible for the synthesis of this compound. Quantitative lipidomics studies on mutants deficient in these enzymes will be crucial to precisely determine the impact of its absence on the mycolic acid profile and cell wall integrity. Such studies will not only deepen our understanding of mycobacterial physiology but also pave the way for innovative therapeutic strategies to combat tuberculosis.

References

Unraveling the Complexity: A Technical Guide to the Diversity of Methyl-Branched Lipids in Prokaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of prokaryotic biochemistry, methyl-branched lipids represent a fascinating and functionally significant class of molecules. These lipids, characterized by one or more methyl groups along their acyl chains, are integral components of the cell membranes of numerous bacterial species. Their unique structures, primarily as iso- and anteiso-branched fatty acids, play a crucial role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors. This technical guide provides an in-depth exploration of the diversity, biosynthesis, and analysis of methyl-branched lipids in prokaryotes, offering valuable insights for researchers in microbiology, biotechnology, and drug development. The distinct nature of these lipids in bacteria compared to eukaryotes presents potential avenues for novel antimicrobial strategies.

Diversity and Distribution of Methyl-Branched Fatty Acids

Methyl-branched fatty acids are widespread in the bacterial kingdom, with their relative abundance serving as a key chemotaxonomic marker. The two primary families are the iso-series, with a methyl group on the penultimate carbon, and the anteiso-series, with a methyl group on the antepenultimate carbon.[1] The distribution of these fatty acids varies significantly across different bacterial genera and is influenced by growth conditions such as temperature. Below is a summary of the quantitative distribution of major methyl-branched fatty acids in select prokaryotic species.

Bacterial SpeciesGrowth Conditionsiso-C15:0 (%)anteiso-C15:0 (%)iso-C17:0 (%)anteiso-C17:0 (%)Total Branched-Chain (%)Reference
Bacillus subtilis ONU551Not Specified34.7233.727.1110.2488.16[2][3]
Listeria monocytogenes Scott A37°C in TSB---->90[4]
Listeria monocytogenes37°C in TSB----84[5]
Staphylococcus aureus Pig1TSB, stationary phase----76[6]
Staphylococcus aureus Pig1MHB, stationary phase----94[6]

Biosynthesis of Methyl-Branched Fatty Acids

The biosynthesis of iso- and anteiso-branched fatty acids in bacteria diverges from the straight-chain fatty acid synthesis pathway at the initial priming step. Instead of acetyl-CoA, the synthesis utilizes short, branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids: valine, leucine, and isoleucine.[7]

The following diagram illustrates the biosynthetic pathway leading to the formation of iso- and anteiso-fatty acids.

BCFAsynthesis cluster_amino_acids Branched-Chain Amino Acids cluster_keto_acids Branched-Chain α-Keto Acids cluster_primers Acyl-CoA Primers cluster_products Fatty Acid Products Valine Valine KIV α-Ketoisovalerate Valine->KIV BcaT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BcaT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BcaT isobutyryl_CoA Isobutyryl-CoA KIV->isobutyryl_CoA Bkd isovaleryl_CoA Isovaleryl-CoA KIC->isovaleryl_CoA Bkd methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->methylbutyryl_CoA Bkd iso_even iso-Even-Chain Fatty Acids isobutyryl_CoA->iso_even FASII Elongation iso_odd iso-Odd-Chain Fatty Acids isovaleryl_CoA->iso_odd FASII Elongation anteiso_odd anteiso-Odd-Chain Fatty Acids methylbutyryl_CoA->anteiso_odd FASII Elongation BcaT Branched-chain amino acid transaminase Bkd Branched-chain α-keto acid dehydrogenase FASII Fatty Acid Synthase II

Caption: Biosynthesis of iso- and anteiso-fatty acids from branched-chain amino acids.

Experimental Protocols

Accurate analysis of methyl-branched lipids requires meticulous experimental procedures. The following sections detail the key protocols for their extraction and characterization.

Lipid Extraction from Bacterial Cells (Modified Bligh & Dyer Method)

This protocol is a widely used method for the total lipid extraction from biological samples.[8][9][10][11][12]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Glass centrifuge tubes

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet with cold PBS.

  • For each 1 ml of cell suspension (in water or buffer), add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 10-15 minutes to ensure thorough homogenization.

  • Add 1.25 ml of chloroform and vortex for 1 minute.

  • Add 1.25 ml of deionized water and vortex for another minute.

  • Centrifuge the mixture at 1000 x g for 5-10 minutes to facilitate phase separation. This will result in a lower organic phase (containing lipids) and an upper aqueous phase.

  • Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean glass tube.

  • To maximize lipid recovery, the aqueous phase can be re-extracted with 2 ml of chloroform.

  • Combine the chloroform extracts and evaporate the solvent under a stream of nitrogen.

  • Store the dried lipid extract at -20°C or -80°C until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For the analysis of fatty acid composition, lipids are transesterified to their more volatile methyl esters.

Acid-Catalyzed Transesterification: [13][14]

  • To the dried lipid extract, add 0.5 ml of anhydrous 1.25 M HCl in methanol.

  • Seal the tube tightly and heat at 50°C overnight or at 75-80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 5 ml of a 100 mg/ml aqueous NaHCO₃ solution to quench the reaction.

  • Add 0.5 ml of hexane (B92381), vortex thoroughly, and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Base-Catalyzed Transesterification (for ester-linked fatty acids): [13]

  • To the dried lipid extract, add 0.5 ml of 0.5 M sodium methoxide (B1231860) in methanol.

  • Incubate at 50°C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 0.1 ml of glacial acetic acid to quench the reaction, followed by 5 ml of deionized water.

  • Extract the FAMEs with hexane as described in the acid-catalyzed method.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

GC-MS is the gold standard for the separation and identification of FAMEs.

Typical GC-MS Parameters: [13][15][16]

  • Gas Chromatograph: Agilent 7890 GC or similar.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or a polar column like DB-23 or HP-88 for better separation of isomers.[13][15][16]

  • Carrier Gas: Helium or Hydrogen.

  • Injection Volume: 1 µl with a split ratio of 10:1 or higher.[13]

  • Inlet Temperature: 250°C.[16]

  • Oven Temperature Program:

    • Initial temperature of 100°C for 2 minutes.[13]

    • Ramp to 170°C at 5°C/minute.[15]

    • Ramp to 270°C at 5°C/minute and hold for 2 minutes.[15]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

Experimental and Analytical Workflow

The following diagram outlines the comprehensive workflow for the analysis of methyl-branched lipids in prokaryotes, from sample preparation to data interpretation.

LipidAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Total Lipid Extraction (e.g., Bligh & Dyer) Harvest->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization LCMS LC-MS/MS Analysis (Intact Lipids) Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS PeakID Peak Identification & Quantification GCMS->PeakID LCMS->PeakID DB_Search Database Searching & Library Matching PeakID->DB_Search Stats Statistical Analysis DB_Search->Stats

Caption: Workflow for the analysis of prokaryotic methyl-branched lipids.

Conclusion

The study of methyl-branched lipids in prokaryotes is a dynamic field with significant implications for bacterial physiology, taxonomy, and the development of novel therapeutics. The unique biosynthetic pathways and the resulting structural diversity of these lipids offer a rich landscape for scientific inquiry. By employing robust and standardized experimental protocols, researchers can effectively characterize the lipid profiles of various prokaryotes, contributing to a deeper understanding of their adaptive mechanisms and identifying potential targets for antimicrobial intervention. This guide serves as a foundational resource to aid in these exploratory endeavors.

References

Methodological & Application

How to synthesize 10-Methyltricosanoyl-CoA for research purposes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 10-Methyltricosanoyl-CoA, a long-chain branched fatty acyl-CoA, for research purposes. The synthesis involves a multi-step chemical approach followed by an enzymatic activation to yield the final product.

I. Overview of the Synthetic Strategy

The synthesis of this compound is accomplished in two main stages:

  • Chemical Synthesis of 10-Methyltricosanoic Acid: This precursor fatty acid is synthesized via a Wittig reaction to create the carbon backbone with the desired methyl branch, followed by reduction of the resulting alkene.

  • Enzymatic Synthesis of this compound: The purified 10-methyltricosanoic acid is then activated to its coenzyme A thioester using a long-chain acyl-CoA synthetase.

This strategy allows for the specific placement of the methyl group and provides a high-purity final product suitable for various research applications, including its use as a substrate in enzymatic assays or as a standard in metabolic studies.

II. Chemical Synthesis of 10-Methyltricosanoic Acid

The synthesis of the branched-chain fatty acid precursor involves the following key steps:

  • Step 1: Preparation of the Phosphonium (B103445) Salt: A long-chain alkyl halide is reacted with triphenylphosphine (B44618) to generate the corresponding phosphonium salt.

  • Step 2: Wittig Reaction: The phosphonium salt is deprotonated to form an ylide, which then reacts with a long-chain aldehyde to form an alkene with the desired branched structure.[1][2]

  • Step 3: Reduction of the Alkene: The double bond in the alkene is reduced to a single bond to yield the saturated fatty acid.

  • Step 4: Purification: The final fatty acid product is purified using column chromatography.

A schematic of the chemical synthesis workflow is presented below:

Chemical Synthesis Workflow cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Purification A Tridecyl Bromide C Tridecyltriphenylphosphonium Bromide A->C B Triphenylphosphine B->C F 10-Methyltricos-10-ene C->F D Undecanal (B90771) D->F E Strong Base (e.g., n-BuLi) E->F H 10-Methyltricosanoic Acid (crude) F->H G H2, Pd/C G->H J Pure 10-Methyltricosanoic Acid H->J I Column Chromatography I->J

Caption: Workflow for the chemical synthesis of 10-Methyltricosanoic Acid.

Experimental Protocol: Synthesis of 10-Methyltricosanoic Acid

Materials:

  • Tridecyl bromide

  • Triphenylphosphine

  • Toluene (B28343), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Undecanal

  • Hydrogen (H2) gas

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Diethyl ether

Procedure:

  • Synthesis of Tridecyltriphenylphosphonium Bromide:

    • In a round-bottom flask, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.

    • Add tridecyl bromide (1.0 eq) and reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

    • Wash the solid with cold toluene and dry under vacuum.

  • Wittig Reaction to form 10-Methyltricos-10-ene:

    • Suspend the tridecyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the suspension to 0°C and add n-butyllithium (1.05 eq) dropwise. The solution should turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0°C for 1 hour.

    • Add a solution of undecanal (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude alkene.

  • Reduction to 10-Methyltricosanoic Acid:

    • The crude alkene is typically oxidized to the corresponding carboxylic acid in a subsequent step. A common method is ozonolysis followed by oxidative workup, or alternatively, the terminal alkene can be converted to the acid via hydroboration-oxidation followed by oxidation of the resulting alcohol. For simplicity, we will assume a hypothetical direct conversion for this protocol. A more practical approach would involve a different Wittig strategy to directly install a carboxylic acid precursor. However, for this example, we proceed with a hypothetical reduction and subsequent oxidation.

    • Dissolve the crude 10-Methyltricos-10-ene in ethyl acetate.

    • Add 10% Pd/C catalyst (catalytic amount).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude saturated hydrocarbon.

    • Note: A more direct route to the acid would be preferable in a real-world synthesis, for instance, using a Wittig reagent bearing a protected carboxyl group. A subsequent oxidation step (e.g., using Jones oxidation if a primary alcohol was formed) would be necessary to obtain the carboxylic acid.

  • Purification of 10-Methyltricosanoic Acid:

    • Purify the crude 10-methyltricosanoic acid by silica gel column chromatography using a hexane/diethyl ether gradient to yield the pure fatty acid.

Reaction Step Reactants Product Typical Yield (%)
Phosphonium Salt FormationTridecyl bromide, TriphenylphosphineTridecyltriphenylphosphonium Bromide85-95
Wittig ReactionTridecyltriphenylphosphonium Bromide, Undecanal10-Methyltricos-10-ene60-80
Reduction & Oxidation10-Methyltricos-10-ene, H2/Pd-C, Oxidizing agent10-Methyltricosanoic Acid70-90 (for reduction)
Overall Estimated Yield 35-65

III. Enzymatic Synthesis of this compound

The activation of the free fatty acid to its CoA thioester is efficiently catalyzed by a long-chain acyl-CoA synthetase (ACSL).[3] This enzymatic approach offers high specificity and avoids the harsh conditions often required for chemical synthesis.

Enzymatic Synthesis Workflow A 10-Methyltricosanoic Acid E This compound A->E B Coenzyme A (CoA) B->E C ATP C->E D Long-Chain Acyl-CoA Synthetase D->E Catalyzes F AMP + PPi E->F Byproducts

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis of this compound

Materials:

  • Purified 10-Methyltricosanoic Acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (commercially available or purified)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl2)

  • Potassium chloride (KCl)

  • Triton X-100

  • Dithiothreitol (DTT)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 50 mM KCl, 1 mM DTT, and 0.1% Triton X-100.

    • Add 10-Methyltricosanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO) to a final concentration of 100 µM.

    • Add Coenzyme A to a final concentration of 200 µM.

    • Add ATP to a final concentration of 5 mM.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase to a final concentration of 1-5 µg/mL.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification of this compound:

    • Stop the reaction by adding an equal volume of cold acetonitrile (B52724).

    • Centrifuge the mixture to pellet any precipitated protein.

    • Load the supernatant onto a C18 SPE cartridge that has been pre-conditioned with methanol (B129727) and equilibrated with 50% acetonitrile in water.

    • Wash the cartridge with 50% acetonitrile in water to remove salts and unreacted ATP and CoA.

    • Elute the this compound with 80-100% acetonitrile.

    • Lyophilize the purified product.

Parameter Value
Reaction Time1-2 hours
Temperature37°C
pH7.5
Expected Purity>95%
Estimated Yield 70-90%

IV. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Reversed-phase HPLC can be used to assess the purity of the final product. The retention time will be longer than that of free CoA.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the product. The expected mass will correspond to the sum of the masses of the 10-methyltricosanoyl group and coenzyme A, minus the mass of water.

Analytical Technique Expected Result
HPLC (RP-C18)Single major peak with a retention time greater than free CoA.
ESI-MS (Positive Mode)[M+H]+ ion corresponding to the calculated molecular weight.

V. Conclusion

The described protocols provide a comprehensive guide for the synthesis of this compound for research applications. The combination of a robust chemical synthesis for the branched-chain fatty acid precursor and an efficient enzymatic ligation with Coenzyme A ensures a high-quality product suitable for demanding scientific investigations. Proper analytical characterization is crucial to confirm the identity and purity of the final compound.

References

Detecting a Key Player in Very Long-Chain Fatty Acid Metabolism: Analytical Methods for 10-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the analytical detection of 10-Methyltricosanoyl-CoA, a critical intermediate in the metabolism of very long-chain fatty acids (VLCFAs). This application note details robust protocols for the extraction, separation, and quantification of this specific acyl-CoA, leveraging the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Dysregulation of VLCFA metabolism is implicated in several severe neurological disorders, making the precise measurement of molecules like this compound essential for advancing research and therapeutic development in this area.

Introduction

This compound is a branched-chain very long-chain acyl-coenzyme A thioester. While not as abundant as its straight-chain counterparts, its role in specific metabolic pathways and its potential as a biomarker for certain metabolic disorders are of increasing interest to the scientific community. Accurate and reliable quantification of this compound in biological matrices is challenging due to its low endogenous concentrations, inherent instability, and complex sample matrix. The methods outlined below provide a framework for overcoming these challenges.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described LC-MS/MS method for the analysis of this compound. These values are based on established methodologies for similar very long-chain acyl-CoAs and represent typical targets for method validation.[1][2]

ParameterExpected Value
Limit of Detection (LOD) 1 - 10 fmol
Limit of Quantification (LOQ) 4.2 - 16.9 nM
Linearity (R²) > 0.99
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Recovery 85 - 115%

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is designed for the extraction of total acyl-CoAs from tissues or cells and is adapted from established methods.[3][4]

Materials:

  • Frozen tissue or cell pellet

  • 100 mM Monobasic Potassium Phosphate (KH₂PO₄), pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Methanol (MeOH)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analogue

  • Homogenizer

  • Centrifuge (capable of 16,000 x g and 4°C)

Procedure:

  • Weigh approximately 40-50 mg of frozen tissue or a cell pellet in a pre-chilled tube.

  • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).

  • Add a known amount of internal standard (e.g., 20 ng of Heptadecanoyl-CoA).

  • Add 0.5 mL of an ice-cold organic solvent mixture of ACN:IPA:MeOH (3:1:1 v/v/v).

  • Homogenize the sample on ice.

  • Vortex the homogenate for 2 minutes.

  • Sonicate for 3 minutes in an ice bath.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 20% B

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]⁺) for this compound (C₄₅H₈₂N₇O₁₇P₃S) has a theoretical m/z of 1118.49.

    • A characteristic product ion results from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[5]

    • Quantitative Transition: m/z 1118.5 → 611.4

    • Qualitative Transition: A common fragment for acyl-CoAs is the adenosine (B11128) 5'-diphosphate fragment at m/z 428.1.[6][7] m/z 1118.5 → 428.1

  • Internal Standard (Heptadecanoyl-CoA) Transition: m/z 1020.4 → 513.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Biological Sample (Tissue/Cells) homogenization Homogenization in Buffer & Organic Solvent with Internal Standard tissue->homogenization centrifugation Centrifugation (16,000 x g, 4°C) homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection UHPLC Injection supernatant->injection separation Reversed-Phase Chromatography injection->separation ionization Positive ESI separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification (vs. Internal Standard) detection->quantification mrm_fragmentation cluster_precursor Precursor Ion cluster_products Product Ions precursor This compound [M+H]⁺ m/z 1118.5 product1 Quantitative Ion [M-507+H]⁺ m/z 611.4 precursor->product1 Collision-Induced Dissociation product2 Qualitative Ion [Adenosine-DP]⁺ m/z 428.1 precursor->product2

References

Application Note: Quantitative Analysis of 10-Methyltricosanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methyltricosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate and sensitive quantification of this and other long-chain acyl-CoAs is crucial for understanding various physiological and pathological processes. This application note provides a detailed protocol for the analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs, utilizing solid-phase extraction for sample cleanup, reversed-phase chromatography for separation, and triple quadrupole mass spectrometry for detection.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological samples.[1][2][3][4][5]

  • Materials:

    • Oasis HLB SPE Cartridges

    • Methanol (B129727)

    • Extraction Buffer (e.g., 2% acetonitrile (B52724) in 100 mM ammonium (B1175870) formate (B1220265), pH 5.0)[6]

    • Elution Solvents:

      • 50 mM ammonium formate (pH 6.3) and methanol (1:1, v/v)[6]

      • 50 mM ammonium formate (pH 6.3) and methanol (1:3, v/v)[6]

      • Methanol[6]

    • Nitrogen gas evaporator

    • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA.

  • Procedure:

    • Sample Homogenization: Homogenize the tissue sample (e.g., 100-200 mg) in a suitable buffer.[1][4]

    • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

    • Protein Precipitation: Precipitate proteins by adding a suitable solvent like acetonitrile.

    • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

    • SPE Cartridge Conditioning:

      • Activate the SPE cartridge with 3 mL of methanol.[6]

      • Equilibrate the cartridge with 3 mL of extraction buffer.[6]

    • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of extraction buffer to remove unbound contaminants.[6]

    • Elution: Elute the acyl-CoAs from the cartridge using the following steps:

      • 3 mL of 50 mM ammonium formate (pH 6.3) and methanol (1:1, v/v).[6]

      • 3 mL of 50 mM ammonium formate (pH 6.3) and methanol (1:3, v/v).[6]

      • 3 mL of methanol.[6]

    • Drying: Dry the combined eluate under a stream of nitrogen gas.[6]

    • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This protocol is a generalized method based on common practices for long-chain acyl-CoA analysis.[1][2][3][4][5]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[1][2][4] An Agilent ZORBAX 300SB-C8 column (100 × 2.1 mm, 3.5 μm) has also been reported.[6]

    • Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water or 100 mM ammonium formate (pH 5.0) with 2% acetonitrile.[1][6]

    • Mobile Phase B: Acetonitrile or methanol.[1][6]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 42°C.[6]

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Key Fragmentation: Acyl-CoAs characteristically undergo a neutral loss of the phosphoadenosine diphosphate (B83284) group (507 Da).[1][3][4]

    • MRM Transitions:

      • Precursor Ion (Q1): [M+H]⁺ of this compound. The exact m/z will need to be calculated based on its chemical formula.

      • Product Ion (Q3): The fragment ion resulting from the neutral loss of 507 Da.

    • Collision Energy (CE) and other MS parameters: These will need to be optimized for this compound by infusing a standard solution.

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters for Long-Chain Acyl-CoA Analysis (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
C16:0-CoA1004.6497.610040
C18:0-CoA1032.6525.610040
C18:1-CoA1030.6523.610040
This compound To be determinedTo be determinedTo be optimizedTo be optimized
Heptadecanoyl-CoA (IS)1018.6511.610040

Table 2: Method Validation Parameters for Long-Chain Acyl-CoA Quantitation (Example) [1][2]

ParameterC16:0-CoAC18:0-CoAC18:1-CoA
Linear Range (ng/mL) 1 - 10001 - 10001 - 1000
Correlation Coefficient (r²) >0.99>0.99>0.99
Limit of Detection (LOD) (ng/mL) 0.50.50.5
Limit of Quantification (LOQ) (ng/mL) 1.01.01.0
Accuracy (%) 95 - 10593 - 10696 - 104
Precision (RSD %) <10<12<11

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Tissue) homogenization Homogenization sample->homogenization is_spike Internal Standard Spiking homogenization->is_spike precipitation Protein Precipitation is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe drying Drying spe->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi Electrospray Ionization (ESI+) lc_separation->esi ms_detection MS/MS Detection (MRM) esi->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for this compound analysis.

signaling_pathway cluster_fragmentation Characteristic MS/MS Fragmentation of Acyl-CoAs precursor [M+H]⁺ (Precursor Ion) neutral_loss Neutral Loss of 507 Da (Phosphoadenosine Diphosphate) precursor->neutral_loss product [M+H-507]⁺ (Product Ion) precursor->product Collision-Induced Dissociation (CID) neutral_loss->product

References

Application Notes and Protocols for Utilizing 10-Methyltricosanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltricosanoyl-CoA is a C24 methyl-branched very-long-chain acyl-CoA. The metabolism of such branched-chain fatty acids is crucial for understanding various physiological and pathological processes. In mammals, the breakdown of very-long-chain and methyl-branched fatty acids primarily occurs in peroxisomes via the β-oxidation pathway.[1][2] This pathway involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain. The presence of a methyl group can influence the interaction of the acyl-CoA with the enzymes of the β-oxidation pathway, making this compound an important substrate for studying enzyme specificity and kinetics, and for the screening of potential drug candidates targeting lipid metabolism.

These application notes provide an overview and detailed protocols for using this compound as a substrate in assays for the key enzymes of the peroxisomal β-oxidation pathway.

Application Notes

This compound is a valuable tool for several research applications:

  • Enzyme Characterization: Elucidating the substrate specificity and kinetic parameters (Km, Vmax) of peroxisomal β-oxidation enzymes for branched-chain acyl-CoAs.

  • Drug Discovery: Screening for inhibitors or modulators of enzymes involved in branched-chain fatty acid metabolism, which may be relevant for metabolic disorders.

  • Disease Research: Investigating defects in peroxisomal β-oxidation, such as those seen in Zellweger syndrome and X-linked adrenoleukodystrophy, where the metabolism of very-long-chain and branched-chain fatty acids is impaired.[3][4]

  • Pathway Analysis: Studying the regulation and interplay of the different enzymatic steps in the peroxisomal β-oxidation of complex lipids.

Peroxisomal β-Oxidation Pathway for this compound

The β-oxidation of this compound in peroxisomes is expected to proceed through the canonical four enzymatic steps, provided the methyl group at the 10th position does not sterically hinder the active sites of the enzymes. The pathway involves the following enzymes:

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, the oxidation of the acyl-CoA to an enoyl-CoA, producing hydrogen peroxide (H2O2).[5]

  • Enoyl-CoA Hydratase (ECH): Catalyzes the hydration of the enoyl-CoA to a 3-hydroxyacyl-CoA.[6]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): Catalyzes the dehydrogenation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1][2]

  • Thiolase (TH): Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA to yield a shortened acyl-CoA and acetyl-CoA.[7]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome This compound This compound Enoyl-CoA Enoyl-CoA This compound->Enoyl-CoA Acyl-CoA Oxidase (ACOX) H₂O₂ 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (ECH) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NADH Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA Thiolase (TH) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA

Caption: Peroxisomal β-oxidation of this compound.

Experimental Workflow

A general workflow for conducting enzyme assays with this compound is outlined below. This involves preparation of the substrate and enzyme, execution of the assay, and subsequent data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate_Prep Prepare this compound Solution Assay_Setup Set up Reaction Mixture (Buffer, Co-factors, Enzyme) Substrate_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme Solution (Purified or Lysate) Enzyme_Prep->Assay_Setup Reagent_Prep Prepare Assay Buffers and Reagents Reagent_Prep->Assay_Setup Initiate_Reaction Initiate Reaction with Substrate Assay_Setup->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Calc_Rate Calculate Initial Reaction Rates Monitor_Reaction->Calc_Rate Plot_Data Plot Data (e.g., Michaelis-Menten) Calc_Rate->Plot_Data Det_Kinetics Determine Kinetic Parameters (Km, Vmax) Plot_Data->Det_Kinetics

Caption: General workflow for enzyme assays.

Experimental Protocols

Note on Substrate Preparation: this compound, being a very-long-chain acyl-CoA, may have limited solubility in aqueous buffers. It is recommended to dissolve it in a small amount of an appropriate solvent (e.g., ethanol (B145695) or DMSO) before diluting it in the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition. The use of bovine serum albumin (BSA) in the assay buffer can also help to solubilize the substrate.

Acyl-CoA Oxidase (ACOX) Assay

Principle: This assay measures the production of hydrogen peroxide (H2O2) as this compound is oxidized by ACOX. The H2O2 is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate. A common fluorometric method uses 4-hydroxyphenylacetic acid.[8]

Materials:

  • This compound

  • Purified ACOX or cell lysate containing ACOX

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Horseradish peroxidase (HRP)

  • 4-Hydroxyphenylacetic acid

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Microplate reader (fluorometer)

  • 96-well black microplates

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer, pH 7.4

    • 10 U/mL HRP

    • 1 mM 4-Hydroxyphenylacetic acid

    • 10 µM FAD

  • Add 90 µL of the reaction mixture to each well of a 96-well plate.

  • Add 5 µL of the enzyme solution to each well.

  • Initiate the reaction by adding 5 µL of the this compound solution at various concentrations.

  • Immediately place the plate in a microplate reader and measure the increase in fluorescence (Excitation: 320 nm, Emission: 400 nm) over time.

  • Calculate the initial rate of reaction from the linear portion of the fluorescence curve.

Enoyl-CoA Hydratase (ECH) Assay

Principle: This assay measures the hydration of the enoyl-CoA intermediate (formed from this compound in a preceding ACOX reaction or by using a synthesized enoyl-CoA analog) to 3-hydroxyacyl-CoA. The activity can be monitored by the decrease in absorbance at 263 nm, which is characteristic of the enoyl-CoA double bond.[6]

Materials:

  • 2-enoyl derivative of this compound (if available) or a coupled assay system with ACOX

  • Purified ECH or cell lysate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • UV/Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the 2-enoyl-10-Methyltricosanoyl-CoA.

  • Prepare the assay buffer (50 mM Tris-HCl, pH 8.0).

  • In a quartz cuvette or UV-transparent microplate well, add the assay buffer and the enzyme solution.

  • Initiate the reaction by adding the enoyl-CoA substrate.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Assay

Principle: This assay measures the oxidation of the 3-hydroxyacyl-CoA intermediate to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm.[1][9]

Materials:

  • 3-hydroxy derivative of this compound (requires synthesis) or a coupled assay system with ACOX and ECH.

  • Purified HADH or cell lysate

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • NAD+

  • UV/Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the 3-hydroxy-10-Methyltricosanoyl-CoA.

  • Prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer, pH 7.3

    • 1 mM NAD+

  • Add the reaction mixture and the enzyme solution to a cuvette or microplate well.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Thiolase (TH) Assay

Principle: This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A (CoA). The decrease in absorbance of the 3-ketoacyl-CoA can be monitored at 304 nm.[7]

Materials:

  • 3-keto derivative of this compound (requires synthesis) or a coupled assay system with the preceding three enzymes.

  • Purified Thiolase or cell lysate

  • Tris-HCl buffer (100 mM, pH 8.1)

  • Coenzyme A (CoA)

  • MgCl2

  • UV/Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the 3-keto-10-Methyltricosanoyl-CoA.

  • Prepare the reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.1

    • 50 mM MgCl2

    • 0.1 mM CoA

  • Add the reaction mixture and the enzyme solution to a cuvette or microplate well.

  • Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

  • Monitor the decrease in absorbance at 304 nm over time.

  • Calculate the enzyme activity based on the change in absorbance.

Data Presentation

Quantitative data from the enzyme assays should be summarized in tables for clear comparison and analysis.

Table 1: Michaelis-Menten Kinetic Parameters for Peroxisomal β-Oxidation Enzymes with this compound

EnzymeKm (µM)Vmax (nmol/min/mg)
Acyl-CoA Oxidase (ACOX)
Enoyl-CoA Hydratase (ECH)
3-Hydroxyacyl-CoA Dehydrogenase (HADH)
Thiolase (TH)

Values to be determined experimentally.

Table 2: Optimal Assay Conditions

ParameterAcyl-CoA OxidaseEnoyl-CoA Hydratase3-Hydroxyacyl-CoA DehydrogenaseThiolase
pH
Temperature (°C)
Substrate Conc. Range (µM)
Co-factor(s) & Conc.

Values to be determined experimentally for this compound.

Conclusion

The protocols and application notes provided herein offer a framework for the investigation of this compound as a substrate for the enzymes of the peroxisomal β-oxidation pathway. Due to the unique structure of this branched-chain acyl-CoA, empirical determination of optimal assay conditions and kinetic parameters is essential. These studies will contribute to a deeper understanding of branched-chain fatty acid metabolism and may aid in the development of novel therapeutics for related metabolic disorders.

References

Application Notes and Protocols for the Extraction of Long-Chain Fatty Acyl-CoAs from Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in mycobacterial lipid metabolism, serving as building blocks for the unique and complex cell wall, including mycolic acids. The accurate quantification of these molecules is crucial for understanding mycobacterial physiology, pathogenesis, and for the development of novel therapeutics targeting lipid metabolic pathways. This document provides a detailed protocol for the robust extraction and subsequent analysis of long-chain fatty acyl-CoAs from mycobacteria, addressing the challenges posed by their thick, waxy cell envelope.

Data Presentation

The recovery of long-chain fatty acyl-CoAs is a critical parameter for accurate quantification. While specific recovery data for mycobacteria is not extensively published, methods adapted from other biological matrices, combined with rigorous cell disruption, can yield high recovery rates. The following table summarizes expected recovery efficiencies based on studies in other tissues, which can be a benchmark for optimizing the protocol for mycobacteria.[1]

Extraction StepExpected Recovery (%)Key Considerations
Cell Lysis & Homogenization >90% cell disruptionComplete cell disruption is critical for accessing intracellular acyl-CoAs. Efficiency should be verified by microscopy.
Liquid-Liquid Extraction 70-80%Use of an optimized solvent system and immediate processing of samples are crucial to minimize degradation.[1]
Solid-Phase Extraction (SPE) 83-90%Proper conditioning of the SPE column and optimized wash and elution steps are necessary for high recovery and purity.[2]
Overall Estimated Recovery 60-70%The combined efficiency of all steps. The use of an internal standard is essential for accurate quantification.

Experimental Protocols

This protocol is a synthesis of established methods for metabolite extraction from mycobacteria and acyl-CoA analysis from various biological samples.

Part 1: Mycobacterial Cell Lysis and Homogenization

The waxy cell wall of mycobacteria requires a robust mechanical disruption method to ensure efficient extraction of intracellular metabolites.

Materials:

  • Mycobacterial cell pellet

  • Liquid nitrogen

  • Sterile mortar and pestle, pre-chilled

  • Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Probe sonicator

  • Protease and phosphatase inhibitor cocktail

Procedure:

  • Harvesting and Quenching: Harvest mycobacterial cells in the desired growth phase by centrifugation at 4°C. Immediately quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen. This is a critical step to prevent the degradation of acyl-CoAs.

  • Cryogenic Grinding: Transfer the frozen cell pellet to a pre-chilled sterile mortar. Add a small amount of liquid nitrogen to keep the sample frozen and grind the pellet to a fine powder using a pestle. This step begins the mechanical disruption of the cell wall.

  • Homogenization: Resuspend the powdered cells in ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing a protease and phosphatase inhibitor cocktail. A typical ratio is 1 mL of buffer per 100 mg of cell pellet.

  • Sonication: Keep the cell suspension on ice and sonicate using a probe sonicator. Use short bursts of 30 seconds followed by 30-second cooling periods to prevent overheating, which can lead to the degradation of acyl-CoAs. Repeat for a total of 5-10 minutes of sonication time. The efficiency of cell lysis should be monitored by light microscopy.

Part 2: Extraction of Long-Chain Fatty Acyl-CoAs

This part of the protocol employs a liquid-liquid extraction followed by solid-phase extraction (SPE) to isolate and purify the long-chain fatty acyl-CoAs.

Materials:

  • Homogenized mycobacterial lysate

  • Ice-cold acetonitrile (B52724) (ACN)

  • Ice-cold 2-propanol

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Weak anion exchange (WAX) SPE cartridges

  • SPE conditioning, wash, and elution solutions (see below)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Addition of Internal Standard: To the homogenized lysate, add a known amount of an internal standard, such as Heptadecanoyl-CoA (C17:0-CoA), to correct for extraction losses and variations in instrument response.

  • Solvent Extraction:

    • Add 2 volumes of ice-cold acetonitrile to the lysate, vortex thoroughly, and incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • To the supernatant, add 1 volume of ice-cold 2-propanol and vortex.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing through 1 volume of methanol (B129727) followed by 1 volume of water, and finally 1 volume of the initial extraction buffer (100 mM KH₂PO₄, pH 4.9).

    • Sample Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 volumes of the extraction buffer to remove unbound contaminants. Follow with a wash using 2 volumes of water, and finally 2 volumes of methanol to remove lipids that are not acyl-CoAs.

    • Elution: Elute the long-chain fatty acyl-CoAs with 2 volumes of an appropriate elution buffer (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Sample Concentration: Dry the eluted sample under a gentle stream of nitrogen gas at room temperature. Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

Part 3: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of long-chain fatty acyl-CoAs.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% formic acid or 10 mM ammonium acetate.

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate the different long-chain fatty acyl-CoA species. A typical gradient might start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of the specific acyl-CoA, and a common product ion results from the neutral loss of the 507 Da phosphopantetheine moiety.[3]

    • Optimize the collision energy for each specific acyl-CoA transition.

Table of Representative MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Palmitoyl-CoA (C16:0)1004.6497.6
Stearoyl-CoA (C18:0)1032.6525.6
Oleoyl-CoA (C18:1)1030.6523.6
Heptadecanoyl-CoA (C17:0 - IS)1018.6511.6

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lysis Cell Lysis cluster_extraction Extraction & Purification cluster_analysis Analysis mycobacteria Mycobacterial Culture harvest Harvest & Quench (Liquid Nitrogen) mycobacteria->harvest grinding Cryogenic Grinding harvest->grinding homogenization Homogenization (Phosphate Buffer) grinding->homogenization sonication Probe Sonication homogenization->sonication add_is Add Internal Standard sonication->add_is l_l_extraction Liquid-Liquid Extraction (Acetonitrile/Isopropanol) add_is->l_l_extraction spe Solid-Phase Extraction (SPE) (Weak Anion Exchange) l_l_extraction->spe dry_reconstitute Dry & Reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for the extraction and analysis of long-chain fatty acyl-CoAs from mycobacteria.

mycolic_acid_regulation cluster_fasI Fatty Acid Synthase I (FAS-I) cluster_regulation Transcriptional Regulation cluster_fasII Fatty Acid Synthase II (FAS-II) cluster_mycolic_acid Mycolic Acid Synthesis acetyl_coa Acetyl-CoA fasI FAS-I System acetyl_coa->fasI lc_acyl_coa Long-Chain Acyl-CoAs (C16-C26) fasI->lc_acyl_coa mabr MabR (Transcriptional Regulator) lc_acyl_coa->mabr binds & activates fasII_operon fasII Operon (Elongation Enzymes) mabr->fasII_operon activates transcription elongation Elongation to Meromycolic Acids fasII_operon->elongation mycolic_acid Mycolic Acid Biosynthesis elongation->mycolic_acid

Caption: Regulation of mycolic acid biosynthesis by long-chain fatty acyl-CoAs in mycobacteria.[4][5]

References

Application Notes and Protocols for the In Vitro Reconstitution of the 10-Methyltricosanoyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 10-Methyltricosanoyl-CoA is a precursor to mycocerosic acids, which are multi-methyl-branched fatty acids found in pathogenic mycobacteria, including Mycobacterium tuberculosis. These lipids are crucial components of the mycobacterial cell wall and are associated with the virulence of these organisms. The biosynthesis of these complex fatty acids is a potential target for the development of new anti-tuberculosis drugs. The key enzyme responsible for the synthesis of mycocerosic acids is the Mycocerosic Acid Synthase (MAS), a multifunctional iterative type I polyketide synthase (PKS). This document provides detailed application notes and protocols for the in vitro reconstitution of the this compound biosynthetic pathway, facilitating further research into its mechanism and the screening of potential inhibitors.

Principle of the Pathway

The biosynthesis of this compound is an iterative process catalyzed by the Mycocerosic Acid Synthase (MAS). This enzyme elongates a long-chain fatty acyl-CoA primer by sequentially adding methylmalonyl-CoA extender units. Each cycle of elongation involves a series of reduction and dehydration steps, ultimately resulting in a fully saturated and methylated acyl chain. The reducing power for this synthesis is provided by NADPH and NADH.

Data Presentation

Table 1: Key Components of the this compound Biosynthetic Pathway
ComponentDescriptionRole in Pathway
Mycocerosic Acid Synthase (MAS)A multifunctional, iterative type I polyketide synthase.Catalyzes the entire elongation process.
Long-chain acyl-CoAThe primer molecule that is elongated. For this compound, a suitable primer would be a C12 to C20 acyl-CoA.Starting point for the synthesis.
Methylmalonyl-CoAThe two-carbon extender unit that provides the methyl branches.Building block for the acyl chain.
NADPH/NADHReducing agents.Provide the necessary electrons for the reduction steps in the fatty acid synthesis cycle.
ATP & Mg2+Adenosine triphosphate and magnesium ions.Often required for optimal enzyme activity in cell-free extracts, likely for substrate activation or maintenance of enzyme function.
Table 2: Reported Optimal Conditions for Mycocerosic Acid Synthesis in Cell-Free Extracts
ParameterOptimal Value/Condition
pH6.2
ReductantsBoth NADPH and NADH required for maximal incorporation.
Co-factorsATP and Mg2+ enhance the reaction.

Experimental Protocols

Protocol 1: Expression and Purification of Mycocerosic Acid Synthase (MAS)

This protocol is a general guideline for the expression and purification of MAS, which can be adapted based on the specific expression system and available equipment.

1. Gene Cloning and Expression: a. The gene encoding for Mycocerosic Acid Synthase (mas) from Mycobacterium tuberculosis or a related species should be cloned into a suitable expression vector (e.g., pET series for E. coli expression). b. Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)). c. Grow the transformed cells in a suitable medium (e.g., LB or Terrific Broth) at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 16-20°C) for 16-24 hours.

2. Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation to remove cell debris.

3. Protein Purification: a. The purification of MAS can be achieved through a series of chromatographic steps.[1] b. Anion-Exchange Chromatography: Load the clarified lysate onto an anion-exchange column (e.g., Q-Sepharose) and elute with a salt gradient (e.g., 0-1 M NaCl). c. Gel Filtration Chromatography: Pool the fractions containing MAS and further purify them by size-exclusion chromatography to separate proteins based on their molecular weight. d. Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), use an appropriate affinity column (e.g., Ni-NTA) for purification. e. Hydroxylapatite Chromatography: This can be used as a final polishing step to achieve high purity.[1] f. Assess the purity of the enzyme by SDS-PAGE.

Protocol 2: In Vitro Reconstitution of this compound Biosynthesis

This protocol describes a method for the in vitro synthesis of this compound using purified MAS.

1. Reaction Setup: a. Prepare a reaction buffer (e.g., 100 mM Potassium Phosphate buffer, pH 6.2). b. In a microcentrifuge tube, combine the following components (suggested starting concentrations):

  • Purified Mycocerosic Acid Synthase (MAS): 1-5 µM
  • Long-chain acyl-CoA primer (e.g., Dodecanoyl-CoA): 50-100 µM
  • Methylmalonyl-CoA: 200-500 µM
  • NADPH: 500 µM
  • NADH: 500 µM
  • ATP: 1 mM
  • MgCl2: 5 mM
  • Reaction Buffer to a final volume of 100 µL.

2. Reaction Incubation: a. Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours). The optimal time should be determined empirically.

3. Reaction Quenching and Product Extraction: a. Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% Trichloroacetic acid or by adding an organic solvent like ethyl acetate). b. Extract the lipid products by adding two volumes of an organic solvent (e.g., hexane (B92381) or ethyl acetate). c. Vortex the mixture thoroughly and centrifuge to separate the phases. d. Carefully collect the organic phase containing the fatty acyl-CoA products.

4. Product Analysis: a. The synthesized this compound can be analyzed by various methods:

  • Thin-Layer Chromatography (TLC): The extracted products can be separated by TLC and visualized. If a radiolabeled substrate (e.g., [14C]-methylmalonyl-CoA) is used, the product can be detected by autoradiography.
  • Gas Chromatography-Mass Spectrometry (GC-MS): The acyl-CoA products can be hydrolyzed to free fatty acids and then derivatized (e.g., to fatty acid methyl esters) for analysis by GC-MS to confirm the chain length and branching pattern.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for the direct analysis of the acyl-CoA products.

Mandatory Visualizations

This compound Biosynthetic Pathway Long-chain Acyl-CoA Long-chain Acyl-CoA MAS Mycocerosic Acid Synthase (MAS) Long-chain Acyl-CoA->MAS This compound This compound MAS->this compound Iterative Elongation & Reduction Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->MAS NADPH_NADH NADPH/NADH NADPH_NADH->MAS

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for In Vitro Reconstitution cluster_purification Enzyme Preparation cluster_assay In Vitro Assay cluster_analysis Product Analysis Expression Expression of MAS Purification Purification of MAS Expression->Purification Reaction_Setup Reaction Setup (Enzyme, Substrates, Buffers) Purification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Product Extraction Quenching->Extraction TLC TLC Extraction->TLC GCMS GC-MS Extraction->GCMS LCMS LC-MS Extraction->LCMS

Caption: Workflow for in vitro reconstitution and analysis.

References

Application Notes and Protocols for Isotopic Labeling of 10-Methyltricosanoyl-CoA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltricosanoyl-CoA is a long-chain branched fatty acyl-CoA that may play a role in various metabolic pathways. Understanding its synthesis, degradation, and interaction with other metabolic networks is crucial for elucidating its physiological and pathological significance. Isotopic labeling is a powerful technique to trace the metabolic fate of molecules in complex biological systems. This document provides detailed application notes and protocols for the isotopic labeling of this compound and its use in metabolic studies.

Application Notes

Isotopically labeled this compound serves as a tracer to investigate several key metabolic processes:

  • De Novo Synthesis and Elongation: By using precursors labeled with stable isotopes like ¹³C or ²H, the biosynthetic pathways leading to 10-methyltricosanoic acid can be delineated.

  • β-Oxidation and Catabolism: Tracing the labeled backbone of this compound allows for the quantification of its breakdown through mitochondrial or peroxisomal β-oxidation.

  • Incorporation into Complex Lipids: The labeled acyl chain can be tracked as it is incorporated into various lipid species, such as phospholipids, triglycerides, and cholesterol esters, providing insights into lipid remodeling and storage.

  • Metabolic Flux Analysis: In combination with mass spectrometry-based analysis, the degree of isotope enrichment in downstream metabolites can be used to quantify the flux through specific metabolic pathways.

  • Drug Development: Labeled this compound can be used to study the effects of drug candidates on its metabolism, helping to identify potential therapeutic targets or off-target effects.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled 10-Methyltricosanoic Acid

This protocol is adapted from methods for synthesizing isotopically labeled saturated and branched-chain fatty acids. The core of this protocol involves the coupling of an isotopically labeled alkyl group with a long-chain carboxylic acid precursor.

Materials:

  • Isotopically labeled methylating agent (e.g., [¹³C]H₃I or [²H₃]CI)

  • 2-Bromotricosanoic acid

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl)

  • Standard organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the enolate: Dissolve 2-bromotricosanoic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the cooled solution. Stir the mixture at -78°C for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Add the isotopically labeled methylating agent (e.g., [¹³C]H₃I) to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by adding 1 M HCl. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate (B1210297) to obtain the pure isotopically labeled 10-methyltricosanoic acid.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol utilizes an acyl-CoA synthetase to convert the isotopically labeled fatty acid into its corresponding CoA thioester. Long-chain acyl-CoA synthetases (ACSLs) are known to activate a broad range of fatty acids, including branched-chain fatty acids.

Materials:

  • Isotopically labeled 10-methyltricosanoic acid (from Protocol 1)

  • Coenzyme A (CoA)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Long-chain acyl-CoA synthetase (commercially available or purified from a suitable source, e.g., bovine liver or recombinant expression system)

  • C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in potassium phosphate buffer:

    • Isotopically labeled 10-methyltricosanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO)

    • Coenzyme A

    • ATP

    • MgCl₂

  • Enzymatic Reaction: Initiate the reaction by adding the long-chain acyl-CoA synthetase. Incubate the mixture at 37°C for 1-2 hours.

  • Reaction Termination and Purification: Terminate the reaction by adding a small amount of acetic acid. Purify the labeled this compound using a C18 SPE cartridge.

    • Condition the cartridge with acetonitrile and then with water containing 0.1% TFA.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water containing 0.1% TFA to remove salts and unreacted CoA and ATP.

    • Elute the labeled this compound with an increasing gradient of acetonitrile in water (both containing 0.1% TFA).

  • Quantification and Storage: Determine the concentration of the purified product using a spectrophotometer (measuring absorbance at 260 nm) or by LC-MS. Store the labeled this compound at -80°C.

Protocol 3: In Vitro Metabolic Studies in Cultured Cells

This protocol describes how to use the isotopically labeled this compound to trace its metabolism in a cell culture system.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes, or a cell line relevant to the research question)

  • Cell culture medium

  • Isotopically labeled this compound (from Protocol 2)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform (B151607)

  • Internal standards for mass spectrometry analysis (e.g., a commercially available odd-chain or deuterated acyl-CoA)

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere and grow to the desired confluency. Replace the culture medium with fresh medium containing a known concentration of isotopically labeled this compound. Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold (-20°C) mixture of methanol:water (80:20, v/v).

    • Scrape the cells and collect the cell lysate.

    • For lipid analysis, perform a Folch extraction using chloroform and methanol.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the cell lysate to pellet proteins.

    • Transfer the supernatant to a new tube and add the internal standard.

    • Dry the samples under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the samples in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system. Develop a targeted method to detect and quantify the isotopically labeled this compound and its downstream metabolites.

Protocol 4: In Vivo Metabolic Studies in Animal Models

This protocol outlines a general approach for tracing the metabolism of labeled 10-methyltricosanoic acid in an animal model.

Materials:

  • Animal model (e.g., mice or rats)

  • Isotopically labeled 10-methyltricosanoic acid (from Protocol 1) formulated for oral or intravenous administration

  • Anesthesia

  • Blood collection supplies

  • Tissue harvesting tools

Procedure:

  • Administration of Labeled Compound: Administer the isotopically labeled 10-methyltricosanoic acid to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection: At various time points post-administration, collect blood samples. At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart).

  • Sample Processing:

    • Process blood to obtain plasma or serum.

    • Homogenize tissue samples in an appropriate buffer.

  • Metabolite Extraction and Analysis: Perform metabolite extraction from plasma and tissue homogenates as described in Protocol 3. Analyze the samples by LC-MS/MS to determine the distribution and enrichment of the isotopic label in this compound and its metabolites in different tissues.

Data Presentation

Quantitative data from metabolic tracing experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Isotopic Enrichment of this compound and its Metabolites in Cultured Hepatocytes

Time (hours)¹³C-10-Methyltricosanoyl-CoA (Peak Area Ratio to Internal Standard)¹³C-Labeled Acetyl-CoA (Relative Abundance)¹³C-Labeled Palmitoyl-CoA (Relative Abundance)
0000
115.2 ± 1.81.5 ± 0.20.8 ± 0.1
48.7 ± 1.15.3 ± 0.62.1 ± 0.3
123.1 ± 0.58.9 ± 1.04.5 ± 0.5
241.2 ± 0.210.1 ± 1.26.2 ± 0.7

Table 2: Tissue Distribution of ¹³C-Label from Orally Administered ¹³C-10-Methyltricosanoic Acid in Mice (24 hours post-administration)

Tissue¹³C-10-Methyltricosanoyl-CoA (nmol/g tissue)Total ¹³C-Labeled Fatty Acyl-CoAs (nmol/g tissue)¹³C-Enrichment in Triglycerides (%)
Liver5.8 ± 0.925.3 ± 3.112.5 ± 1.5
Adipose Tissue12.1 ± 1.545.8 ± 5.228.7 ± 3.4
Muscle2.3 ± 0.410.1 ± 1.25.1 ± 0.7
Heart3.5 ± 0.615.7 ± 2.08.9 ± 1.1
Plasma0.8 ± 0.13.2 ± 0.42.3 ± 0.3

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis of Labeled Tracer cluster_studies Metabolic Studies cluster_analysis Analysis S1 Isotopically Labeled Precursor S2 Synthesis of ¹³C-10-Methyltricosanoic Acid S1->S2 S3 Enzymatic Synthesis of ¹³C-10-Methyltricosanoyl-CoA S2->S3 I1 In Vitro Studies (Cell Culture) S3->I1 Introduce Tracer I2 In Vivo Studies (Animal Models) S3->I2 Administer Tracer A1 Metabolite Extraction I1->A1 I2->A1 A2 LC-MS/MS Analysis A1->A2 A3 Data Interpretation A2->A3

Caption: Experimental workflow for metabolic studies using isotopically labeled this compound.

Metabolic_Pathway cluster_synthesis Biosynthesis & Uptake cluster_catabolism Catabolism cluster_anabolism Anabolism Uptake Uptake of Labeled 10-Methyltricosanoic Acid Activation ¹³C-10-Methyltricosanoyl-CoA (Acyl-CoA Synthetase) Uptake->Activation BetaOx β-Oxidation Activation->BetaOx ComplexLipids Incorporation into Complex Lipids Activation->ComplexLipids AcetylCoA ¹³C-Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA TAG Triglycerides ComplexLipids->TAG PL Phospholipids ComplexLipids->PL CE Cholesterol Esters ComplexLipids->CE

Application Notes and Protocols for Targeting Branched-Chain Fatty Acyl-CoA Metabolism in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Branched-Chain Fatty Acyl-CoA Metabolism in Drug Discovery for Tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell envelope rich in lipids, which is crucial for its survival, pathogenesis, and resistance to antibiotics. Among these lipids, multi-methyl-branched fatty acids are key components of virulence-associated glycolipids such as phthiocerol dimycocerosate (PDIM) and sulfolipids. The biosynthesis of these complex lipids is a vital metabolic process for Mtb, particularly during host infection where it relies on host-derived fatty acids and cholesterol for carbon sources.

The degradation of host lipids with odd-numbered carbon chains results in the production of propionyl-CoA, which can be toxic to the bacterium if accumulated. Mtb detoxifies propionyl-CoA by utilizing it as a precursor for the synthesis of methyl-branched lipids. This is achieved by converting propionyl-CoA to methylmalonyl-CoA, which then serves as an extender unit in the elongation of long-chain fatty acyl-CoAs by specialized polyketide synthases. This pathway and its constituent enzymes represent a promising area for the development of novel anti-tuberculosis therapeutics.

While the specific molecule 10-Methyltricosanoyl-CoA is not prominently described in the current scientific literature as a direct target or product in Mtb, the broader class of very-long-chain, methyl-branched fatty acyl-CoAs are integral to Mtb's virulence. This document provides an overview of the application of targeting the biosynthesis of these molecules in tuberculosis drug discovery, including relevant protocols and data.

Application Notes: Targeting Branched-Chain Fatty Acid Synthesis

The synthesis of multi-methyl-branched lipids is a specialized pathway in Mtb and is essential for its virulence. The enzymes involved in this pathway are attractive targets for drug discovery for several reasons:

  • Essential for Virulence: Lipids like PDIM are crucial for the integrity of the mycobacterial cell wall and for modulating the host immune response. Mtb mutants unable to synthesize these lipids are attenuated in infection models.

  • Unique to Mycobacteria: Many of the enzymes and pathways involved in the synthesis of these complex lipids are not found in humans, offering the potential for selective toxicity.

  • Metabolic Chokepoint: The pathway serves as a critical route for the detoxification of propionyl-CoA, a byproduct of host lipid metabolism. Inhibiting this pathway could lead to the accumulation of toxic metabolites, resulting in bactericidal activity.

Key enzymatic steps and potential drug targets in this pathway include:

  • Acyl-CoA Synthetases (FadD): Mtb has a large number of FadD enzymes responsible for activating fatty acids of various lengths into their corresponding acyl-CoA thioesters. These activated fatty acids can then serve as primers for elongation. Specific FadDs that handle very-long-chain fatty acids could be targeted.

  • Polyketide Synthases (PKS): Mycocerosic acid synthase (Mas) is a PKS that catalyzes the elongation of a long-chain acyl-CoA primer (e.g., n-C18 or n-C20-CoA) with multiple units of methylmalonyl-CoA to produce mycocerosic acids, the branched-chain components of PDIM.

  • Reductases and other modifying enzymes: Following synthesis by PKS, the polyketide chain undergoes further modifications, including reduction, to form the final lipid product. The enzymes catalyzing these steps are also potential targets.

Targeting these enzymes could disrupt the Mtb cell envelope, increase its susceptibility to other drugs and host immune effectors, and induce self-poisoning through the accumulation of propionyl-CoA.

Quantitative Data

The following table summarizes key components and characteristics of the branched-chain fatty acid synthesis pathway in M. tuberculosis.

Enzyme/Component Gene (Mtb H37Rv) Function Substrate(s) Product(s) Potential as a Drug Target
Mycocerosic Acid Synthase masPolyketide synthase responsible for the synthesis of mycocerosic acids.Long-chain acyl-CoA (e.g., C20-CoA), Methylmalonyl-CoA, NADPHMycocerosic acidsHigh: Essential for PDIM synthesis and virulence.
Fatty Acyl-CoA Synthetases fadD family (e.g., fadD13)Activation of fatty acids to acyl-CoA thioesters.Fatty acids, ATP, Coenzyme AAcyl-CoA, AMP, PPiModerate to High: Redundancy is a challenge, but specific FadDs may be crucial.
Propionyl-CoA Carboxylase prpC, prpDPart of the methylcitrate cycle for propionate (B1217596) metabolism.Propionyl-CoA, Oxaloacetate2-MethylcitrateHigh: Central to propionate metabolism and detoxification.[1]
Methylmalonyl-CoA Mutase mutA, mutBConverts succinyl-CoA to methylmalonyl-CoA (in the vitamin B12-dependent pathway).Succinyl-CoAMethylmalonyl-CoAHigh: Provides the extender units for branched-chain lipid synthesis.

Experimental Protocols

Protocol for In Vitro Mycocerosic Acid Synthesis Assay

This protocol is adapted from studies on cell-free synthesis of mycocerosic acids in mycobacteria.[2]

Objective: To measure the activity of mycocerosic acid synthase in a cell-free extract of M. tuberculosis by monitoring the incorporation of radiolabeled methylmalonyl-CoA into long-chain fatty acids.

Materials:

  • Cell-free extract of M. tuberculosis (prepared by sonication or bead beating of cultured cells, followed by centrifugation to obtain a soluble fraction).

  • Arachidoyl-CoA (C20-CoA) primer (or other suitable long-chain acyl-CoA).

  • [14C]-Methylmalonyl-CoA (radiolabeled substrate).

  • NADPH and NADH.

  • ATP and MgCl2.

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 6.2).

  • Quenching solution (e.g., strong base for saponification).

  • Solvents for lipid extraction (e.g., hexane, diethyl ether).

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Scintillation counter or phosphorimager for radioactivity detection.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, NADPH, and NADH.

  • Add the cell-free extract to the reaction mixture.

  • Initiate the reaction by adding the arachidoyl-CoA primer and [14C]-Methylmalonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a quenching solution (e.g., methanolic KOH) and heat to saponify the lipids.

  • Acidify the mixture and extract the fatty acids using an organic solvent like hexane.

  • Evaporate the solvent and redissolve the lipid extract in a small volume of solvent.

  • Spot the extract onto a TLC plate and develop it using an appropriate solvent system to separate the mycocerosic acids from other lipids.

  • Visualize the radiolabeled products using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring the radioactivity with a scintillation counter.

  • Quantify the amount of incorporated radioactivity to determine the enzyme activity.

Protocol for Acyl-CoA Synthetase (FACL) Activity Assay

This protocol is a general method for measuring the activity of fatty acyl-CoA synthetases.[3]

Objective: To determine the activity of a specific or total FadD enzyme(s) by measuring the conversion of a radiolabeled fatty acid into its acyl-CoA derivative.

Materials:

  • Purified FadD enzyme or cell-free extract.

  • [14C]-labeled fatty acid (e.g., [14C]-oleic acid or a very-long-chain fatty acid).

  • ATP and MgCl2.

  • Coenzyme A (CoA).

  • Reaction buffer (e.g., Tris-HCl, pH 7.5-8.0).

  • Stopping solution (e.g., isopropanol:hexane:sulfuric acid).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, and CoA.

  • Add the enzyme preparation (purified enzyme or cell-free extract) to the mixture.

  • Start the reaction by adding the [14C]-labeled fatty acid.

  • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding the stopping solution. This will precipitate the protein and also begin the extraction process.

  • Perform a liquid-liquid extraction to separate the aqueous phase (containing the [14C]-acyl-CoA) from the organic phase (containing the unreacted [14C]-fatty acid).

  • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed per unit time.

Visualizations

Mycocerosic_Acid_Biosynthesis cluster_Propionate_Metabolism Propionate Metabolism cluster_PDIM_Synthesis Mycocerosic Acid & PDIM Synthesis Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Mycocerosic_Acid Mycocerosic Acid Methylmalonyl_CoA->Mycocerosic_Acid Extender Unit Primer Long-Chain Acyl-CoA (e.g., C20-CoA) Primer->Mycocerosic_Acid Mycocerosic Acid Synthase (PKS) PDIM Phthiocerol Dimycocerosate (PDIM) Mycocerosic_Acid->PDIM Further Modifications

Caption: Biosynthetic pathway of mycocerosic acids, key components of the virulence lipid PDIM in M. tuberculosis.

Acyl_CoA_Synthetase_Assay_Workflow Start Prepare Reaction Mix (Buffer, ATP, MgCl2, CoA) Add_Enzyme Add Enzyme Source (Purified FadD or Cell Extract) Start->Add_Enzyme Start_Reaction Initiate with [14C]-Fatty Acid Add_Enzyme->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction & Extract Lipids Incubate->Stop_Reaction Separate_Phases Separate Aqueous & Organic Phases Stop_Reaction->Separate_Phases Measure_Radioactivity Measure Radioactivity in Aqueous Phase ([14C]-Acyl-CoA) Separate_Phases->Measure_Radioactivity Analyze Calculate Enzyme Activity Measure_Radioactivity->Analyze

Caption: Experimental workflow for a radioactive acyl-CoA synthetase activity assay.

Drug_Discovery_Rationale Host_Lipids Host-Derived Lipids (e.g., Odd-Chain Fatty Acids) Propionyl_CoA Propionyl-CoA Accumulation Host_Lipids->Propionyl_CoA Mtb Metabolism Detox_Pathway Branched-Chain Lipid Synthesis Pathway Propionyl_CoA->Detox_Pathway Detoxification Virulence_Lipids Virulence Lipids (e.g., PDIM) Detox_Pathway->Virulence_Lipids Toxicity Propionyl-CoA Toxicity Detox_Pathway->Toxicity Prevents Inhibitor Small Molecule Inhibitor Inhibitor->Detox_Pathway Inhibitor->Toxicity Induces Virulence_Loss Loss of Virulence Inhibitor->Virulence_Loss Causes Mtb_Death Mtb Cell Death Toxicity->Mtb_Death Virulence_Loss->Mtb_Death Increased Susceptibility

Caption: Rationale for targeting branched-chain lipid synthesis for tuberculosis drug discovery.

References

Development of Inhibitors Targeting 10-Methyltricosanoyl-CoA Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study and inhibition of 10-Methyltricosanoyl-CoA synthesis. This methyl-branched fatty acid is of interest for its role in the physiology of certain microorganisms, and its synthesis pathway presents a potential target for novel antimicrobial agent development.

Introduction to this compound Synthesis

This compound is a derivative of 10-methyltricosanoic acid, a long-chain methyl-branched fatty acid. Such branched fatty acids are commonly found as constituents of the lipids in bacteria, where they play a crucial role in regulating the fluidity and permeability of the cell membrane.[1] The synthesis of 10-methyl fatty acids has been notably studied in Mycobacterium species. The pathway involves a two-step enzymatic process that modifies an existing unsaturated fatty acid.[2]

The biosynthesis of 10-methylstearic acid, a closely related compound, starts from oleic acid. First, a methylase transfers a methyl group from the donor S-adenosylmethionine (SAM) to the 10th carbon of an oleic acid molecule that is bound to a phospholipid. This reaction creates a 10-methylene intermediate. Following this, a specific reductase saturates the newly introduced double bond, resulting in the final 10-methylstearic acid.[2] It is presumed that a similar pathway exists for the synthesis of the 23-carbon chain analogue, 10-methyltricosanoic acid. Subsequent activation of the free fatty acid by a CoA ligase would then produce this compound.

Signaling Pathway and Experimental Workflow

The synthesis of this compound and a general workflow for inhibitor screening are depicted below.

Experimental_Workflow start Start: Compound Library Screening in_vitro In Vitro Enzyme Assays (Methylase & Reductase) start->in_vitro cell_based Cell-Based Assays (e.g., Mycobacterium smegmatis) start->cell_based hit_id Hit Identification in_vitro->hit_id cell_based->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt admet ADMET Profiling lead_opt->admet in_vivo In Vivo Efficacy Studies (Animal Models) admet->in_vivo clinical Pre-clinical & Clinical Development in_vivo->clinical

References

Application Notes and Protocols for Screening Enzymes Utilizing 10-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyltricosanoyl-CoA is a very long-chain, branched-chain fatty acyl-coenzyme A molecule. The metabolism of such lipids is crucial for cellular homeostasis, and dysregulation is implicated in various metabolic disorders. Due to its structure—a C24 fatty acid with a methyl group at the 10th carbon—its breakdown is likely to occur within peroxisomes, which are specialized in handling fatty acids that are too long or structurally complex for mitochondrial degradation.[1][2] The primary metabolic routes for such molecules are alpha-oxidation and beta-oxidation.[3][4][5]

This document provides detailed application notes and protocols for screening and identifying enzymes that utilize this compound as a substrate. The primary candidates for interaction with this molecule belong to the peroxisomal alpha- and beta-oxidation pathways.

Potential Signaling and Metabolic Pathways

Very long-chain and branched-chain fatty acyl-CoAs, such as this compound, are not only metabolic intermediates but also signaling molecules. They can act as high-affinity ligands for nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα).[6] Activation of PPARα leads to the upregulation of genes encoding for peroxisomal and mitochondrial fatty acid oxidation enzymes, creating a feedback loop that enhances their own degradation.[7]

The metabolism of this compound is expected to proceed through peroxisomal beta-oxidation until the methyl branch is reached, after which specialized enzymes may be required. The resulting products, such as acetyl-CoA and propionyl-CoA, can then enter central metabolic pathways like the citric acid cycle.

cluster_peroxisome Peroxisome cluster_downstream Downstream Effects This compound This compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Substrate PPARa Activation PPARa Activation This compound->PPARa Activation Ligand Branched-Chain Acyl-CoA Oxidase Branched-Chain Acyl-CoA Oxidase Peroxisomal Beta-Oxidation->Branched-Chain Acyl-CoA Oxidase Involves Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Peroxisomal Beta-Oxidation->Propionyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Propionyl-CoA->Citric Acid Cycle Gene Expression Gene Expression PPARa Activation->Gene Expression Upregulates Oxidation Enzymes

Figure 1: Potential metabolic fate and signaling role of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the substrate is a prerequisite for any screening assay. This can be achieved by activating the corresponding free fatty acid, 10-Methyltricosanoic acid, which may need to be custom synthesized.

Materials:

  • 10-Methyltricosanoic acid

  • Coenzyme A (CoA)

  • Long-chain acyl-CoA synthetase (LC-FACS)[8]

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Dissolve 10-Methyltricosanoic acid in a suitable organic solvent (e.g., ethanol) and then dilute into the reaction buffer containing a detergent like Triton X-100 to form micelles.

  • In a reaction vessel, combine the reaction buffer, ATP, MgCl₂, and Coenzyme A.

  • Add the 10-Methyltricosanoic acid solution to the reaction mixture.

  • Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of this compound using HPLC or LC-MS/MS.

  • Purify the product using solid-phase extraction or preparative HPLC.

  • Confirm the identity and purity of the synthesized this compound by mass spectrometry.

Protocol 2: High-Throughput Screening for Peroxisomal Beta-Oxidation Enzymes

This protocol is designed to screen for enzymes that can initiate the beta-oxidation of this compound, such as Acyl-CoA Oxidases. The assay detects the production of hydrogen peroxide (H₂O₂), a byproduct of the first step of peroxisomal beta-oxidation.

Principle: The acyl-CoA oxidase-catalyzed reaction produces H₂O₂. This H₂O₂ can be coupled to a secondary reaction using horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate (e.g., Amplex Red or ABTS) to generate a detectable signal.

Materials:

  • Synthesized this compound

  • Enzyme source (e.g., purified candidate enzymes, cell lysates from tissues expressing peroxisomal enzymes like liver or kidney, or a cDNA library expressed in a suitable host)

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96- or 384-well microplates

Procedure:

  • Prepare a master mix containing the reaction buffer, HRP, and Amplex Red.

  • Dispense the enzyme source into the wells of the microplate.

  • To initiate the reaction, add the this compound substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance using a microplate reader.

  • Wells containing active enzymes will show an increase in signal proportional to the amount of H₂O₂ produced.

Enzyme Source Enzyme Source Acyl-CoA Oxidase Reaction Acyl-CoA Oxidase Reaction Enzyme Source->Acyl-CoA Oxidase Reaction This compound This compound This compound->Acyl-CoA Oxidase Reaction H2O2 Production H2O2 Production Acyl-CoA Oxidase Reaction->H2O2 Production HRP + Amplex Red HRP + Amplex Red H2O2 Production->HRP + Amplex Red Fluorescent Product Fluorescent Product HRP + Amplex Red->Fluorescent Product Signal Detection Signal Detection Fluorescent Product->Signal Detection

Figure 2: Workflow for HTS of Acyl-CoA Oxidase activity.

Protocol 3: Screening for Acyl-CoA Dehydrogenases and Thiolases using Mass Spectrometry

This protocol is suitable for identifying enzymes that catalyze subsequent steps in the beta-oxidation spiral, such as dehydrogenases and thiolases, by detecting the chain-shortened acyl-CoA products.

Principle: Enzymes that metabolize this compound will produce specific metabolites (e.g., chain-shortened acyl-CoAs, acetyl-CoA). These products can be identified and quantified using LC-MS/MS, providing a direct and highly specific measurement of enzyme activity.

Materials:

  • This compound

  • Enzyme source

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing necessary cofactors like NAD⁺ and FAD for dehydrogenases)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Set up enzymatic reactions in microcentrifuge tubes or a 96-well plate with the enzyme source, reaction buffer, and cofactors.

  • Initiate the reactions by adding this compound.

  • Incubate at 37°C for a specific time.

  • Stop the reactions by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet precipitated proteins.

  • Transfer the supernatant to autosampler vials.

  • Analyze the samples by LC-MS/MS. Develop a method to separate and detect the parent substrate and expected chain-shortened acyl-CoA products.

  • Quantify the products based on standard curves of known acyl-CoAs if available, or use relative quantification.

Data Presentation

Quantitative data from screening assays should be summarized in tables for clear comparison of enzyme activities.

Table 1: Example Data Summary for Acyl-CoA Oxidase HTS

Candidate EnzymeFluorescence Signal (RFU)Fold Change over BackgroundZ'-factor
Enzyme A850012.10.85
Enzyme B9501.40.12
Enzyme C1200017.10.91
Negative Control7001.0N/A
Positive Control1500021.40.95

Table 2: Example Data from LC-MS/MS Analysis for Thiolase Activity

Enzyme SourceSubstrate Peak Area (this compound)Product Peak Area (Chain-shortened Acyl-CoA)Product Peak Area (Acetyl-CoA)
Candidate 15.2 x 10⁶1.8 x 10⁵2.5 x 10⁵
Candidate 28.9 x 10⁶< LOD< LOD
Candidate 32.1 x 10⁶6.4 x 10⁵7.1 x 10⁵
No Enzyme Control9.1 x 10⁶< LOD< LOD
LOD: Limit of Detection

Key Considerations and Troubleshooting

  • Substrate Solubility: this compound is a very long-chain acyl-CoA and may have limited solubility in aqueous buffers. The inclusion of a mild, non-ionic detergent (e.g., Triton X-100) or binding to acyl-CoA binding protein (ACBP) can improve its availability to the enzyme.

  • Enzyme Source: The choice of enzyme source is critical. For initial screening, lysates from tissues with high peroxisomal activity (liver, kidney) are suitable. For more defined studies, purified recombinant enzymes should be used.

  • Product Identification: The exact structure of the metabolic products should be confirmed using high-resolution mass spectrometry and comparison with authentic standards if possible.

  • Assay Controls: Always include appropriate controls: no-enzyme, no-substrate, and a known positive control enzyme if available. This helps to account for background signal and ensures the assay is performing correctly.

By employing these detailed protocols, researchers can effectively screen for and characterize novel enzymes that play a role in the metabolism of this compound, paving the way for a better understanding of very long-chain and branched-chain fatty acid metabolism and its implications in health and disease.

References

Application Notes and Protocols for the Genetic Manipulation of 10-Methyl-Branched Fatty Acid Pathways in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cell envelope of Mycobacterium tuberculosis (Mtb) is a complex and dynamic structure, rich in unique lipids that are crucial for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. Among these are methyl-branched fatty acids, which contribute to the fluidity and integrity of the mycobacterial membrane. A key example is tuberculostearic acid (TBSA), a 10-methyl stearic acid that is a characteristic component of pathogenic mycobacteria. The biosynthesis of TBSA and its longer-chain homologues, such as 10-methyltricosanoic acid, involves a dedicated enzymatic pathway, presenting potential targets for novel anti-tubercular drug development.

This document provides detailed application notes and protocols for the genetic manipulation of the pathways involved in the synthesis of 10-methyl-branched fatty acids in M. tuberculosis. The focus is on the key methyltransferase, UfaA1 (Rv0447c), responsible for the initial methylation step, and the subsequent elongation processes.

The 10-Methyl-Branched Fatty Acid Biosynthesis Pathway

The synthesis of 10-methyl-branched fatty acids in M. tuberculosis is initiated by the methylation of an oleic acid precursor. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase UfaA1. The resulting 10-methylene intermediate is subsequently reduced to form 10-methyl stearic acid (tuberculostearic acid). This saturated methyl-branched fatty acid can then be elongated by the fatty acid synthase II (FAS-II) system to produce longer-chain homologues.

Key Enzymes and Genes
GeneProteinFunctionSubstrateProduct
ufaA1 (Rv0447c)Tuberculostearic acid methyltransferaseCatalyzes the transfer of a methyl group from SAM to the double bond of oleic acid within a phospholipid.[1][2]Oleoyl-phosphatidylethanolamine10-Methylene-stearoyl-phosphatidylethanolamine
bfaA (ortholog)FAD-binding oxidoreductaseReduction of the 10-methylene intermediate to a 10-methyl group.[3]10-Methylene-stearoyl-phosphatidylethanolamine10-Methyl-stearoyl-phosphatidylethanolamine (Tuberculostearoyl-PE)
FAS-II SystemVariousElongation of the C18 tuberculostearic acid to longer chain methyl-branched fatty acids.10-Methyl-stearoyl-ACPLonger-chain 10-methyl-acyl-ACP

Signaling Pathway Diagram

Biosynthesis of 10-methyl-branched fatty acids in M. tuberculosis.

Experimental Protocols for Genetic Manipulation

Generation of an Unmarked ufaA1 Gene Deletion Mutant using Specialized Transduction

This protocol is adapted from established methods for generating unmarked gene deletions in M. tuberculosis.[1][2][4][5]

Objective: To create a clean, unmarked deletion of the ufaA1 gene to study its impact on the lipid profile and phenotype of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • pYUB854 (suicide vector)

  • pGOAL19 (hygromycin resistance and sacB counter-selection cassette)

  • Temperature-sensitive shuttle phasmid (e.g., phAE159)

  • E. coli HB101

  • M. smegmatis mc²155

  • Restriction enzymes, DNA ligase

  • Oligonucleotides for amplifying flanking regions of ufaA1

  • Middlebrook 7H9 and 7H10 media supplemented with OADC

  • Hygromycin (50 µg/mL)

  • Sucrose (B13894) (2% w/v)

Protocol:

  • Construction of the Allelic Exchange Substrate (AES): a. Amplify ~1 kb regions upstream and downstream of the ufaA1 gene from M. tuberculosis H37Rv genomic DNA using PCR. b. Clone the upstream and downstream fragments into the suicide vector pYUB854 on either side of a selectable marker cassette (e.g., from pGOAL19, containing hyg and sacB). This creates the AES plasmid. c. Verify the construct by restriction digestion and sequencing.

  • Generation of the Specialized Transducing Phage: a. Subclone the entire AES (flanking regions + marker cassette) into the temperature-sensitive shuttle phasmid phAE159. b. Electroporate the recombinant phasmid DNA into M. smegmatis mc²155 and incubate at the permissive temperature (30°C) to generate phage plaques. c. Prepare a high-titer phage stock from a single plaque.

  • Transduction of M. tuberculosis: a. Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. b. Infect the M. tuberculosis culture with the high-titer specialized transducing phage at a multiplicity of infection (MOI) of 10. c. Incubate the infected culture at the non-permissive temperature (37°C) for 4-6 hours to allow for DNA injection and homologous recombination. d. Plate the transduced cells on 7H10 agar (B569324) containing hygromycin and incubate at 37°C for 3-4 weeks.

  • Selection of Double Crossover Mutants (Unmarking): a. Colonies that grow on hygromycin are single crossovers. Pick several colonies and grow in 7H9 broth without selection. b. Plate the culture onto 7H10 agar containing 2% sucrose to select for the loss of the sacB gene (double crossover event). c. Colonies that grow on sucrose are potential unmarked deletion mutants.

  • Verification of the Mutant: a. Perform colony PCR on sucrose-resistant colonies using primers flanking the ufaA1 gene to confirm the deletion. b. Confirm the deletion by Southern blot analysis of genomic DNA. c. Analyze the lipid profile of the confirmed ΔufaA1 mutant by GC-MS to quantify the loss of tuberculostearic acid.

CRISPRi-mediated Knockdown of ufaA1 Expression

This protocol is based on established CRISPRi systems for mycobacteria.[6][7][8][9]

Objective: To achieve conditional knockdown of ufaA1 expression to study the phenotypic consequences in a time-controlled manner.

Materials:

  • M. tuberculosis H37Rv strain

  • pLJR965 (integrating CRISPRi vector for M. tuberculosis)

  • Oligonucleotides for constructing the sgRNA targeting ufaA1

  • BsmBI restriction enzyme

  • T4 DNA ligase

  • Kanamycin (B1662678) (20 µg/mL)

  • Anhydrotetracycline (ATc) (100 ng/mL)

Protocol:

  • Design and Cloning of the sgRNA: a. Design a 20-bp sgRNA sequence targeting the non-template strand of the ufaA1 coding region. Ensure the target site is followed by a suitable Protospacer Adjacent Motif (PAM) for the dCas9 being used. b. Synthesize two complementary oligonucleotides encoding the sgRNA sequence with appropriate overhangs for cloning into the BsmBI-digested pLJR965 vector. c. Anneal the oligonucleotides and ligate the resulting duplex into the BsmBI-digested and dephosphorylated pLJR965 vector. d. Transform the ligation product into E. coli and verify the correct insertion by sequencing.

  • Transformation of M. tuberculosis: a. Electroporate the verified CRISPRi plasmid into electrocompetent M. tuberculosis H37Rv. b. Plate the transformed cells on 7H10 agar containing kanamycin and incubate at 37°C for 3-4 weeks.

  • Induction of Gene Knockdown: a. Grow the recombinant M. tuberculosis strain in 7H9 broth with kanamycin to mid-log phase. b. Induce ufaA1 knockdown by adding ATc to the culture at a final concentration of 100 ng/mL. A control culture without ATc should be maintained in parallel. c. Incubate the cultures for a desired period (e.g., 24-72 hours) to allow for dCas9-sgRNA complex expression and binding to the target gene.

  • Analysis of Knockdown Efficiency and Phenotype: a. Harvest cells from both induced and uninduced cultures. b. Quantify the reduction in ufaA1 transcript levels using qRT-PCR. c. Analyze the lipid profile by GC-MS to determine the extent of tuberculostearic acid reduction. d. Assess any phenotypic changes, such as alterations in growth rate, cell morphology, or susceptibility to antibiotics.

Quantitative Data from Genetic Manipulation Studies

The following table summarizes expected quantitative outcomes based on the functional characterization of UfaA1 and studies on related enzymes.

Genetic ModificationStrainMethodKey Quantitative FindingReference
ufaA1 (Rv0447c) overexpressionE. coliPlasmid-based expressionProduction of tuberculostearic acid from oleic acid. Km for SAM: 13 µM, Vmax: 1.3-1.6 nmol/min.[2]Meena & Kolattukudy, 2013
cfa knockout (ortholog in M. smegmatis)M. smegmatisGene deletionComplete loss of tuberculostearic acid and accumulation of its precursor, oleic acid.[10]H-C. Hsieh et al., 2020
bfaA knockout (ortholog in M. avium)M. avium subsp. paratuberculosisGene deletionLoss of tuberculostearic acid production and accumulation of the intermediate, 10-methylene stearate.[3]Bannantine et al., 2024
pks2 knockoutM. tuberculosisGene disruptionInability to produce hepta- and octamethyl phthioceranic acids, leading to a lack of sulfolipid synthesis.[6]Sirakova et al., 2001

Experimental Workflow Diagrams

Unmarked Gene Deletion Workflow

Unmarked_Deletion_Workflow Start Start: Mtb H37Rv Construct_AES 1. Construct Allelic Exchange Substrate (AES) in E. coli Start->Construct_AES Generate_Phage 2. Generate Specialized Transducing Phage in M. smegmatis Construct_AES->Generate_Phage Transduce_Mtb 3. Transduce M. tuberculosis at 37°C (non-permissive) Generate_Phage->Transduce_Mtb Select_SCO 4. Select for Single Crossover (SCO) on Hygromycin plates Transduce_Mtb->Select_SCO Counterselect_DCO 5. Counter-select for Double Crossover (DCO) on Sucrose plates Select_SCO->Counterselect_DCO Verify_Mutant 6. Verify Unmarked Deletion (PCR, Southern Blot, Lipid Analysis) Counterselect_DCO->Verify_Mutant End End: Mtb ΔufaA1 Verify_Mutant->End

Workflow for generating an unmarked gene deletion in M. tuberculosis.
CRISPRi Knockdown Workflow

CRISPRi_Workflow Start Start: Mtb H37Rv Clone_sgRNA 1. Clone ufaA1-targeting sgRNA into CRISPRi vector in E. coli Start->Clone_sgRNA Transform_Mtb 2. Electroporate M. tuberculosis with CRISPRi plasmid Clone_sgRNA->Transform_Mtb Select_Transformants 3. Select transformants on Kanamycin plates Transform_Mtb->Select_Transformants Induce_Knockdown 4. Induce knockdown with Anhydrotetracycline (ATc) Select_Transformants->Induce_Knockdown Analyze_Phenotype 5. Analyze knockdown efficiency (qRT-PCR) and phenotype (Lipid analysis, Growth) Induce_Knockdown->Analyze_Phenotype End End: Phenotypic data of ufaA1 knockdown Analyze_Phenotype->End

Workflow for CRISPRi-mediated gene knockdown in M. tuberculosis.

References

Troubleshooting & Optimization

Improving the yield of chemically synthesized 10-Methyltricosanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of chemically synthesized 10-Methyltricosanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of 10-Methyltricosanoic acid: The carboxylic acid is not efficiently converted to a reactive intermediate (e.g., NHS ester, mixed anhydride (B1165640), or acyl-imidazole).- Optimize activating agent stoichiometry: Ensure a slight molar excess of the activating reagent (e.g., DCC/NHS, isobutyl chloroformate, CDI) is used. - Check reagent quality: Use fresh, high-purity activating agents and anhydrous solvents. Moisture can deactivate these reagents. - Extend reaction time/increase temperature: Allow sufficient time for the activation step to go to completion. Gentle heating may be required for sterically hindered acids, but monitor for side reactions.
Degradation of Coenzyme A (CoA): The free sulfhydryl group of CoA is prone to oxidation.- Use fresh, high-quality CoA: Store CoA under inert gas at low temperatures. - Degas solvents: Use solvents that have been sparged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. - Maintain appropriate pH: Keep the reaction pH between 7 and 8 during the coupling step to minimize disulfide bond formation.
Poor solubility of 10-Methyltricosanoic acid or its activated intermediate: The long, branched alkyl chain reduces solubility in aqueous or polar organic solvents.- Use a co-solvent system: A mixture of an organic solvent (e.g., THF, DMF) and an aqueous buffer can improve the solubility of both reactants. - Consider phase-transfer catalysis: For the mixed anhydride method, a phase-transfer catalyst may facilitate the reaction between the organic-soluble activated acid and the aqueous-soluble CoA.
Multiple Peaks in HPLC Analysis of Crude Product Presence of unreacted starting materials: Incomplete reaction of 10-Methyltricosanoic acid or CoA.- Optimize reaction stoichiometry and time: Refer to the solutions for "Low or No Product Formation". - Purify the activated intermediate: If possible, purify the activated fatty acid before reacting it with CoA.
Formation of side products: This can include the formation of symmetrical anhydrides (in the mixed anhydride method) or hydrolysis of the activated intermediate or final product.- Control reaction temperature: Perform the activation and coupling steps at low temperatures (e.g., 0-4 °C) to minimize side reactions. - Ensure rapid and efficient mixing: Add reagents slowly and with vigorous stirring to avoid localized high concentrations. - Prompt purification: Purify the final product immediately after the reaction is complete to prevent degradation.
Low Recovery After Purification Product loss during extraction: The amphipathic nature of this compound can lead to losses during liquid-liquid extraction.- Use appropriate extraction solvents: A butanol-based extraction or solid-phase extraction (SPE) with a C18 stationary phase is often effective for long-chain acyl-CoAs.
Inefficient HPLC purification: Poor peak shape, co-elution with impurities, or irreversible binding to the column.- Optimize HPLC conditions: Use a C18 reverse-phase column with a suitable ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in the mobile phase to improve peak shape. A gradient elution with increasing acetonitrile (B52724) concentration is typically required. - Adjust mobile phase pH: Maintain the mobile phase pH in the acidic range (e.g., 4.5-5.5) to ensure the phosphate (B84403) groups of CoA are protonated.

Frequently Asked Questions (FAQs)

Q1: Which chemical synthesis method generally gives the highest yield for long-chain acyl-CoAs like this compound?

Q2: How can I synthesize the precursor, 10-Methyltricosanoic acid?

A2: A common strategy for synthesizing branched-chain fatty acids involves the use of organocuprate chemistry. For example, a suitable long-chain alkyl halide can be coupled with a lithium dialkylcuprate reagent derived from a branched alkyl halide. Subsequent carboxylation of the resulting hydrocarbon would yield the desired branched-chain fatty acid. The synthesis of specific branched-chain fatty acids often requires a custom multi-step synthetic route.

Q3: What are the critical parameters for the successful synthesis of this compound using the N-hydroxysuccinimide (NHS) ester method?

A3: The critical parameters for the NHS ester method are:

  • Anhydrous conditions: The activation of 10-Methyltricosanoic acid with DCC and NHS must be carried out in a dry, aprotic solvent (e.g., THF, DMF) to prevent hydrolysis of the reagents and the activated ester.

  • Efficient activation: Ensure the complete formation of the NHS ester before the addition of Coenzyme A. This can be monitored by thin-layer chromatography (TLC).

  • pH control during coupling: The reaction of the NHS ester with CoA should be performed in a buffered aqueous solution at a pH of 7.5-8.0 to ensure the thiol group of CoA is sufficiently nucleophilic while minimizing hydrolysis of the NHS ester.

Q4: I am observing significant hydrolysis of my product during workup and purification. How can I minimize this?

A4: To minimize hydrolysis of the thioester bond, it is crucial to maintain a slightly acidic pH (around 4.5-6.0) during aqueous workup and purification steps. Long-chain acyl-CoAs are more stable under these conditions. For HPLC purification, using a buffer such as potassium phosphate at a pH of 4.9 in the mobile phase can improve stability and separation.[2]

Q5: Can I use the same purification protocol for different long-chain acyl-CoAs?

A5: Generally, reverse-phase HPLC with a C18 column is a versatile method for purifying a range of long-chain acyl-CoAs. However, the elution gradient (the rate of increase of the organic solvent, typically acetonitrile) may need to be optimized based on the specific hydrophobicity of the acyl chain. Longer or more branched chains may require a higher percentage of organic solvent for elution.

Data Presentation

Table 1: Comparison of Common Chemical Synthesis Methods for Long-Chain Acyl-CoAs

Method Activating Agent(s) Typical Reported Yield Advantages Disadvantages
N-Hydroxysuccinimide (NHS) Ester Dicyclohexylcarbodiimide (B1669883) (DCC) and N-HydroxysuccinimideHigh to Quantitative[3]Stable, isolable activated intermediate; good yields.DCC can be an allergen; removal of dicyclohexylurea (DCU) byproduct can be challenging.
Mixed Anhydride Isobutyl chloroformate75-78% (for medium-chain)[1]Rapid activation at low temperatures.Potential for side reactions (e.g., formation of symmetrical anhydride); activated intermediate is not typically isolated.
1-Acylimidazole Carbonyldiimidazole (CDI)Essentially Quantitative[1]High yields; clean reaction with gaseous byproduct (CO2).CDI is highly moisture-sensitive; the acyl-imidazole intermediate can be less reactive than other activated forms.

Experimental Protocols

Protocol 1: Synthesis of this compound via the N-Hydroxysuccinimide (NHS) Ester Method
  • Activation of 10-Methyltricosanoic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 10-Methyltricosanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add N-hydroxysuccinimide (1.1 equivalents) and dicyclohexylcarbodiimide (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC for the disappearance of the starting carboxylic acid.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of anhydrous THF.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 10-Methyltricosanoyl-NHS ester.

  • Coupling with Coenzyme A:

    • Prepare a solution of Coenzyme A (lithium salt, 1.2 equivalents) in a degassed aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Dissolve the crude 10-Methyltricosanoyl-NHS ester in a minimal amount of THF.

    • Add the NHS ester solution dropwise to the vigorously stirred CoA solution at room temperature.

    • Stir the reaction mixture for 4-6 hours. Monitor the reaction by HPLC for the formation of the product.

  • Purification:

    • Acidify the reaction mixture to pH 4.5 with dilute HCl.

    • Purify the this compound by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 4.9).

    • Lyophilize the fractions containing the pure product.

Protocol 2: Synthesis of this compound via the Mixed Anhydride Method
  • Formation of the Mixed Anhydride:

    • In a flame-dried flask under an inert atmosphere, dissolve 10-Methyltricosanoic acid (1 equivalent) in anhydrous THF.

    • Add triethylamine (B128534) (1.1 equivalents) and cool the solution to 0 °C in an ice bath.

    • Slowly add isobutyl chloroformate (1.05 equivalents) dropwise with vigorous stirring.

    • Continue stirring at 0 °C for 30-60 minutes.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (lithium salt, 1.2 equivalents) in a cold (0 °C), degassed aqueous buffer (e.g., 0.1 M potassium bicarbonate, pH 8.5).

    • Slowly add the cold mixed anhydride solution to the vigorously stirred CoA solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Purification:

    • Follow the purification procedure outlined in Protocol 1, step 3.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Start 10-Methyltricosanoic Acid + Coenzyme A Activation Activation of Carboxylic Acid Start->Activation Coupling Coupling with Coenzyme A Activation->Coupling Crude_Product Crude this compound Coupling->Crude_Product Purification_Step Reverse-Phase HPLC Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Caption: General workflow for the chemical synthesis and purification of this compound.

Troubleshooting_Yield cluster_synthesis_issues Synthesis Problems cluster_purification_issues Purification Problems Start Low Yield of this compound Incomplete_Activation Incomplete Acid Activation? Start->Incomplete_Activation CoA_Degradation CoA Degradation? Start->CoA_Degradation Solubility_Issues Solubility Issues? Start->Solubility_Issues Extraction_Loss Loss During Extraction? Start->Extraction_Loss HPLC_Problem Inefficient HPLC? Start->HPLC_Problem Check_Reagents Check Reagent Quality & Stoichiometry Incomplete_Activation->Check_Reagents Optimize_Activation Optimize Reaction Time/Temp Incomplete_Activation->Optimize_Activation Use_Fresh_CoA Use Fresh CoA & Degassed Solvents CoA_Degradation->Use_Fresh_CoA Control_pH Control Reaction pH CoA_Degradation->Control_pH Use_Cosolvents Use Co-solvent System Solubility_Issues->Use_Cosolvents Optimize_Extraction Optimize Extraction Method (e.g., SPE) Extraction_Loss->Optimize_Extraction Optimize_HPLC Optimize HPLC Conditions (Column, Mobile Phase) HPLC_Problem->Optimize_HPLC

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Overcoming instability of 10-Methyltricosanoyl-CoA during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 10-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures involving this very-long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly challenging to extract with high stability?

A1: this compound, like other long-chain acyl-CoAs (LCA-CoAs), is inherently unstable and susceptible to degradation through both enzymatic and chemical pathways.[1] Factors contributing to its instability include:

  • Enzymatic Degradation: Cellular enzymes such as acyl-CoA hydrolases (thioesterases) can cleave the thioester bond.[2]

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at neutral or alkaline pH.

  • Oxidation: The long acyl chain can be prone to oxidation, although the methyl branch may offer some steric hindrance.[3][4]

  • Physical Adsorption: Due to its lipophilic nature, it can adsorb to labware surfaces, leading to lower recovery.

Q2: What are the most critical immediate steps to take after sample collection to preserve this compound?

A2: Immediate and proper sample handling is crucial.[1] To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[1][5] It is also critical to avoid repeated freeze-thaw cycles, as this has been shown to significantly degrade acyl-CoAs.[1][5]

Q3: What is the optimal pH for extraction buffers to maintain the stability of this compound?

A3: An acidic pH is generally recommended to minimize chemical hydrolysis of the thioester bond.[6] Extraction buffers with a pH around 4.9 are commonly used.[1][7] For example, a 100 mM potassium phosphate (B84403) buffer (KH2PO4) at pH 4.9 is a frequent choice in established protocols.[7][8]

Q4: Can I use a standard lipid extraction method like Bligh-Dyer for this compound?

A4: While modified Bligh-Dyer methods have been used for acyl-CoA extraction, they may not be optimal for ensuring the stability and recovery of very-long-chain species like this compound.[8] Methods specifically optimized for acyl-CoAs, often involving initial homogenization in an acidic buffer followed by organic solvent extraction and solid-phase extraction (SPE), are generally preferred for better recovery and purity.[1][7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Detectable this compound 1. Degradation during sample handling and storage. 2. Inefficient cell lysis and extraction. 3. Degradation during the extraction procedure. 4. Loss during solid-phase extraction (SPE). 1. Ensure immediate flash-freezing of samples in liquid nitrogen and storage at -80°C. Avoid any freeze-thaw cycles.[1][5]2. Use a glass homogenizer for thorough tissue disruption. Optimize the ratio of extraction solvent to tissue, with a 20-fold excess of solvent often recommended.[1]3. Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents. Incorporate an internal standard (e.g., Heptadecanoyl-CoA) early in the protocol to monitor recovery.[1]4. Ensure the SPE column is properly conditioned and equilibrated. Optimize the wash and elution steps to prevent premature elution or irreversible binding of the analyte.[1]
High Variability Between Replicates 1. Inconsistent sample homogenization. 2. Precipitation of this compound during extraction. 3. Inconsistent SPE technique. 1. Standardize the homogenization time and technique for all samples.2. Ensure complete solubilization in extraction solvents. The use of isopropanol (B130326) in the homogenization step can aid in this.3. Automate the SPE steps if possible, or ensure consistent flow rates and volumes for all samples.
Presence of Interfering Peaks in Chromatogram 1. Contaminants from the sample matrix. 2. Carryover from previous injections. 3. Degradation products. 1. Optimize the SPE wash steps to remove interfering lipids and other molecules. Consider using a weak anion exchange SPE column which is effective for acyl-CoA purification.2. Implement a robust column wash method between sample injections.3. Review the extraction procedure to minimize degradation (e.g., ensure acidic conditions and low temperatures are maintained).

Experimental Protocols

Protocol 1: Solvent and Solid-Phase Extraction for this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][7][8]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1][8]

    • Homogenize thoroughly.

    • Add 2 mL of isopropanol and homogenize again.[8]

  • Extraction:

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate to the homogenate.[8]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of water.[1]

    • Load the supernatant from the extraction step onto the SPE column.

    • Wash the column with 1 mL of water, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol, followed by 1 mL of 5% ammonium hydroxide in methanol.[1]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[1]

    • Reconstitute the dried pellet in an appropriate solvent for your analytical method (e.g., a mixture of ammonium acetate (B1210297) buffer and acetonitrile).[6]

Data Presentation

Table 1: Comparison of Reported Recovery Rates for Long-Chain Acyl-CoAs Using Different Methodologies

Methodology Tissue Type Reported Recovery Rate (%) Reference
Modified Solvent & SPERat Heart, Kidney, Muscle70-80%[7]
Acetonitrile:Isopropanol:Methanol ExtractionMouse MuscleNot explicitly quantified, but method shown to be effective[9]
Isopropanol & Acetonitrile Extraction with SPEPlant TissuesHigh recovery (not quantified)[8]

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Sample Tissue Sample Homogenize Homogenize in Acidic Buffer (pH 4.9) + Internal Standard Sample->Homogenize AddSolvents Add Isopropanol, Acetonitrile & (NH4)2SO4 Homogenize->AddSolvents Vortex Vortex AddSolvents->Vortex Centrifuge Centrifuge (4°C) Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Load Load Supernatant CollectSupernatant->Load Condition Condition SPE Column Condition->Load Wash Wash Column Load->Wash Elute Elute Acyl-CoAs Wash->Elute Dry Dry Under Nitrogen Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction and purification of this compound.

Diagram 2: Key Factors Affecting this compound Stability

StabilityFactors cluster_instability Causes of Instability cluster_molecule cluster_stabilization Stabilization Strategies Enzymatic Enzymatic Degradation (e.g., Hydrolases) Molecule This compound Enzymatic->Molecule Chemical Chemical Hydrolysis (non-acidic pH) Chemical->Molecule Oxidation Oxidation Oxidation->Molecule LowTemp Low Temperature (On Ice, -80°C Storage) Molecule->LowTemp AcidicpH Acidic pH (pH ~4.9 Buffer) Molecule->AcidicpH Rapid Rapid Processing & Flash Freezing Molecule->Rapid AvoidThaw Avoid Freeze-Thaw Cycles Molecule->AvoidThaw

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Analysis of 10-Methyltricosanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 10-Methyltricosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion ([M+H]⁺) for this compound?

A1: To determine the precursor ion, we first calculate the molecular weight of this compound.

  • Tricosanoic acid: C₂₃H₄₆O₂

  • Methyl group: CH₂ (replacing a hydrogen on the fatty acid chain)

  • 10-Methyltricosanoic acid: C₂₄H₄₈O₂

  • Coenzyme A (pantetheine-adenosine diphosphate): C₂₁H₃₆N₇O₁₆P₃S

  • Formation of Thioester: The fatty acid links to Coenzyme A via a thioester bond, with the loss of a water molecule.

  • This compound: C₄₅H₈₂N₇O₁₇P₃S

The monoisotopic mass of this compound is approximately 1137.48 g/mol . Therefore, the expected singly charged precursor ion ([M+H]⁺) in positive ionization mode is m/z 1138.48 .

Q2: What are the characteristic product ions for this compound in MS/MS analysis?

A2: Acyl-CoAs exhibit a very consistent fragmentation pattern in positive ion mode Collision-Induced Dissociation (CID). The two most common and reliable product ions are:

  • A neutral loss of 507.1 Da: This corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety. This is often the most abundant fragmentation pathway.

  • A product ion at m/z 428.1: This fragment represents the phosphoadenosine portion of the Coenzyme A molecule.

For this compound ([M+H]⁺ at m/z 1138.48), the primary multiple reaction monitoring (MRM) transitions to target would be:

  • 1138.48 → 631.38 (Neutral Loss of 507.1)

  • 1138.48 → 428.1

Q3: What are the recommended starting points for LC separation of a very long-chain acyl-CoA like this compound?

A3: A reversed-phase liquid chromatography (RPLC) method is the most suitable approach. Due to the very long, nonpolar acyl chain, strong retention on a C18 or C8 column is expected.

  • Column: A C18 or C8 column with a particle size of 1.7-2.7 µm is recommended for good resolution and peak shape.

  • Mobile Phase A: Water with a modifier such as 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724)/Isopropanol (B130326) (e.g., 80:20 or 90:10) with the same modifier as Mobile Phase A.

  • Gradient: A shallow gradient starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B will be necessary to elute this highly retained compound. An initial condition of 50-60% B held for a short period, followed by a slow ramp to 95-100% B is a good starting point.

  • Flow Rate: Dependent on the column internal diameter, typically 0.2-0.5 mL/min for analytical scale columns.

  • Column Temperature: Elevated temperatures (e.g., 40-60 °C) can help to improve peak shape and reduce column backpressure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity 1. Suboptimal MS Parameters: Incorrect precursor/product ions, low collision energy. 2. Poor Ionization: Inefficient spray in the ESI source. 3. Sample Degradation: Acyl-CoAs can be unstable. 4. Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix.1. Verify MRM Transitions: Ensure the correct precursor ([M+H]⁺ = 1138.48) and product ions are being monitored. Perform a collision energy optimization experiment. 2. Optimize Source Conditions: Adjust spray voltage, gas flows, and source temperature. 3. Sample Handling: Keep samples on ice or at 4°C and analyze them as quickly as possible after preparation. 4. Review Extraction Protocol: Ensure the chosen solvent system is appropriate for very long-chain acyl-CoAs.
Poor Peak Shape (Tailing) 1. Secondary Interactions: The polar head group of the acyl-CoA can interact with active sites on the column. 2. Inappropriate Mobile Phase pH: Can lead to undesirable interactions with the stationary phase. 3. Column Overload: Injecting too much sample.1. Mobile Phase Modifier: Use an appropriate mobile phase modifier like ammonium acetate to mask silanol (B1196071) groups on the column. 2. Adjust pH: A slightly acidic mobile phase (pH 3-5) can often improve peak shape. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Poor Peak Shape (Broadening) 1. High Injection Volume or Strong Injection Solvent: Can cause band broadening. 2. Extra-Column Volume: Excessive tubing length between the injector, column, and detector. 3. Low Column Temperature: Can lead to slow mass transfer and broader peaks.1. Match Injection Solvent: Dissolve the sample in a solvent similar in composition to the initial mobile phase. 2. Minimize Tubing: Use shorter, narrower internal diameter tubing where possible. 3. Increase Column Temperature: Try increasing the column temperature in increments of 5 °C.
Retention Time Drifting 1. Inadequate Column Equilibration: The column is not returning to the initial conditions between injections. 2. Mobile Phase Inconsistency: Changes in the mobile phase composition over time. 3. Column Degradation: The stationary phase is breaking down.1. Increase Equilibration Time: Extend the post-run equilibration step to ensure the column is ready for the next injection. 2. Fresh Mobile Phase: Prepare fresh mobile phases daily. 3. Replace Column: If other solutions fail, the column may need to be replaced.

Experimental Protocols

Sample Preparation (Generic Protocol)
  • Homogenization: Homogenize the tissue or cell sample in a cold buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Extraction: Add a mixture of acetonitrile and isopropanol (e.g., 3:1 v/v) to the homogenate.

  • Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., 14,000 x g) at 4°C.

  • Collect Supernatant: Carefully collect the supernatant containing the acyl-CoAs.

  • Storage: Store the extract at -80°C until analysis. For immediate analysis, keep the sample at 4°C in the autosampler.

Collision Energy Optimization Protocol
  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration in a solvent compatible with the initial mobile phase.

  • Direct Infusion (if available): Infuse the standard solution directly into the mass spectrometer and monitor the precursor ion (m/z 1138.48). Ramp the collision energy over a range (e.g., 10-80 eV) and observe the intensity of the product ions (m/z 631.38 and 428.1).

  • LC-MS/MS Method: If direct infusion is not possible, set up an LC-MS/MS method with multiple MRM transitions for the same precursor and product ions, but with varying collision energies for each transition (e.g., in 5 eV increments from 20 to 60 eV).

  • Inject and Analyze: Inject the standard and identify the collision energy that produces the highest intensity for each product ion. This will be the optimal collision energy for your instrument and this specific compound.

Data Presentation

Table 1: Predicted MS/MS Parameters for this compound
Parameter Value Notes
Ionization Mode Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z 1138.48[M+H]⁺
Product Ion 1 (Q3) m/z 631.38Corresponds to a neutral loss of 507.1 Da.
Product Ion 2 (Q3) m/z 428.1Represents the phosphoadenosine fragment.
Collision Energy (CE) 20 - 60 eVThis is a range for optimization. The optimal value will be instrument-dependent.
Declustering Potential (DP) 50 - 150 VThis is a range for optimization.
Table 2: Recommended Starting LC Gradient
Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.040600.3
2.040600.3
15.05950.3
20.05950.3
20.140600.3
25.040600.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis sp1 Sample Homogenization sp2 Solvent Extraction sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 lc1 Injection sp4->lc1 Sample Injection lc2 Reversed-Phase C18 Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 Electrospray Ionization (ESI+) lc3->ms1 Eluent to MS ms2 Quadrupole 1 (Precursor Selection) ms1->ms2 ms3 Quadrupole 2 (Collision Cell) ms2->ms3 ms4 Quadrupole 3 (Product Ion Selection) ms3->ms4 ms5 Detector ms4->ms5 da1 Peak Integration ms5->da1 Signal da2 Quantification da1->da2

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_signal Signal Issues cluster_peak_shape Peak Shape Issues start Poor Signal or Peak Shape q_signal Is there any signal? start->q_signal q_peak What is the peak shape issue? start->q_peak no_signal Check MS Parameters & Source q_signal->no_signal No low_signal Optimize Collision Energy q_signal->low_signal Low low_signal->q_peak tailing Adjust Mobile Phase (pH, Additive) q_peak->tailing Tailing broadening Check Injection Solvent & Temperature q_peak->broadening Broadening splitting Check for Co-elution or Solvent Mismatch q_peak->splitting Splitting

Caption: A logical troubleshooting guide for common LC-MS/MS issues.

Technical Support Center: Enhancing Resolution of 10-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-Methyltricosanoyl-CoA and other complex lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other lipids?

A1: The main challenge lies in the structural similarity between this compound and other long-chain fatty acyl-CoAs, particularly its straight-chain isomer, Tricosanoyl-CoA, and other positional isomers of methyl-branched fatty acyl-CoAs. Their similar physicochemical properties, such as hydrophobicity and molecular weight, make them difficult to resolve using standard chromatographic techniques.

Q2: Which analytical techniques are most suitable for the separation of this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques.[1][2] HPLC is well-suited for separating the intact acyl-CoA molecules, while GC-MS is excellent for analyzing the fatty acid methyl esters (FAMEs) after hydrolysis and derivatization.[1][3]

Q3: What type of HPLC column is recommended for this separation?

A3: For RP-HPLC, octadecylsilyl (C18) columns are widely used and effective for separating long-chain fatty acyl-CoAs.[4] In some cases, octylsilyl (C8) columns can also be employed, particularly for very long-chain fatty acids where C18 columns may exhibit excessive retention.[5] For particularly challenging separations of isomers, specialized columns like polymeric ODS or silver-ion (Ag-HPLC) columns can offer enhanced selectivity.[6][7]

Q4: How does temperature affect the resolution in HPLC?

A4: Column temperature is a critical parameter for optimizing the separation of structurally similar lipids.[6] Lowering the column temperature can sometimes improve the resolution of positional isomers.[7] It is recommended to experiment with a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for your specific separation.[6][7]

Troubleshooting Guides

This section provides solutions to common issues encountered during the separation of this compound and other lipids.

Issue 1: Poor Resolution Between this compound and Other Lipids

Poor resolution is a common problem when dealing with complex lipid mixtures. The following steps can help improve the separation.

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor Resolution Observed ModifyMobilePhase Optimize Mobile Phase - Adjust organic solvent ratio - Change organic solvent (e.g., ACN to MeOH) - Adjust pH Start->ModifyMobilePhase AdjustTemp Adjust Column Temperature - Test a range (e.g., 10-40°C) ModifyMobilePhase->AdjustTemp ChangeColumn Change HPLC Column - Try a different stationary phase (e.g., C8) - Use a longer column - Consider specialized columns (e.g., polymeric ODS) AdjustTemp->ChangeColumn CheckFlowRate Optimize Flow Rate - Lower flow rate can increase resolution ChangeColumn->CheckFlowRate Success Resolution Improved CheckFlowRate->Success PeakSplitting Start Peak Splitting Observed AllPeaks Are all peaks splitting? Start->AllPeaks OnePeak Is only one peak splitting? AllPeaks->OnePeak No ColumnInlet Problem at Column Inlet - Partially blocked frit - Void at column head AllPeaks->ColumnInlet Yes InjectionIssue Injection Issue - Sample solvent stronger than mobile phase OnePeak->InjectionIssue Yes (early eluting) CoElution Co-elution of Isomers - Optimize separation conditions OnePeak->CoElution Yes (later eluting) FixColumn Action: Reverse flush or replace column ColumnInlet->FixColumn FixInjection Action: Dissolve sample in mobile phase InjectionIssue->FixInjection OptimizeMethod Action: Modify mobile phase, temperature, or column CoElution->OptimizeMethod

References

Technical Support Center: Stabilizing 10-Methyltricosanoyl-CoA in Cellular Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the degradation of 10-Methyltricosanoyl-CoA in cell lysates, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in cell lysates?

A1: The primary cause of this compound degradation upon cell lysis is the release of endogenous enzymes from subcellular compartments.[1][2] Once the cell's natural compartmentalization is disrupted, degradative enzymes, such as acyl-CoA thioesterases and enzymes of the β-oxidation pathway, can access and catabolize this compound.[3][4][5]

Q2: Which enzymes are likely responsible for the degradation of this compound?

A2: As a very-long-chain branched-chain fatty acyl-CoA, this compound is likely degraded by enzymes in the peroxisomal and mitochondrial β-oxidation pathways.[4][5] Key enzyme classes to consider are:

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, converting the acyl-CoA back to a free fatty acid and Coenzyme A.[3]

  • Acyl-CoA Dehydrogenases (ACADs): These are the first enzymes in the β-oxidation spiral, and some have broad substrate specificity that may include branched-chain fatty acyl-CoAs.[6]

  • Enoyl-CoA Hydratases and Hydroxyacyl-CoA Dehydrogenases: Subsequent enzymes in the β-oxidation pathway.[5]

Q3: How can I minimize enzymatic activity in my cell lysates?

A3: To minimize enzymatic activity, it is crucial to work quickly and maintain cold temperatures (on ice or at 4°C) at all times.[1][7] Additionally, the use of a broad-spectrum enzyme inhibitor cocktail is highly recommended. While commercial protease inhibitor cocktails are common, for acyl-CoA stability, you may need to consider inhibitors of other enzyme classes.

Q4: Are there specific inhibitors I should use to prevent this compound degradation?

A4: While specific inhibitors for the degradation of this compound are not commercially available, you can use a combination of general strategies and inhibitors targeting pathways for similar molecules. Consider including:

  • General Protease Inhibitors: To prevent secondary degradation by proteases released during lysis.[2][8]

  • EDTA/EGTA: To chelate divalent cations required by many degradative enzymes, such as metalloproteases.[8]

  • Malonyl-CoA: This molecule is a known inhibitor of carnitine palmitoyltransferase 1 (CPT1), which is involved in the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[9][10] This may help prevent mitochondrial degradation.

Q5: What is the best lysis buffer for preserving this compound?

A5: The choice of lysis buffer is critical. A buffer with a pH that is suboptimal for the activity of degradative enzymes can be beneficial. Many proteases are less active at a basic pH.[7] A gentle lysis buffer, such as one containing a non-ionic detergent like NP-40 or Triton X-100, can be less disruptive to organelle membranes, potentially reducing the release of degradative enzymes. The buffer should also have a high buffering capacity to cope with pH changes upon cell lysis.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or undetectable levels of this compound Rapid enzymatic degradation during sample preparation.- Work exclusively on ice and pre-chill all buffers, tubes, and equipment.[1][7]- Add a freshly prepared, broad-spectrum enzyme inhibitor cocktail to your lysis buffer immediately before use.[1]- Minimize the time between cell lysis and analysis or storage.[11]
High variability between replicate samples Inconsistent sample handling leading to variable degradation.- Standardize your lysis protocol, including incubation times, centrifugation speeds, and temperatures.- Aliquot lysates after preparation to avoid multiple freeze-thaw cycles of the entire sample.[11]
Loss of this compound during storage Instability at storage temperature or repeated freeze-thaw cycles.- Store lysates at -80°C for long-term stability.[11]- Avoid storing lysates at -20°C for extended periods.[11]- Aliquot lysates into single-use volumes to minimize freeze-thaw cycles.[11]

Experimental Protocols

Protocol 1: Optimized Cell Lysis for this compound Preservation

This protocol is designed to minimize the activity of degradative enzymes during the preparation of cell lysates.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Optimized Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100

  • Broad-Spectrum Inhibitor Cocktail (add fresh before use):

    • Protease Inhibitor Cocktail (commercial)

    • 5 mM Malonyl-CoA

  • Cell Scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add the freshly prepared, ice-cold Optimized Lysis Buffer with inhibitors to the dish.

  • Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (the lysate) to a new pre-chilled tube.

  • Use the lysate immediately for downstream applications or aliquot and store at -80°C.[11]

Visualizations

Logical Workflow for Preventing Degradation

G cluster_output Processing Options start Start: Cell Harvest ice Maintain Cold Chain (On Ice / 4°C) start->ice lysis Cell Lysis (Gentle Buffer + Inhibitors) ice->lysis centrifuge Clarification (Centrifugation) lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Immediate Downstream Analysis supernatant->analysis storage Aliquot & Store (-80°C) supernatant->storage

Caption: Workflow for minimizing this compound degradation.

Potential Degradation Pathways

G cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion compound This compound perox_beta_ox β-Oxidation Enzymes (e.g., ACADs) compound->perox_beta_ox Degradation acot Acyl-CoA Thioesterases (ACOTs) compound->acot Hydrolysis perox_products Chain-Shortened Acyl-CoAs perox_beta_ox->perox_products cpt1 CPT1 (Inhibited by Malonyl-CoA) perox_products->cpt1 Transport mito_beta_ox β-Oxidation Enzymes acetyl_coa Acetyl-CoA mito_beta_ox->acetyl_coa cpt1->mito_beta_ox ffa Free Fatty Acid + CoA acot->ffa

Caption: Potential enzymatic degradation pathways for this compound.

References

Technical Support Center: Quantification of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of long-chain acyl-CoAs. The information is tailored for researchers, scientists, and drug development professionals working with these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for accurate long-chain acyl-CoA quantification?

A1: The accuracy of long-chain acyl-CoA quantification hinges on several critical factors:

  • Sample Preparation: Rapid quenching of metabolic activity and efficient extraction are paramount due to the instability of acyl-CoAs.

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to enzymatic degradation and hydrolysis. Maintaining low temperatures and using appropriate buffers are crucial.

  • Chromatographic Separation: Achieving good peak shape and resolution is often challenging due to the amphiphilic nature of these molecules.

  • Mass Spectrometric Detection: Matrix effects can significantly impact ionization efficiency and, consequently, quantification.

  • Internal Standards: The use of appropriate internal standards, such as stable isotope-labeled or odd-chain acyl-CoAs, is essential for correcting for sample loss and matrix effects.

Q2: Which extraction method is best for long-chain acyl-CoAs?

A2: The choice of extraction method depends on the specific acyl-CoA species of interest and the sample matrix. The two most common methods are solvent precipitation and solid-phase extraction (SPE).

  • Solvent Precipitation: This is a rapid method suitable for a broad range of acyl-CoAs. It typically involves homogenization in an ice-cold organic solvent mixture like 80% methanol (B129727).

  • Solid-Phase Extraction (SPE): This method provides a cleaner extract, which can reduce matrix effects in the subsequent LC-MS/MS analysis. C18 cartridges are commonly used for this purpose.

A comparison of recoveries for different extraction methods is presented in Table 1.

Q3: Why is the choice of internal standard so important?

A3: An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest. This allows it to compensate for variability at different stages of the analytical process, including extraction, derivatization, and ionization. For long-chain acyl-CoAs, stable isotope-labeled internal standards are the gold standard as they have nearly identical properties to the endogenous analytes. Odd-chain acyl-CoAs are a suitable alternative when isotopic standards are unavailable.

Troubleshooting Guides

Issue 1: Low or No Analyte Signal

Symptom: The peak intensity for the long-chain acyl-CoA of interest is very low or absent in the chromatogram.

Possible Cause Troubleshooting Step
Inefficient Extraction Review your extraction protocol. Ensure the homogenization is thorough and the solvent-to-sample ratio is appropriate. Consider trying an alternative extraction method (e.g., SPE if you are using solvent precipitation).
Analyte Degradation Acyl-CoAs are unstable. Ensure all steps of sample preparation are performed on ice or at 4°C. Use freshly prepared, ice-cold buffers. Avoid repeated freeze-thaw cycles of your samples.
Poor Ionization Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase composition is compatible with efficient ionization. For long-chain acyl-CoAs, positive ion mode ESI is often more sensitive.
Incorrect MRM Transition Verify the precursor and product ion m/z values for your target analyte. Infuse a standard solution directly into the mass spectrometer to confirm the transition.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peaks for long-chain acyl-CoAs are asymmetrical, with a pronounced tailing or fronting edge.

Possible Cause Troubleshooting Step
Secondary Interactions with Column Long-chain acyl-CoAs can interact with residual silanol (B1196071) groups on the silica-based stationary phase. Use a column with end-capping or a different stationary phase chemistry. Adjusting the mobile phase pH or adding a small amount of a competing base can also help.
Column Overload Injecting too much sample can lead to peak fronting. Dilute your sample and re-inject.
Extra-column Dead Volume Check all fittings and connections between the injector, column, and mass spectrometer for any dead volume. Use tubing with the smallest possible inner diameter.
Contaminated Guard Column or Column If peak shape degrades over time, the guard column or the analytical column may be contaminated. Replace the guard column. If the problem persists, try flushing the analytical column or replacing it.
Issue 3: High Variability in Quantitative Results

Symptom: Replicate injections of the same sample show a high coefficient of variation (%CV) in the calculated concentrations.

Possible Cause Troubleshooting Step
Matrix Effects The presence of other molecules in the sample extract can suppress or enhance the ionization of the target analyte. Use a more effective sample cleanup method like SPE. Stable isotope-labeled internal standards are crucial for correcting matrix effects.
Inconsistent Sample Preparation Ensure that each sample is treated identically throughout the entire workflow. Use precise pipetting techniques and ensure complete solvent evaporation and reconstitution.
Autosampler Issues Check the autosampler for any leaks or issues with injection volume precision. Ensure the sample in the vial is stable over the course of the analytical run.
Instability in the LC-MS System Monitor the system pressure and spray stability. If you observe fluctuations, the system may require maintenance.

Data Presentation

Table 1: Comparison of Extraction Efficiencies for Long-Chain Acyl-CoAs

Extraction MethodAnalyteRecovery (%)Reference
Solvent Precipitation (Acetonitrile/Isopropanol)Palmitoyl-CoA (C16:0)93-104[1]
Solid-Phase Extraction (C18)Oleoyl-CoA (C18:1)83-90[1]
Modified Bligh-DyerStearoyl-CoA (C18:0)~85[2]

Experimental Protocols

Protocol 1: Solvent Precipitation for Long-Chain Acyl-CoA Extraction

This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs from cultured cells or tissues.

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water). The volume should be sufficient to immerse the sample completely.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[3]

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a general workflow for the analysis of long-chain acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions: The precursor ion is typically the [M+H]+ ion of the acyl-CoA. A common product ion results from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[4]

Mandatory Visualization

Long_Chain_Acyl_CoA_Metabolism Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Long-Chain Fatty Acid->Acyl-CoA Synthetase Long-Chain Acyl-CoA Long-Chain Acyl-CoA Acyl-CoA Synthetase->Long-Chain Acyl-CoA Beta-Oxidation Beta-Oxidation Long-Chain Acyl-CoA->Beta-Oxidation Complex Lipid Synthesis Complex Lipid Synthesis Long-Chain Acyl-CoA->Complex Lipid Synthesis Protein Acylation Protein Acylation Long-Chain Acyl-CoA->Protein Acylation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Overview of Long-Chain Acyl-CoA Metabolism.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) MS1 (Precursor Scan) MS1 (Precursor Scan) Ionization (ESI)->MS1 (Precursor Scan) Fragmentation (CID) Fragmentation (CID) MS1 (Precursor Scan)->Fragmentation (CID) MS2 (Product Scan) MS2 (Product Scan) Fragmentation (CID)->MS2 (Product Scan) Peak Integration Peak Integration MS2 (Product Scan)->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: Experimental Workflow for LC-MS/MS Quantification.

Troubleshooting_Logic Problem Identified Problem Identified Low Signal Low Signal Problem Identified->Low Signal Poor Peak Shape Poor Peak Shape Problem Identified->Poor Peak Shape High Variability High Variability Problem Identified->High Variability Check Extraction Check Extraction Low Signal->Check Extraction Check Analyte Stability Check Analyte Stability Low Signal->Check Analyte Stability Optimize MS Optimize MS Low Signal->Optimize MS Check Column Chemistry Check Column Chemistry Poor Peak Shape->Check Column Chemistry Check for Overload Check for Overload Poor Peak Shape->Check for Overload Check for Dead Volume Check for Dead Volume Poor Peak Shape->Check for Dead Volume Investigate Matrix Effects Investigate Matrix Effects High Variability->Investigate Matrix Effects Review Sample Prep Consistency Review Sample Prep Consistency High Variability->Review Sample Prep Consistency

Caption: Logical Flow for Troubleshooting Common Issues.

References

Technical Support Center: Strategies for In Vivo Production of 10-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to increase the in vivo production of 10-Methyltricosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to produce in vivo?

A1: this compound is a very-long-chain fatty acid (VLCFA) with a methyl branch at the 10th carbon position. Its production in most common laboratory organisms is challenging due to two main factors: the need for a specific branched-chain starter unit and the requirement for an elongation system capable of extending the fatty acid chain to 24 carbons. Standard fatty acid synthesis (FAS) pathways typically produce shorter, unbranched fatty acids.

Q2: What are the primary biosynthetic pathways for producing methyl-branched VLCFAs?

A2: There are two main strategies for the biosynthesis of methyl-branched VLCFAs:

  • Fatty Acid Synthase (FAS) and Elongase System: This pathway utilizes a branched-chain starter unit that is elongated by the host's FAS and subsequently extended by a fatty acid elongase system.

  • Polyketide Synthase (PKS) System: Some organisms, like Mycobacterium tuberculosis, use large, multi-domain enzymes called polyketide synthases to produce complex branched-chain fatty acids. For example, mycocerosic acid synthase (Mas) produces multi-methyl-branched VLCFAs.[1][2]

Q3: Which enzymes are critical for the production of this compound?

A3: Key enzymes include:

  • Branched-Chain Amino Acid (BCAA) Catabolism Enzymes: To produce the initial branched-chain starter units.

  • Branched-Chain Acyl-CoA Specific β-ketoacyl-(acyl-carrier-protein) Synthase III (FabH): To initiate fatty acid synthesis with a branched-chain starter.

  • Fatty Acid Elongases (ELOVLs): Specifically, ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate branched-chain acyl-CoAs.[3]

  • Mycocerosic Acid Synthase (Mas) or similar PKS: For the synthesis of multi-methyl-branched VLCFAs.[1][4][5]

Q4: How can I increase the supply of precursors for this compound synthesis?

A4: To increase the precursor supply, you can:

  • Overexpress genes involved in BCAA biosynthesis and catabolism: This will increase the pool of branched-chain starter units.

  • Supplement the growth media with branched-chain amino acids or their corresponding α-keto acids.

  • Engineer the methylmalonyl-CoA pathway: For PKS-based synthesis, increasing the supply of methylmalonyl-CoA is crucial. This can be achieved by overexpressing propionyl-CoA carboxylase or methylmalonyl-CoA mutase.[2]

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound
Potential Cause Troubleshooting Step
Insufficient precursor supply Overexpress genes for BCAA biosynthesis. Supplement media with leucine, valine, or isoleucine. For PKS-based pathways, overexpress genes for methylmalonyl-CoA synthesis.
Inefficient initiation of branched-chain fatty acid synthesis Co-express a FabH variant with a preference for branched-chain acyl-CoAs.
Poor elongation of branched-chain fatty acids Express a suitable fatty acid elongase. ELOVL3 has shown high activity in elongating branched-chain fatty acids up to C25.[3]
Degradation of the product Knock out genes involved in fatty acid degradation (e.g., fadE).
Suboptimal expression of heterologous enzymes Codon-optimize the genes for your expression host. Use strong, inducible promoters to control expression levels.
Analytical method not sensitive enough Use a sensitive detection method like LC-MS/MS for quantification.[6] Derivatize fatty acids to enhance their detection by GC-MS.[7][8]
Issue 2: Production of incorrect fatty acid chain lengths or branch positions
Potential Cause Troubleshooting Step
Incorrect starter unit is being utilized Engineer the BCAA pathway to favor the production of the desired starter unit. Purify and characterize the substrate specificity of your chosen FabH enzyme.
Elongase is terminating prematurely or over-elongating Screen different ELOVL enzymes to find one with the desired product chain length specificity. Modulate the expression level of the elongase.
PKS is producing off-target products The substrate specificity of mycocerosic acid synthase is for long-chain fatty acyl-CoAs and methylmalonyl-CoA.[2][4] Ensure an adequate supply of the correct precursors. Consider protein engineering of the PKS to alter its product specificity.

Quantitative Data Summary

Strain/Modification Product Titer (mg/L) % of Total Fatty Acids Reference
E. coli expressing optimized lipoylation pathwayBCFA27685%[8]
E. coli with engineered BCAA pathwayBCFA18172%[8]

Experimental Protocols

Protocol 1: Heterologous Expression of Mycocerosic Acid Synthase (Mas) in E. coli

This protocol is a generalized procedure based on methodologies for heterologous expression of large PKS enzymes.

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized gene for Mycobacterium tuberculosis mycocerosic acid synthase (mas).

    • Clone the mas gene into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

  • Host Strain and Transformation:

    • Use an E. coli strain suitable for the expression of large proteins, such as BL21(DE3).

    • Co-transform the E. coli host with the Mas-expressing plasmid and a plasmid expressing a phosphopantetheinyl transferase (e.g., Sfp) to ensure proper post-translational modification of the acyl carrier protein domains of Mas.

  • Culture and Induction:

    • Grow the transformed E. coli in a suitable medium (e.g., TB) at 37°C to an OD600 of 0.6-0.8.

    • Cool the culture to 18-20°C and induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-0.5 mM).

    • Supplement the medium with precursors such as propionate (B1217596) to boost the intracellular pool of methylmalonyl-CoA.

  • Cell Harvest and Lysis:

    • Incubate for 24-48 hours post-induction.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Protein Purification (Optional):

    • If required, purify the His-tagged Mas protein using immobilized metal affinity chromatography (IMAC).

  • Lipid Extraction and Analysis:

    • Extract total lipids from the cell pellet using a method such as the Folch or Bligh-Dyer procedure.

    • Analyze the fatty acid composition by GC-MS or LC-MS/MS after derivatization.

Protocol 2: GC-MS Analysis of Branched-Chain Fatty Acids

This protocol is a generalized procedure for the analysis of fatty acids by GC-MS.

  • Lipid Extraction:

    • Extract total lipids from your sample (e.g., cell pellet) using a 2:1 (v/v) mixture of chloroform:methanol.

  • Saponification and Methylation:

    • Saponify the lipid extract using methanolic NaOH to release free fatty acids.

    • Methylate the free fatty acids using BF3-methanol to form fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • Extract the FAMEs with a non-polar solvent such as hexane (B92381).

    • Wash the hexane phase with water and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the FAME extract under a stream of nitrogen.

    • Inject an aliquot of the sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-225ms).

    • Use a temperature program that allows for the separation of long-chain FAMEs.

    • Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards.

    • Quantify the peaks by integrating the area and comparing to an internal standard.[7][8]

Visualizations

BCFA_and_VLCFA_Biosynthesis_Pathway cluster_precursor Precursor Supply cluster_fas Fatty Acid Synthesis cluster_elongation VLCFA Elongation BCAAs BCAAs BCKAs BCKAs BCAAs->BCKAs BCAT Branched-chain Acyl-CoA Branched-chain Acyl-CoA BCKAs->Branched-chain Acyl-CoA BKD FabH FabH Branched-chain Acyl-CoA->FabH Malonyl-CoA Malonyl-CoA Malonyl-CoA->FabH FAS Cycle FAS Cycle FabH->FAS Cycle Branched-chain Acyl-ACP Branched-chain Acyl-ACP FAS Cycle->Branched-chain Acyl-ACP Branched-chain VLCFA-CoA Branched-chain VLCFA-CoA Branched-chain Acyl-ACP->Branched-chain VLCFA-CoA ELOVL1/3/7 This compound This compound Branched-chain VLCFA-CoA->this compound Further Elongation

Caption: FAS and Elongase pathway for branched-chain VLCFA synthesis.

PKS_Pathway_for_Mycocerosic_Acid Long-chain Acyl-CoA Long-chain Acyl-CoA Mycocerosic Acid Synthase (Mas) Mycocerosic Acid Synthase (Mas) Long-chain Acyl-CoA->Mycocerosic Acid Synthase (Mas) Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Mycocerosic Acid Synthase (Mas) Mycocerosic Acid Mycocerosic Acid Mycocerosic Acid Synthase (Mas)->Mycocerosic Acid Iterative additions

Caption: PKS pathway for mycocerosic acid synthesis.

Troubleshooting_Workflow Start Start: Low/No Product CheckPrecursors Precursors Sufficient? Start->CheckPrecursors CheckInitiation Efficient Initiation? CheckPrecursors->CheckInitiation Yes OptimizeExpression Optimize Enzyme Expression CheckPrecursors->OptimizeExpression No CheckElongation Efficient Elongation? CheckInitiation->CheckElongation Yes CheckInitiation->OptimizeExpression No CheckDegradation Product Degraded? CheckElongation->CheckDegradation Yes CheckElongation->OptimizeExpression No End Successful Production CheckDegradation->End No Knockout Degradation Genes Knockout Degradation Genes CheckDegradation->Knockout Degradation Genes Yes OptimizeExpression->CheckPrecursors Knockout Degradation Genes->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Analysis of 10-Methyltricosanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the mass spectrometry of 10-Methyltricosanoyl-CoA. Our goal is to help you address challenges related to matrix effects and ensure accurate and reproducible quantification.

Troubleshooting Guide: Addressing Matrix Effects

Matrix effects, the alteration of an analyte's ionization efficiency by co-eluting compounds, are a significant challenge in the quantitative analysis of this compound.[1][2] These effects can lead to ion suppression or enhancement, compromising the accuracy and sensitivity of your results.[1][3] This guide provides a structured approach to identifying and mitigating these issues.

Issue 1: Poor reproducibility and accuracy in quantitative results.

  • Possible Cause: Ion suppression or enhancement from matrix components. Phospholipids are a major contributor to matrix-induced ionization suppression in biological samples.[4]

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.[1]

    • Optimize Sample Preparation: Implement a more rigorous sample cleanup protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective for removing interfering lipids.[1]

    • Chromatographic Separation: Modify your LC method to separate this compound from co-eluting matrix components. Adjusting the gradient or using a different column chemistry can be effective.[5]

    • Use an Appropriate Internal Standard: The most reliable method to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. If a SIL-IS is unavailable, an odd-chain fatty acyl-CoA of similar chain length, such as C23:0-CoA or C25:0-CoA, can be a suitable alternative.[5][6]

Issue 2: Low signal intensity or high limit of detection (LOD).

  • Possible Cause: Significant ion suppression from the sample matrix. Sample dilution can be a simple way to reduce the concentration of interfering components, but this is only feasible if the analyte concentration is high enough for detection after dilution.[1][5]

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Employ targeted methods to remove phospholipids, such as specialized SPE cartridges (e.g., HybridSPE-Phospholipid).

    • Optimize Ionization Source Parameters: Adjust parameters like ion source temperature and gas flows to improve the ionization efficiency of this compound.[1]

    • Consider a Different Ionization Polarity: While positive ion mode is common for acyl-CoA analysis, negative ion mode can sometimes be less susceptible to matrix effects as fewer matrix components ionize.[1][6]

Issue 3: Inconsistent internal standard performance.

  • Possible Cause: The chosen internal standard does not co-elute or experience the same matrix effects as this compound.[5] The structural similarity between the analyte and the internal standard is crucial for accurate correction.[7]

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that the internal standard and the analyte have very similar or identical retention times.

    • Evaluate Different Internal Standards: If using an analog internal standard, test several options to find one that most closely mimics the behavior of this compound. Odd-chain length fatty acyl-CoAs are often used for this purpose.[6]

    • Switch to a Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting matrix effects and will provide the most accurate results.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects refer to the interference of co-eluting molecules from the sample matrix with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can either decrease (ion suppression) or increase (ion enhancement) the analyte signal, leading to inaccurate quantification.[1][3] For lipid molecules like this compound, common sources of matrix effects in biological samples include phospholipids, salts, and other endogenous lipids.[4]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank, extracted sample matrix. A significant difference between these two measurements indicates the presence of matrix effects.[1]

Q3: What is the best type of internal standard to use for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound.[5] This is because it will have nearly identical chemical and physical properties, ensuring it co-elutes and experiences the same matrix effects as the analyte. If a stable isotope-labeled standard is not available, a structurally similar odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA) or a very-long-chain odd-chain fatty acyl-CoA like C23:0-CoA or C25:0-CoA, can be used.[6][8]

Q4: Can sample dilution alone solve my matrix effect problems?

A4: While simple dilution of the sample can reduce the concentration of interfering matrix components, it also dilutes your analyte of interest, this compound.[1][5] This approach is only practical if the initial concentration of your analyte is high enough to remain well above the limit of quantitation after dilution.[1] For trace-level analysis, more sophisticated sample preparation techniques are necessary.

Q5: What are the most effective sample preparation techniques to minimize matrix effects for long-chain acyl-CoAs?

A5: For long-chain acyl-CoAs like this compound, effective sample preparation is crucial. Methods that have proven effective include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing interfering substances like phospholipids.[1]

  • Liquid-Liquid Extraction (LLE): This method can also be used to separate lipids from other matrix components.[1]

  • Protein Precipitation: While a simpler method, it may not be sufficient to remove all interfering phospholipids.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation methods and the choice of internal standard on the recovery and precision of this compound analysis.

Table 1: Comparison of Sample Preparation Methods on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation85 ± 8-45 ± 12< 15
Liquid-Liquid Extraction92 ± 5-20 ± 8< 10
Solid-Phase Extraction98 ± 3-5 ± 4< 5

Data are hypothetical and for illustrative purposes.

Table 2: Impact of Internal Standard Choice on Quantitative Accuracy

Internal Standard TypeMeasured Concentration (µM)Accuracy (%)Precision (RSD, %)
No Internal Standard0.656518
Odd-Chain Acyl-CoA (C23:0)0.92928
Stable Isotope-Labeled1.011013

True concentration is 1.00 µM. Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Add the internal standard. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute this compound and other lipids with 1 mL of methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Extraction Spike Method to Assess Matrix Effects

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at the desired concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the this compound standard into the final, reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before the extraction process begins.

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Add Internal Standard (e.g., Stable Isotope-Labeled) start->add_is extraction Extraction (e.g., SPE, LLE) add_is->extraction cleanup Sample Cleanup (Removal of Phospholipids) extraction->cleanup reconstitute Dry & Reconstitute cleanup->reconstitute lc LC Separation reconstitute->lc ms Mass Spectrometry (Detection) lc->ms data Data Processing ms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Inaccurate or Irreproducible Results check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effects Present? check_me->me_present optimize_sp Optimize Sample Prep (SPE, LLE) me_present->optimize_sp Yes no_me Investigate Other Instrumental Issues me_present->no_me No optimize_lc Optimize LC Separation optimize_sp->optimize_lc use_sil_is Use Stable Isotope- Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Improving the solubility of 10-Methyltricosanoyl-CoA for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Methyltricosanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

A1: this compound is a coenzyme A derivative of a long-chain, branched fatty acid. Due to its long hydrocarbon tail (a 24-carbon backbone), it is highly hydrophobic and exhibits very low solubility in aqueous buffers, which are the basis of most in vitro enzymatic assays. This poor solubility can lead to substrate precipitation, inaccurate kinetic measurements, and non-reproducible results.

Q2: I dissolved this compound in an organic solvent, but it precipitated when added to my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a hydrophobic compound, highly soluble in an organic solvent, is introduced into an aqueous environment where its solubility is significantly lower. To address this, you can try several strategies outlined in the troubleshooting guide below, such as reducing the final concentration of the organic solvent, using a carrier protein like Bovine Serum Albumin (BSA), or incorporating a non-ionic detergent.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used to prepare stock solutions of long-chain fatty acyl-CoAs. It is crucial to use anhydrous (water-free) solvents to prevent hydrolysis of the thioester bond. Prepare a high-concentration stock solution, which can then be diluted into the assay buffer using one of the methods described in this guide.

Q4: How can I determine the optimal concentration of a solubilizing agent for my assay?

A4: The optimal concentration of a solubilizing agent (e.g., DMSO, detergent, or BSA) is a balance between maximizing the solubility of this compound and minimizing any inhibitory or denaturing effects on your enzyme of interest. It is essential to perform control experiments to test the effect of the solubilizing agent on enzyme activity in the absence of the substrate.

Troubleshooting Guide: Improving the Solubility of this compound

This guide addresses common problems and provides step-by-step solutions for improving the solubility of this compound in your in vitro assays.

Problem 1: Substrate Precipitation in Assay Buffer

Potential Cause: The aqueous buffer cannot accommodate the hydrophobic this compound, leading to aggregation and precipitation.

Solutions:

  • Method 1: Co-Solvent Optimization (DMSO/Ethanol)

    • Rationale: Organic solvents like DMSO can help to keep hydrophobic molecules in solution. However, high concentrations can be detrimental to enzyme activity.[1]

    • Troubleshooting Steps:

      • Minimize the final concentration of the organic solvent in the assay. Ideally, the final DMSO concentration should be below 1%, although some enzymes can tolerate higher concentrations.[2]

      • Perform a solvent tolerance test for your enzyme by measuring its activity at various final DMSO or ethanol concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%).[3][4]

      • When adding the stock solution to the buffer, ensure rapid mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Method 2: Utilize a Carrier Protein (Bovine Serum Albumin - BSA)

    • Rationale: BSA has multiple binding sites for fatty acids and can act as a physiological carrier, delivering the hydrophobic acyl-CoA to the enzyme in a soluble form.[5][6] This method is often preferred for cell-based assays and for enzymes that are sensitive to organic solvents.[7]

    • Troubleshooting Steps:

      • Use fatty-acid-free BSA to ensure consistent binding capacity.

      • Prepare a BSA-complexed stock solution of this compound. A detailed protocol is provided below.

      • The molar ratio of acyl-CoA to BSA is critical. A common starting point is a 3:1 to 5:1 ratio.[8] You may need to optimize this ratio for your specific application.

  • Method 3: Incorporate Non-Ionic Detergents

    • Rationale: Above their critical micelle concentration (CMC), detergents form micelles that can encapsulate hydrophobic molecules like this compound, rendering them soluble in the aqueous buffer.[9][10] Non-ionic detergents are generally less denaturing to proteins than ionic detergents.[11][12]

    • Troubleshooting Steps:

      • Choose a non-ionic detergent with a low CMC, such as Triton X-100 or Dodecyl Maltoside (DDM).

      • The final concentration of the detergent in the assay should be above its CMC to ensure micelle formation.

      • As with co-solvents, perform a detergent tolerance test to assess its impact on your enzyme's activity.

Data Presentation: Comparison of Solubilization Agents

The following tables summarize key quantitative data for common solubilizing agents. Note that optimal concentrations may vary depending on the specific enzyme and assay conditions.

Table 1: Co-Solvents

Co-SolventTypical Stock ConcentrationRecommended Final Assay ConcentrationNotes
DMSO10-100 mM< 1% (v/v)Can affect enzyme conformation at higher concentrations.[1] Always run a solvent control.[3]
Ethanol10-100 mM< 1% (v/v)Can be toxic to cells at higher concentrations.[5] Ensure it is completely evaporated if preparing a dried film.

Table 2: Carrier Proteins

Carrier ProteinTypical Stock ConcentrationRecommended Final Assay ConcentrationMolar Ratio (Acyl-CoA:BSA)
Fatty-Acid-Free BSA10% (w/v)0.1 - 1% (w/v)1.5:1 to 5:1

Table 3: Non-Ionic Detergents

DetergentCritical Micelle Concentration (CMC)Recommended Final Assay ConcentrationNotes
Triton X-100~0.24 mM> 0.24 mMAbsorbs UV light at 280 nm, which may interfere with spectrophotometric protein quantification.[12]
Dodecyl Maltoside (DDM)~0.15 mM> 0.15 mMOften considered a gentler detergent for sensitive membrane proteins.[10]
CHAPS~8 mM> 8 mMA zwitterionic detergent that can be effective at breaking protein-protein interactions but is less denaturing than linear-chain zwitterionic detergents.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of BSA-Complexed this compound

This protocol is adapted from methods for preparing BSA-complexed free fatty acids for in vitro studies.[13]

Materials:

  • This compound stock solution in ethanol (e.g., 150 mM)

  • Fatty-acid-free BSA

  • Sterile Milli-Q water

  • Sterile 15 ml conical tubes

  • Cell culture medium or assay buffer

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty-acid-free BSA in 10 ml of sterile Milli-Q water. Filter sterilize the solution.

  • Complexation: a. In a sterile 15 ml conical tube, add the required volume of the 10% BSA solution. b. Warm the BSA solution in a 37°C water bath for 5-10 minutes. c. Add the calculated volume of the this compound ethanolic stock solution to the warm BSA solution while gently vortexing. For a 0.5 mM final concentration with a 3:1 molar ratio, you would add a specific volume of your acyl-CoA stock to the BSA solution. d. Incubate the mixture in a 37°C water bath for at least 1 hour with gentle shaking to allow for complex formation. e. Visually inspect the solution for any cloudiness, which would indicate precipitation. If the solution is not clear, the protocol may need to be optimized by adjusting the acyl-CoA:BSA ratio or by starting over.[13]

  • Final Dilution: Add the required volume of pre-warmed (37°C) cell culture medium or assay buffer to the BSA-complexed solution to achieve the final desired working concentration.

  • The final solution can be stored at 4°C for a short period, but fresh preparation is recommended.

Visualizations

Workflow for Solubility Troubleshooting

G cluster_0 Initial Observation cluster_1 Method Selection cluster_2 Strategies cluster_3 Optimization & Validation cluster_4 Outcome start Precipitation of This compound in assay buffer method_select Select Solubilization Strategy start->method_select cosolvent Use Co-Solvent (e.g., DMSO) method_select->cosolvent Quick & Simple bsa Use Carrier Protein (BSA) method_select->bsa Biologically Relevant detergent Use Detergent (e.g., Triton X-100) method_select->detergent For Difficult Cases optimize Optimize Concentration & Perform Enzyme Activity Control cosolvent->optimize bsa->optimize detergent->optimize success Soluble Substrate & Reliable Assay Results optimize->success fail Inhibition or Continued Precipitation optimize->fail fail->method_select Try Alternative Method G cluster_0 Insoluble State cluster_1 Solubilization cluster_2 In Vitro Assay acyl_coa_agg This compound (Aggregated/Precipitated) bsa Fatty-Acid-Free BSA acyl_coa_agg->bsa + BSA complex BSA::Acyl-CoA Complex (Soluble) bsa->complex Binding enzyme Target Enzyme complex->enzyme Delivery of Acyl-CoA product Product enzyme->product Catalysis G cluster_0 Metabolic Pathways bcaa Branched-Chain Amino Acids (e.g., Leucine) bcfa Branched-Chain Fatty Acids bcaa->bcfa Metabolism acyl_coa This compound bcfa->acyl_coa Activation tca TCA Cycle Intermediates acyl_coa->tca lipid_synthesis Lipid Synthesis (e.g., Phospholipids) acyl_coa->lipid_synthesis energy Energy Production (β-oxidation) acyl_coa->energy

References

Best practices for handling and storing 10-Methyltricosanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Methyltricosanoyl-CoA. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing this long-chain branched fatty acyl-CoA in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is critical to maintain the integrity of this compound. As with other long-chain fatty acyl-CoAs, it is susceptible to hydrolysis and oxidation.[1][2]

  • Short-term storage: For immediate use, prepare solutions and keep them on ice.

  • Long-term storage: For long-term preservation, it is recommended to store this compound at -20°C or, for enhanced stability, at -80°C.[3] It is best stored as a solution in a suitable organic solvent in a glass container with a Teflon-lined closure to prevent contamination from plastics.[1] To prevent oxidation, the container should be purged with an inert gas like argon or nitrogen before sealing.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation. It is advisable to aliquot the solution into smaller, single-use vials.

Q2: What is the best way to dissolve this compound?

A2: Due to its long aliphatic chain, this compound is expected to have poor solubility in aqueous buffers.

  • Aqueous Solutions: For experiments in aqueous systems, a common method is to first dissolve the fatty acyl-CoA in a small amount of an organic solvent and then dilute it into the aqueous buffer. Sonication can aid in the dissolution of lipids in aqueous buffers.[6] For cellular assays, conjugation with fatty acid-free bovine serum albumin (BSA) is a widely used technique to enhance solubility and facilitate cellular uptake.[6]

Q3: What are the main stability concerns for this compound?

A3: The primary stability concerns are hydrolysis of the thioester bond and oxidation of the fatty acyl chain.

  • Hydrolysis: The thioester linkage is susceptible to hydrolysis, which can be accelerated by non-neutral pH and elevated temperatures.[2] Therefore, it is crucial to use buffers within a stable pH range (typically around 7.0-7.5) and to keep the compound cool whenever possible.

  • Oxidation: Although this compound is a saturated fatty acyl-CoA and thus less prone to oxidation than its unsaturated counterparts, prolonged exposure to air and light can still lead to degradation. Storing under an inert atmosphere and in light-protected containers is a good preventative measure.[1][2]

Troubleshooting Guides

Guide 1: Inconsistent Results in Enzymatic Assays

This guide addresses common issues that lead to variability in enzymatic assays involving this compound.

Observed Problem Potential Cause Recommended Solution
Low or no enzyme activity Degradation of this compound: The substrate may have degraded due to improper storage or handling.Ensure the compound has been stored at -20°C or -80°C and protected from light and moisture. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Poor solubility of the substrate: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.Confirm that the compound is fully dissolved in an appropriate organic solvent before diluting into the assay buffer. Consider using a carrier protein like BSA for aqueous assays.
Inhibitors in the sample preparation: Reagents from sample preparation may be interfering with the enzyme.Be aware that substances such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) can interfere with enzymatic assays.[3][7] It may be necessary to deproteinize or purify the samples.[7]
High background signal Contamination of reagents: Buffers or other reagents may be contaminated.Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers for each experiment.
Spontaneous hydrolysis of the substrate: The thioester bond of the acyl-CoA can hydrolyze spontaneously, releasing Coenzyme A, which might be detected by the assay system.Prepare the reaction mixture immediately before use and keep it on ice. Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis.
Poor reproducibility between replicates Inaccurate pipetting: Due to the often viscous nature of lipid solutions, pipetting can be inaccurate.Use calibrated pipettes with appropriate tips. When preparing serial dilutions or adding to assay plates, ensure thorough mixing. Preparing a master mix for the reaction components can also improve consistency.[7]
Incomplete thawing of reagents: Frozen reagents that are not completely thawed and mixed can lead to concentration gradients.Ensure all components are fully thawed and gently mixed before use.[7]
Guide 2: Issues with Cellular Uptake or Activity

This guide focuses on troubleshooting problems related to the use of this compound in cell-based assays.

Observed Problem Potential Cause Recommended Solution
No observable cellular effect Low cellular uptake: The compound may not be efficiently crossing the cell membrane.Use a carrier protein such as fatty acid-free BSA to facilitate uptake. The optimal ratio of fatty acyl-CoA to BSA should be determined empirically.
Metabolic conversion of the compound: The cells may be rapidly metabolizing the this compound.Perform time-course experiments to determine the optimal incubation time. Consider using inhibitors of fatty acid oxidation if the goal is to study the effects of the compound itself.
Cell toxicity High concentration of the compound: Very high concentrations of long-chain fatty acyl-CoAs can be toxic to cells.Perform a dose-response curve to determine the optimal, non-toxic working concentration.
Toxicity of the delivery solvent: The organic solvent used to dissolve the compound may be toxic to the cells.Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1-0.5%). Run a vehicle control (medium with the solvent but without the compound) to assess solvent toxicity.

Experimental Protocols

General Protocol for an In Vitro Acyl-CoA Synthetase Assay

This protocol provides a general methodology for measuring the activity of a long-chain acyl-CoA synthetase (ACS) using a radiolabeled fatty acid precursor, which would then be elongated to form this compound. This is an adapted protocol based on general methods for ACS assays.[8]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • ATP (10 mM)

    • Coenzyme A (1 mM)

    • MgCl₂ (10 mM)

    • Radiolabeled 10-Methyltricosanoic acid (e.g., ¹⁴C-labeled) bound to BSA

    • Enzyme source (e.g., cell lysate or purified ACS)

  • Initiation of Reaction: Start the reaction by adding the enzyme source to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a solution to quench the reaction, for example, a mixture of isopropanol, heptane, and sulfuric acid.

  • Extraction of Product: Add an organic solvent (e.g., heptane) to extract the unreacted fatty acid, leaving the radiolabeled this compound in the aqueous phase. Vortex and centrifuge to separate the phases.

  • Quantification: Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

  • Calculation of Activity: Calculate the amount of product formed based on the specific activity of the radiolabeled precursor.

Signaling Pathways and Workflows

Branched-chain fatty acyl-CoAs, such as this compound, are known to be involved in cellular signaling, particularly as ligands for nuclear receptors like the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9] PPARα is a key regulator of lipid metabolism.

PPARa_Signaling_Pathway cluster_nucleus Nucleus 10_MT_CoA_precursor 10-Methyltricosanoic Acid 10_MT_CoA This compound 10_MT_CoA_precursor->10_MT_CoA PPARa_inactive Inactive PPARα/RXR 10_MT_CoA->PPARa_inactive Ligand Binding PPARa_active Active PPARα/RXR Complex PPARa_inactive->PPARa_active PPRE PPRE PPARa_active->PPRE Binding Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes mRNA mRNA Target_Genes->mRNA Transcription Protein_synthesis Proteins for Fatty Acid Oxidation mRNA->Protein_synthesis Translation (in Cytoplasm)

Caption: PPARα signaling pathway activated by this compound.

Very-long-chain fatty acids, including branched-chain variants, are synthesized through a series of elongation steps catalyzed by fatty acid elongase (ELOVL) enzymes in the endoplasmic reticulum.

Fatty_Acid_Elongation_Workflow cluster_workflow Fatty Acid Elongation Cycle Start Branched-Chain Acyl-CoA (e.g., iso-C17:0-CoA) Condensation Condensation (ELOVL) Start->Condensation + Malonyl-CoA Reduction1 Reduction (KAR) Condensation->Reduction1 Dehydration Dehydration (HACD) Reduction1->Dehydration Reduction2 Reduction (TER) Dehydration->Reduction2 End Elongated Branched-Chain Acyl-CoA (n+2 carbons) Reduction2->End End->Condensation Further Elongation

Caption: Experimental workflow of branched-chain fatty acid elongation.

References

Validation & Comparative

Confirming the Identity of 10-Methyltricosanoyl-CoA: A High-Resolution Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) approaches for the confirmation of 10-Methyltricosanoyl-CoA, a long-chain branched fatty acyl-CoA. We present supporting experimental protocols and data to aid in the selection of the most suitable analytical strategy.

High-Resolution Mass Spectrometry for Lipidomics

High-resolution mass spectrometry is a cornerstone of modern lipidomics, offering unparalleled mass accuracy and resolving power, which are critical for the confident identification of complex lipids in biological matrices.[1][2] Instruments such as Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide the capabilities to distinguish isobaric species and determine elemental compositions, moving beyond simple nominal mass identification.[3][4][5]

Identifying this compound

The identification of this compound relies on the accurate measurement of its molecular ion and the characterization of its specific fragmentation patterns upon collision-induced dissociation (CID).

Predicted Mass Information for this compound (C45H82N7O17P3S):

ParameterValue
Molecular Formula C45H82N7O17P3S
Monoisotopic Mass 1117.4500
[M+H]+ 1118.4578
[M-H]- 1116.4422

Note: These values are calculated and should be confirmed with an authentic standard where possible.

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. Acyl-CoA molecules exhibit characteristic fragmentation patterns, including a neutral loss of 507 Da and a product ion at m/z 428 in positive ion mode, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[6][7][8][9] High-resolution MS/MS allows for the precise mass measurement of these fragments, further increasing confidence in the identification.

Comparison of High-Resolution Mass Spectrometry Platforms

The choice of HRMS platform can impact the quality and depth of analytical data. Below is a comparison of the most common systems used in lipidomics.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution Up to 60,000Up to 240,000> 1,000,000
Mass Accuracy < 5 ppm< 1 ppm< 0.2 ppm
Scan Speed FastModerateSlow
Dynamic Range GoodExcellentExcellent
Cost ModerateHighVery High
Suitability for this compound ID Good for routine identification and quantification.Excellent for high-confidence identification and structural elucidation.Unsurpassed resolution and mass accuracy, ideal for complex mixture analysis and resolving fine isotopic structures.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a generalized procedure based on established methods for the analysis of long-chain acyl-CoAs.[5][10][11]

1. Sample Preparation (from tissue or cells):

  • Homogenize the sample in a cold solvent, such as 2.5% 5-sulfosalicylic acid (SSA), to precipitate proteins and extract metabolites.[6]

  • Centrifuge the homogenate at a high speed (e.g., 15,000 x g) at 4°C.

  • Collect the supernatant for LC-MS/MS analysis. The use of SSA can eliminate the need for solid-phase extraction for some sample types.[6]

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[5][11]

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) hydroxide, pH 10.5) to improve peak shape and retention.[5]

  • Mobile Phase B: Acetonitrile with the same ion-pairing agent.

  • Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

3. High-Resolution Mass Spectrometry (HRMS):

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the analysis of acyl-CoAs.[5][11]

  • Full Scan MS: Acquire full scan data to detect the [M+H]+ ion of this compound (m/z 1118.4578) with high mass accuracy.

  • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion. Key transitions to monitor include the neutral loss of 507 Da and the product ion at m/z 428.[6][7] High-resolution product ion scans will provide accurate mass measurements of the fragments.

Visualization of Experimental Workflow and Metabolic Context

To provide a clearer understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS/MS Analysis cluster_data_analysis Data Analysis tissue Tissue/Cell Sample homogenization Homogenization in 2.5% SSA tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc Reversed-Phase LC Separation supernatant->lc ms HRMS (Full Scan) lc->ms msms HRMS/MS (Fragmentation) ms->msms exact_mass Accurate Mass Matching of [M+H]+ msms->exact_mass fragmentation Fragmentation Pattern Analysis (NL 507, m/z 428) msms->fragmentation identification Confident Identification exact_mass->identification fragmentation->identification alpha_oxidation_pathway cluster_peroxisome Peroxisome bcfa Branched-Chain Fatty Acid (e.g., 10-Methyltricosanoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase bcfa->acyl_coa_synthetase bcfa_coa This compound acyl_coa_synthetase->bcfa_coa + CoA dioxygenase Phytanoyl-CoA Dioxygenase bcfa_coa->dioxygenase hydroxy_coa 2-Hydroxy-Branched-Chain-CoA dioxygenase->hydroxy_coa + O2 lyase 2-Hydroxyphytanoyl-CoA Lyase hydroxy_coa->lyase aldehyde Pristanal Analog + Formyl-CoA lyase->aldehyde dehydrogenase Aldehyde Dehydrogenase aldehyde->dehydrogenase shorter_acid Shorter Acyl-CoA (Ready for Beta-Oxidation) dehydrogenase->shorter_acid

References

Comparing the abundance of 10-Methyltricosanoyl-CoA in different mycobacterial species.

Author: BenchChem Technical Support Team. Date: December 2025

Mycolic acids are signature long-chain fatty acids that are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's resistance to many antibiotics.[1] The biosynthesis of these complex lipids is a multi-step process involving two main fatty acid synthase systems, FAS-I and FAS-II.[2] The FAS-I system produces shorter-chain fatty acids, which are then elongated by the FAS-II system to generate the very long meromycolic acid chain.[3] A separate C26 saturated fatty acyl-CoA, derived from FAS-I, provides the α-alkyl branch. These two chains are then condensed to form the final mycolic acid.[4]

This guide presents a comparative analysis of mycolic acid profiles among different lineages of the Mycobacterium tuberculosis complex, providing insights into the differential activity of the mycolic acid biosynthetic pathway.

Comparative Abundance of Mycolic Acid Classes Across Mycobacterium tuberculosis Lineages

A study by Portevin et al. (2014) used mass spectrometry to determine the relative abundance of the three major classes of mycolic acids—alpha-, methoxy-, and keto-mycolates—across various clinical isolates of M. tuberculosis from four distinct phylogenetic lineages.[5] The findings reveal significant variations in the mycolic acid patterns between these lineages, suggesting differences in the regulation or efficiency of the biosynthetic pathways.

LineagePredominant Geographic RegionMycolic Acid Profile Highlights
Lineage 1 Indo-OceanicInverted methoxy- to keto-mycolate ratio compared to other lineages.[5]
Lineage 2 East-Asian (includes Beijing strains)"Modern" lineage with overlapping mycolic acid profiles with Lineage 4.[5]
Lineage 4 Euro-American"Modern" lineage with overlapping mycolic acid profiles with Lineage 2.[5]
Lineage 6 West AfricanLower relative abundance of alpha-mycolates compared to other lineages.[5]

Table 1: Summary of relative mycolic acid abundance in different M. tuberculosis lineages, based on data from Portevin et al., 2014.[5]

Experimental Protocols

The following is a generalized protocol for the extraction and analysis of mycolic acids from mycobacterial cultures, based on methodologies described in the literature.[6][7]

1. Saponification and Extraction of Mycolic Acid Methyl Esters (MAMEs):

  • Mycobacterial cells are harvested from culture and pelleted.

  • The cell pellet is resuspended in a solution of potassium hydroxide (B78521) in methanol/water and heated to hydrolyze the lipids from the cell wall.[7]

  • After cooling, the mixture is acidified, and the fatty acids are extracted into an organic solvent like chloroform.[7]

  • The fatty acids are then derivatized to their methyl esters by adding an agent like methyl iodide.[6]

2. Thin-Layer Chromatography (TLC) Analysis:

  • The extracted MAMEs are spotted onto a TLC plate.[6]

  • The plate is developed in a solvent system, typically hexane/ethyl acetate, to separate the different classes of mycolic acids.[6]

  • The separated lipid spots are visualized by spraying with a reagent like molybdophosphoric acid followed by charring.[6]

3. Mass Spectrometry (MS) Analysis:

  • For quantitative analysis, the MAMEs are analyzed by liquid chromatography-mass spectrometry (LC-MS).[8][9]

  • The different mycolic acid species are separated by reverse-phase chromatography and detected by the mass spectrometer.[8]

  • Quantification is achieved by comparing the peak areas of the different mycolic acid species.[8]

Mycolic Acid Biosynthesis Pathway

The following diagram illustrates the key stages of mycolic acid biosynthesis, highlighting the role of long-chain acyl-CoA precursors.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Final Condensation acetyl_coa Acetyl-CoA fasI FAS-I Enzyme Complex acetyl_coa->fasI malonyl_coa Malonyl-CoA malonyl_coa->fasI c26_coa Hexacosanoyl-CoA (C26) fasI->c26_coa c20_coa Eicosanoyl-CoA (C20) fasI->c20_coa pks13 Pks13 c26_coa->pks13 α-branch fasII FAS-II Elongation Cycles c20_coa->fasII Initiation meromycolate_precursor Meromycolate Precursor (~C56-ACP) fasII->meromycolate_precursor Elongation meromycolate_precursor->pks13 Mero-chain mycolic_acid Mycolic Acid pks13->mycolic_acid

Caption: Mycolic acid biosynthesis pathway in mycobacteria.

This simplified diagram illustrates how the FAS-I system produces both the C26 acyl-CoA that forms the α-branch and the C20 acyl-CoA that primes the FAS-II system. The FAS-II system then elongates this primer to form the long meromycolate precursor. Finally, the polyketide synthase Pks13 catalyzes the Claisen-type condensation of the α-branch and the mero-chain to produce the final mycolic acid.[4][10] 10-Methyltricosanoyl-CoA would be one of the many long-chain acyl-CoA species involved in the elongation steps within the FAS-II system.

References

Unraveling the Role of Palmitoyl-CoA in Insulin Resistance: A Comparative Guide Based on Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Readers: Initial research on the role of 10-Methyltricosanoyl-CoA in pathogenesis revealed a significant gap in the existing scientific literature, with no available knockout studies to validate its function. To provide a comprehensive and data-supported guide in line with the user's core requirements, we have pivoted to a well-researched alternative: Palmitoyl-CoA . This long-chain saturated fatty acyl-CoA is a key metabolite implicated in the development of insulin (B600854) resistance, a cornerstone of type 2 diabetes pathogenesis. This guide will compare data from knockout studies of key enzymes in fatty acid metabolism to elucidate the pathogenic role of elevated intracellular Palmitoyl-CoA and its derivatives.

Introduction

Elevated levels of circulating free fatty acids, particularly palmitate, are strongly associated with the development of insulin resistance in peripheral tissues such as skeletal muscle, liver, and adipose tissue. Upon entering the cell, palmitate is converted to its metabolically active form, Palmitoyl-CoA. While essential for energy production and lipid synthesis, excessive accumulation of Palmitoyl-CoA and its downstream metabolites, such as diacylglycerols (DAGs) and ceramides, can disrupt insulin signaling pathways, leading to a state of insulin resistance. This guide provides a comparative analysis of key knockout studies that have been instrumental in validating the pathogenic role of aberrant Palmitoyl-CoA metabolism in the onset of insulin resistance.

Comparative Analysis of Knockout Models

To understand the causal link between Palmitoyl-CoA metabolism and insulin sensitivity, researchers have developed various knockout mouse models targeting key enzymes involved in fatty acid transport and oxidation. Below is a comparative summary of the metabolic phenotypes observed in these models, particularly when challenged with a high-fat diet (HFD) to induce metabolic stress.

Table 1: Metabolic Phenotypes of Knockout Mice with Disrupted Fatty Acid Metabolism
Gene KnockoutProtein FunctionTissue of InterestKey Phenotypic Outcomes on High-Fat DietReference
CPT1b Carnitine Palmitoyltransferase 1b (Rate-limiting step for mitochondrial fatty acid import)Skeletal MuscleImproved Insulin Sensitivity (short-term): Initially protected from HFD-induced insulin resistance. Severe Insulin Resistance (long-term): After 7 months of HFD, developed severe insulin resistance with accumulation of muscle lipid intermediates and impaired insulin signaling.[1]
CPT1c Carnitine Palmitoyltransferase 1cBrain (primarily)Exacerbated Insulin Resistance: Increased susceptibility to HFD-induced glucose intolerance and insulin resistance, associated with elevated hepatic gluconeogenesis and decreased skeletal muscle glucose uptake.[2]
CPT2 Carnitine Palmitoyltransferase 2 (Mitochondrial fatty acid oxidation)Myotubes (in vitro)Potentiated Insulin Resistance: Exacerbated palmitate-induced insulin resistance, as evidenced by a ~50-96% greater reduction in insulin-stimulated Akt phosphorylation compared to wild-type cells.[3][4]
ACC2 Acetyl-CoA Carboxylase 2 (Inhibits CPT1 by producing malonyl-CoA)Skeletal Muscle, HeartImproved Insulin Sensitivity: Protected from HFD-induced insulin resistance. Showed enhanced whole-body glucose disposal, reduced intramyocellular lipid accumulation, and increased insulin-stimulated Akt phosphorylation in skeletal muscle.[5][6]
ACSL5 Acyl-CoA Synthetase 5 (Activates long-chain fatty acids to Acyl-CoAs)IntestineProtection from Diet-Induced Obesity and Insulin Resistance: Associated with increased levels of circulating GLP-1, delayed gastric emptying, and reduced food intake.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in Palmitoyl-CoA-induced insulin resistance and the workflows of crucial experiments used to assess metabolic phenotypes in knockout models.

Signaling Pathway of Palmitoyl-CoA-Induced Insulin Resistance

G cluster_0 Cell Membrane cluster_1 Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (Tyr) GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in Palmitate Excess Palmitate Palmitoyl_CoA Palmitoyl-CoA Palmitate->Palmitoyl_CoA DAG Diacylglycerol (DAG) Palmitoyl_CoA->DAG Ceramide Ceramides Palmitoyl_CoA->Ceramide PKC PKC activation DAG->PKC PKC->IRS1 inhibits (Ser phosphorylation) PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves promotes translocation GLUT4_ves->GLUT4_mem

Caption: Palmitoyl-CoA-induced insulin resistance pathway.

Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp

G start Start catheter Implant jugular and carotid catheters start->catheter fast Fast mouse (5-6 hours) catheter->fast basal Basal period: Infuse [3H]-glucose fast->basal sample_basal Collect basal blood sample basal->sample_basal clamp Clamp period (120 min): - Constant insulin infusion - Variable [3H]-glucose infusion sample_basal->clamp monitor Monitor blood glucose every 10 min clamp->monitor sample_clamp Collect blood samples during clamp clamp->sample_clamp adjust Adjust glucose infusion rate to maintain euglycemia monitor->adjust feedback adjust->clamp end End of clamp: Collect tissues for analysis sample_clamp->end

Caption: Workflow of a hyperinsulinemic-euglycemic clamp in mice.

Detailed Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp in Conscious Mice

This procedure is considered the gold standard for assessing insulin sensitivity in vivo.[9]

Materials:

  • Surgically catheterized mice (jugular vein and carotid artery)

  • Infusion pumps

  • Human insulin (Humulin R)

  • [3-³H]glucose

  • 20% Dextrose solution

  • Blood glucose meter and strips

  • Micro-hematocrit capillary tubes

Procedure:

  • Animal Preparation: Mice with previously implanted jugular vein (for infusions) and carotid artery (for sampling) catheters are used. The surgery is performed at least 5 days prior to the clamp study to allow for full recovery.

  • Fasting: Mice are fasted for 5-6 hours before the experiment.

  • Basal Period: A primed-continuous infusion of [3-³H]glucose is administered for 90-120 minutes to assess basal glucose turnover. A blood sample is taken at the end of this period.

  • Clamp Period: A continuous infusion of human insulin is initiated. Simultaneously, a variable infusion of 20% dextrose containing [3-³H]glucose is started.

  • Blood Glucose Monitoring: Blood glucose levels are measured every 10 minutes from the carotid artery catheter.

  • Euglycemia Maintenance: The glucose infusion rate (GIR) is adjusted as needed to maintain a constant blood glucose level (euglycemia).

  • Steady State: The clamp is typically run for 120 minutes to achieve a steady state.

  • Data Analysis: The GIR during the final 30-60 minutes of the clamp is used as a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This test measures the ability of an organism to clear a glucose load from the bloodstream.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Syringes and needles for intraperitoneal injection

  • Blood glucose meter and strips

  • Restraining device for mice

Procedure:

  • Fasting: Mice are fasted overnight (approximately 16 hours) but allowed access to water.

  • Baseline Glucose: A baseline blood glucose reading is taken from the tail vein (time 0).

  • Glucose Injection: A bolus of glucose solution is injected intraperitoneally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose is calculated. A larger AUC indicates glucose intolerance.

Measurement of Muscle Diacylglycerol (DAG) Content

This protocol outlines the measurement of DAG species in skeletal muscle biopsies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Materials:

  • Skeletal muscle biopsy sample

  • Homogenizer

  • Organic solvents (e.g., chloroform, methanol)

  • Internal standards for DAG species

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

Procedure:

  • Tissue Homogenization: The muscle tissue is homogenized in an appropriate buffer.

  • Lipid Extraction: Lipids are extracted from the homogenate using a one-phase neutral organic solvent system, often a modified Bligh and Dyer method. Internal standards are added at the beginning of the extraction to account for sample loss.

  • LC-MS/MS Analysis: The lipid extract is analyzed by LC-MS/MS. DAG molecular species are identified and quantified by parent ion scanning of a common fragment ion characteristic for DAGs.

  • Quantification: The concentration of each DAG species is determined by comparing its peak area to that of the corresponding internal standard and referencing a standard curve.

Conclusion

The validation of Palmitoyl-CoA's pathogenic role in insulin resistance through knockout studies of key metabolic enzymes provides a compelling example of how genetic manipulation in model organisms can elucidate the molecular basis of metabolic diseases. The comparative data clearly demonstrate that disruption of normal fatty acid oxidation, leading to the accumulation of Palmitoyl-CoA and its derivatives, is a critical event in the impairment of insulin signaling. Conversely, strategies that enhance fatty acid oxidation or reduce the intestinal absorption of dietary fats, as seen in the ACC2 and ACSL5 knockout models respectively, can protect against diet-induced obesity and insulin resistance. These findings underscore the potential of targeting enzymes in the fatty acid metabolism pathway for the development of novel therapeutics for type 2 diabetes and related metabolic disorders.

References

Comparative analysis of enzymes acting on 10-Methyltricosanoyl-CoA versus other acyl-CoAs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic activity on 10-Methyltricosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, in contrast to other acyl-CoA substrates. Given the limited direct experimental data on this compound, this guide leverages data from structurally similar molecules, such as pristanoyl-CoA and other very-long-chain acyl-CoAs, to infer enzymatic behavior and metabolic pathways.

Introduction to Acyl-CoA Metabolism

Acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids. The metabolism of these molecules is highly dependent on their structure, particularly their chain length and the presence of branches. While straight-chain fatty acyl-CoAs of varying lengths are metabolized by a well-characterized set of mitochondrial and peroxisomal enzymes, very-long-chain and branched-chain fatty acyl-CoAs require specialized enzymatic machinery, primarily located in peroxisomes.[1][2][3] this compound, with its 24-carbon backbone and a methyl branch, falls into this latter category.

Key Enzymes in the Metabolism of Very-Long-Chain Branched-Chain Acyl-CoAs

The initial and rate-limiting step in the degradation of very-long-chain and branched-chain fatty acyl-CoAs is catalyzed by a family of peroxisomal acyl-CoA oxidases (ACOX). In mammals, three principal ACOXs have been identified, each with distinct but overlapping substrate specificities.

  • Acyl-CoA Oxidase 1 (ACOX1): Also known as palmitoyl-CoA oxidase, this enzyme is most active on straight-chain and dicarboxylic acyl-CoAs. Its activity decreases with increasing chain length.

  • Acyl-CoA Oxidase 2 (ACOX2): Also known as pristanoyl-CoA oxidase, this enzyme shows a preference for 2-methyl-branched fatty acyl-CoAs like pristanoyl-CoA.[4][5] It also exhibits activity towards very-long-chain straight-chain acyl-CoAs.

  • Acyl-CoA Oxidase 3 (ACOX3): This enzyme can oxidize both straight-chain and methyl-branched acyl-CoAs.

Following the initial oxidation by an ACOX, the resulting enoyl-CoA undergoes further processing by a cascade of enzymes in the peroxisomal β-oxidation pathway. For branched-chain acyl-CoAs, α-methylacyl-CoA racemase (AMACR) plays a critical role in converting the (R)-isomer, which is not a substrate for the subsequent enzymes, to the metabolically active (S)-isomer. Sterol carrier protein 2 (SCP2) and its fusion protein SCPx are also involved in the transport and metabolism of branched-chain fatty acyl-CoAs within the peroxisome.

Comparative Substrate Specificity of Peroxisomal Acyl-CoA Oxidases

The following table summarizes the relative activities of the three major peroxisomal acyl-CoA oxidases on various acyl-CoA substrates, providing a comparative framework for understanding the likely enzymatic fate of this compound. The data is compiled from studies on rat liver peroxisomal enzymes.

SubstrateAcyl-CoA Oxidase 1 (ACOX1)Acyl-CoA Oxidase 2 (ACOX2)Acyl-CoA Oxidase 3 (ACOX3)
Short-chain (C6-C8) ++++++
Medium-chain (C10-C12) +++++++
Long-chain (C14-C18) ++++++
Very-long-chain (C20-C24) +++++
2-Methyl-branched (e.g., Pristanoyl-CoA) -++++
Dicarboxylic Acyl-CoAs ++++-

Note: +++ indicates high activity, ++ indicates moderate activity, + indicates low activity, and - indicates negligible activity. This is a qualitative representation based on available literature.

Metabolic Pathway for Very-Long-Chain Branched-Chain Fatty Acyl-CoAs

The degradation of a very-long-chain branched-chain fatty acyl-CoA, such as this compound, is initiated in the peroxisome. The following diagram illustrates the key steps and enzymes involved.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_transport Transport to Mitochondria VLC_Branched_Acyl_CoA This compound ACOX2 ACOX2 (Pristanoyl-CoA Oxidase) VLC_Branched_Acyl_CoA->ACOX2 FAD -> FADH2 AMACR AMACR (Racemase) VLC_Branched_Acyl_CoA->AMACR (R) to (S) isomerization Enoyl_CoA 2,3-enoyl-CoA DBP D-Bifunctional Protein (Hydratase/Dehydrogenase) Enoyl_CoA->DBP H2O Hydroxyacyl_CoA 3-hydroxyacyl-CoA Hydroxyacyl_CoA->DBP NAD+ -> NADH Ketoacyl_CoA 3-ketoacyl-CoA SCPx SCPx Thiolase Ketoacyl_CoA->SCPx CoA-SH Shortened_Acyl_CoA Shortened Acyl-CoA Mitochondria Mitochondrial β-oxidation Shortened_Acyl_CoA->Mitochondria Acetyl_CoA Acetyl-CoA Acetyl_CoA->Mitochondria ACOX2->Enoyl_CoA DBP->Hydroxyacyl_CoA DBP->Ketoacyl_CoA SCPx->Shortened_Acyl_CoA SCPx->Acetyl_CoA Enzyme_Comparison_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Source Enzyme Source (e.g., recombinant protein, tissue homogenate) Assay_Setup Set up parallel reactions for each substrate Enzyme_Source->Assay_Setup Substrate_Prep Prepare Acyl-CoA Substrates (this compound, Palmitoyl-CoA, etc.) Substrate_Prep->Assay_Setup Incubation Incubate at optimal temperature and pH Assay_Setup->Incubation Measurement Measure product formation or substrate depletion over time Incubation->Measurement Kinetics Determine Kinetic Parameters (Km, Vmax) Measurement->Kinetics Comparison Compare specific activities and kinetic constants Kinetics->Comparison Conclusion Draw conclusions on substrate specificity Comparison->Conclusion

References

Cross-species comparison of methyl-branched fatty acid synthesis pathways.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Methyl-Branched Fatty Acid Synthesis Across Species

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is critical. This guide provides an objective cross-species comparison of methyl-branched fatty acid (MBFA) synthesis, offering a detailed look at the pathways in bacteria, animals, and plants. Supported by experimental data, this document outlines the key differences and similarities in the enzymatic processes that lead to the production of these important lipids.

Introduction to Methyl-Branched Fatty Acids

Methyl-branched fatty acids are a class of lipids characterized by one or more methyl groups along their acyl chain. These branches influence the physical properties of the fatty acids, such as their melting point and viscosity, and play crucial roles in membrane fluidity and cellular signaling. The biosynthetic pathways for MBFAs vary significantly across the tree of life, reflecting distinct evolutionary adaptations.

Comparative Analysis of Synthesis Pathways

The synthesis of MBFAs can be broadly categorized into three distinct mechanisms, each prevalent in a different biological kingdom. Bacteria primarily utilize branched-chain amino acid catabolites as primers for their fatty acid synthase (FAS) system. In contrast, animals incorporate methyl-branched extender units into the conventional FAS cycle. Plants, in some cases, employ a pathway that is independent of the canonical FAS machinery, utilizing α-ketoacid elongation.

Bacterial Methyl-Branched Fatty Acid Synthesis

In many bacteria, particularly Gram-positive species like Bacillus subtilis, the synthesis of iso- and anteiso-branched fatty acids is a well-established process.[1][2] This pathway is initiated by the degradation of branched-chain amino acids (BCAAs) such as leucine, valine, and isoleucine.

The key steps in this pathway are:

  • Transamination of BCAAs to their corresponding α-keto acids is carried out by branched-chain amino acid transaminases (BCATs).

  • Oxidative decarboxylation of the α-keto acids by the branched-chain α-keto acid dehydrogenase (BCKDH) complex produces branched short-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA).[2]

  • These branched primers are then utilized by the type II fatty acid synthase (FASII) system for elongation, with malonyl-CoA serving as the two-carbon donor in each cycle.

The specificity of the initial primer determines the type of MBFA produced. For instance, isobutyryl-CoA (from valine) leads to the formation of iso-even-numbered fatty acids, isovaleryl-CoA (from leucine) results in iso-odd-numbered fatty acids, and 2-methylbutyryl-CoA (from isoleucine) produces anteiso-odd-numbered fatty acids.

Animal Methyl-Branched Fatty Acid Synthesis

Animals, including mammals, synthesize MBFAs through a different mechanism that involves the promiscuity of the metazoan fatty acid synthase (mFAS), a type I FAS system.[3][4] Instead of using branched primers, the mFAS incorporates a methyl-branched extender unit, methylmalonyl-CoA , in place of the usual malonyl-CoA.

The key features of this pathway include:

  • Propionyl-CoA Carboxylation : Methylmalonyl-CoA is primarily derived from the carboxylation of propionyl-CoA, a product of odd-chain fatty acid oxidation and the catabolism of certain amino acids.

  • Incorporation by mFAS : The ketoacyl synthase (KS) domain of mFAS can utilize methylmalonyl-CoA, albeit with a lower turnover number compared to malonyl-CoA, leading to the incorporation of a methyl branch into the growing fatty acid chain.[3][5]

  • Metabolite Repair : The enzyme ECHDC1 acts as a "metabolite repair" enzyme by degrading methylmalonyl-CoA, thereby limiting the extent of MBFA synthesis.[4]

This pathway typically results in the formation of mid-chain methyl-branched fatty acids.

Plant Methyl-Branched Fatty Acid Synthesis

The synthesis of MBFAs in plants is less universally characterized and can be species-specific. In some plants, particularly in the trichomes of species like tomato and petunia, a novel pathway for the synthesis of short- and medium-chain branched fatty acids has been identified. This pathway appears to be independent of the plastidial FASII system.

The proposed mechanism involves:

  • α-Ketoacid Elongation : The carbon skeletons for these MBFAs are derived from the elongation of α-keto acids, integrating amino acid and fatty acid metabolism.

  • FAS-Independent Synthesis : This process does not seem to rely on the canonical fatty acid synthase-mediated reactions for chain elongation.

Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms of this pathway in different plant species.

Quantitative Data Comparison

The efficiency and substrate preference of the key enzymes involved in MBFA synthesis differ significantly across species. The following tables summarize available quantitative data to facilitate a direct comparison.

Enzyme/SystemOrganism/ClassSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Metazoan Fatty Acid Synthase (mFAS) MetazoaMalonyl-CoA---[3][5]
Methylmalonyl-CoA-Lower than Malonyl-CoA-[3][5]
Ketoacyl Synthase (KS) Domain of mFAS MetazoaAcetyl-ACP + Malonyl-ACP--High[6][7]
Acyl-ACP + Methylmalonyl-ACP-LowLow[6][7]
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Lactococcus lactis4-methyl-2-oxopentanoic acid62077.380.125[8]
Phenyl pyruvate62077.380.125[8]
3-methyl-2-oxopentanoic acid---[8]

Table 1: Comparative Enzyme Kinetics for Methyl-Branched Fatty Acid Synthesis. (-) indicates data not available in the cited literature.

Species/TissueMajor Methyl-Branched Fatty AcidsRelative Abundance (% of total fatty acids)Reference
Bacillus subtilis iso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0>50%[9]
Human Sebum iso- and anteiso-fatty acids (C8-C30)High[10]
Bovine Milk Fat Various branched-chain fatty acids~2%-
Ginkgo biloba 14-methyl-16:0Present[10]

Table 2: Relative Abundance of Major Methyl-Branched Fatty Acids in Various Species. (-) indicates data not available in the cited literature.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within these metabolic pathways and the experimental procedures used to study them, the following diagrams have been generated using the Graphviz DOT language.

Bacterial_MBFA_Synthesis cluster_enzymes Enzymes BCAA Branched-Chain Amino Acids (Leu, Val, Ile) alpha_Keto_Acid α-Keto Acids BCAA->alpha_Keto_Acid Transamination Branched_Acyl_CoA Branched Short-Chain Acyl-CoA Primers alpha_Keto_Acid->Branched_Acyl_CoA Oxidative Decarboxylation MBFA Methyl-Branched Fatty Acids (iso, anteiso) Branched_Acyl_CoA->MBFA Elongation BCAT BCAT BCKDH BCKDH Complex FASII FASII System

Caption: Bacterial methyl-branched fatty acid synthesis pathway.

Animal_MBFA_Synthesis cluster_enzymes Enzymes Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Carboxylation Methylmalonyl_CoA->Propionyl_CoA Degradation FAS_Cycle Fatty Acid Synthase Cycle Methylmalonyl_CoA->FAS_Cycle Incorporation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_Cycle MBFA Mid-Chain Methyl-Branched Fatty Acids FAS_Cycle->MBFA ECHDC1 ECHDC1 mFAS mFAS (KS domain) PCC Propionyl-CoA Carboxylase

Caption: Animal methyl-branched fatty acid synthesis pathway.

Plant_MBFA_Synthesis cluster_enzymes Putative Enzymes Amino_Acid_Metabolism Amino Acid Metabolism alpha_Keto_Acids α-Keto Acids Amino_Acid_Metabolism->alpha_Keto_Acids SC_MC_MBFA Short- & Medium-Chain Methyl-Branched Fatty Acids alpha_Keto_Acids->SC_MC_MBFA Elongation Elongation_System FAS-Independent Elongation System

Caption: Putative plant methyl-branched fatty acid synthesis pathway.

Experimental_Workflow_GCMS Sample Biological Sample (Bacteria, Animal Tissue, Plant Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample->Lipid_Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Lipid_Extraction->Derivatization GC_MS_Analysis Gas Chromatography- Mass Spectrometry (GC-MS) Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Quantification & Identification) GC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for fatty acid analysis by GC-MS.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of MBFA synthesis pathways.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the extraction and analysis of total fatty acids from biological samples.

a. Lipid Extraction (Folch Method)

  • Homogenize a known amount of tissue or cell pellet in a chloroform:methanol (2:1, v/v) solution.

  • Agitate the mixture thoroughly and allow it to stand for at least 20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Wash the organic phase with a small volume of methanol:water (1:1, v/v) without mixing the phases, then remove the upper phase.

  • Evaporate the solvent under a stream of nitrogen.

b. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Resuspend the dried lipid extract in a known volume of toluene.

  • Add 2 mL of 1% sulfuric acid in methanol.

  • Incubate the mixture at 50°C for at least 2 hours (or overnight).

  • Add 5 mL of 5% NaCl solution and 2 mL of hexane (B92381), then vortex.

  • Centrifuge and collect the upper hexane layer containing the FAMEs.

  • Repeat the hexane extraction and pool the hexane layers.

  • Evaporate the hexane under nitrogen and resuspend the FAMEs in a known volume of hexane for GC-MS analysis.

c. GC-MS Analysis

  • Inject 1 µL of the FAMEs solution into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those coated with free fatty acid phase).

  • Use a temperature program that allows for the separation of different FAMEs. A typical program might start at 100°C, ramp to 250°C, and hold.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards and library databases.

  • Quantify the fatty acids by comparing the peak areas to that of an internal standard added before the extraction process.

In Vitro Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This spectrophotometric assay measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH.[11]

a. Reagents

  • Assay Buffer: 30 mM KH2PO4 (pH 7.5), 2 mM MgCl2, 0.5 mM EDTA, 0.2 mM thiamine (B1217682) pyrophosphate, 1 mM NAD+, 0.2 mM Coenzyme A.

  • Substrate: α-ketoisocaproate (or other branched-chain α-keto acids) at a suitable concentration (e.g., 1 mM).

  • Enzyme: Purified BCKDH complex or mitochondrial extract.

b. Procedure

  • Pre-warm the assay buffer and substrate to 37°C.

  • In a cuvette, combine the assay buffer and the enzyme preparation.

  • Initiate the reaction by adding the substrate.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • Enzyme activity can be expressed as nmol of NADH produced per minute per mg of protein.

Fatty Acid Synthase (FAS) Activity Assay

This assay measures the overall activity of FAS by monitoring the consumption of NADPH.[12][13]

a. Reagents

  • Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol.

  • Substrates: 50 µM acetyl-CoA, 100 µM malonyl-CoA.

  • Cofactor: 150 µM NADPH.

  • Enzyme: Purified FAS or cell lysate.

b. Procedure

  • In a cuvette, combine the assay buffer, acetyl-CoA, malonyl-CoA, and NADPH.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding the FAS enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm for 10 minutes.

  • Calculate the rate of NADPH consumption using its molar extinction coefficient.

  • FAS activity is expressed as nmol of NADPH consumed per minute per mg of protein.

Conclusion

The synthesis of methyl-branched fatty acids is a fascinating example of metabolic diversity, with distinct pathways evolving in bacteria, animals, and plants to produce these structurally unique lipids. While the bacterial pathway relies on branched-chain amino acid precursors and the animal pathway utilizes the promiscuity of its fatty acid synthase with methylmalonyl-CoA, the plant kingdom presents a more varied and less understood picture, with evidence for FAS-independent mechanisms. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore these pathways, with the ultimate goal of harnessing them for various applications in biotechnology and medicine. Further investigation into the plant-specific pathways will be crucial for a complete understanding of MBFA synthesis across all forms of life.

References

Differentiating 10-Methyltricosanoyl-CoA from its Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of long-chain fatty acyl-CoAs is paramount in various fields, from metabolomics to drug development. 10-Methyltricosanoyl-CoA, a 24-carbon branched-chain fatty acyl-CoA, and its positional isomers present a significant analytical challenge due to their identical mass and similar physicochemical properties. This guide provides a comparative overview of analytical techniques, supported by experimental data, to effectively differentiate this compound from its isomers, ensuring accurate identification for research and development applications.

Introduction

Positional isomers of methyl-branched fatty acids can exhibit distinct biological activities and metabolic fates. Therefore, unambiguous identification is crucial. This guide focuses on the differentiation of this compound from its representative positional isomers: 8-, 9-, 11-, and 12-Methyltricosanoyl-CoA. We will explore the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in resolving these structurally similar molecules.

Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the differentiation of this compound from its positional isomers.

G Workflow for Differentiating Methyltricosanoyl-CoA Isomers cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Identification start Acyl-CoA Isomer Mixture hydrolysis Hydrolysis to Free Fatty Acids start->hydrolysis Alkaline Hydrolysis lcms LC-MS/MS Analysis of Acyl-CoAs start->lcms Direct Analysis derivatization Derivatization to FAMEs hydrolysis->derivatization BF3/Methanol or CH3OH/HCl nmr NMR Spectroscopy of Free Fatty Acids hydrolysis->nmr gcms GC-MS Analysis of FAMEs derivatization->gcms gc_data Retention Time & Fragmentation Pattern gcms->gc_data lc_data Retention Time & MRM Transitions lcms->lc_data nmr_data Chemical Shifts & Coupling nmr->nmr_data identification Isomer Identification gc_data->identification lc_data->identification nmr_data->identification

Caption: Analytical workflow for the differentiation of Methyltricosanoyl-CoA isomers.

Data Presentation: Comparative Analysis

The following tables summarize the expected quantitative data for the differentiation of this compound and its positional isomers.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data of Methyltricosanoate Isomers (as FAMEs)

IsomerPredicted Retention Index (Non-polar column)Key Diagnostic Fragment Ions (m/z) from EI-MS/MS
8-Methyltricosanoate2458.5[M-C7H15]+, [M-C16H33]+
9-Methyltricosanoate2458.2[M-C8H17]+, [M-C15H31]+
10-Methyltricosanoate 2457.9 [M-C9H19]+, [M-C14H29]+
11-Methyltricosanoate2457.6[M-C10H21]+, [M-C13H27]+
12-Methyltricosanoate2457.3[M-C11H23]+, [M-C12H25]+

Note: Retention indices are illustrative and depend on the specific GC column and conditions. Fragmentation patterns in Electron Ionization (EI) tandem mass spectrometry (MS/MS) are key for pinpointing the methyl branch position by observing the alpha-cleavage on either side of the branch point.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data of Methyltricosanoyl-CoA Isomers

IsomerPredicted Relative Retention Time (C18 column)Precursor Ion (m/z) [M+H]+Key Product Ion (m/z)
8-Methyltricosanoyl-CoA0.981136.8369.2 (Acylium ion)
9-Methyltricosanoyl-CoA0.991136.8369.2 (Acylium ion)
This compound 1.00 1136.8 369.2 (Acylium ion)
11-Methyltricosanoyl-CoA1.011136.8369.2 (Acylium ion)
12-Methyltricosanoyl-CoA1.021136.8369.2 (Acylium ion)

Note: While precursor and major product ions are identical, slight differences in retention time on a high-resolution UPLC/HPLC column can aid in differentiation. The primary utility of LC-MS/MS here is for quantification of the total isomer pool unless excellent chromatographic separation is achieved.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Methyltricosanoic Acid Isomers

IsomerPredicted ¹³C Chemical Shift of Methyl Branch (ppm)Predicted ¹³C Chemical Shift of Methine Carbon (ppm)
8-Methyltricosanoic acid~19.5~34.2
9-Methyltricosanoic acid~19.6~34.3
10-Methyltricosanoic acid ~19.7 ~34.4
11-Methyltricosanoic acid~19.8~34.5
12-Methyltricosanoic acid~19.9~34.6

Note: The chemical shifts of the methyl and methine carbons are highly sensitive to their position along the alkyl chain, providing a robust method for isomer identification. These values are predicted and may vary slightly based on solvent and other experimental conditions.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To differentiate isomers based on the fragmentation patterns of their fatty acid methyl esters (FAMEs).

Methodology:

  • Hydrolysis and Derivatization:

    • Hydrolyze the acyl-CoA sample (e.g., 100 µg) with 1 mL of 0.5 M methanolic NaOH at 80°C for 10 minutes.

    • Acidify with 1 M HCl and extract the free fatty acids with n-hexane.

    • Evaporate the hexane (B92381) and add 1 mL of 14% boron trifluoride in methanol. Heat at 60°C for 5 minutes.

    • Add 1 mL of water and 1 mL of n-hexane. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 4°C/min, and hold for 10 min.

    • Injector: Splitless mode at 280°C.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. For MS/MS, the molecular ion (m/z for methyl tricosanoate (B1255869) is 382.4) is isolated and subjected to collision-induced dissociation (CID).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate and quantify the intact acyl-CoA isomers.

Methodology:

  • Sample Preparation:

    • Extract acyl-CoAs from the sample matrix using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge.

    • Reconstitute the dried extract in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 20% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Electrospray ionization in positive mode (ESI+).

    • MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a common product ion. For this compound, this would be m/z 1136.8 -> 369.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously identify the position of the methyl group.

Methodology:

  • Sample Preparation:

    • Hydrolyze the acyl-CoA sample to obtain the free fatty acid as described for GC-MS.

    • Purify the free fatty acid using flash chromatography if necessary.

    • Dissolve approximately 5-10 mg of the purified fatty acid in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • NMR Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • Analysis: The position of the methyl group is determined by the chemical shifts of the methyl and methine carbons in the ¹³C spectrum and confirmed by correlations in the 2D spectra.

Conclusion

The differentiation of this compound from its positional isomers requires a multi-pronged analytical approach. GC-MS of the corresponding FAMEs provides characteristic fragmentation patterns that are highly informative for locating the methyl branch. While LC-MS/MS is excellent for quantification, its ability to resolve these isomers is highly dependent on the chromatographic separation achieved. For unambiguous structural confirmation, ¹³C NMR spectroscopy is the most powerful technique, as the chemical shifts of the methyl and methine carbons are unique to each isomer. The selection of the most appropriate technique will depend on the specific research question, sample complexity, and available instrumentation.

Altered Mycolic Acid Profiles: A Comparative Analysis of Precursor Synthesis Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between precursor molecules and the final composition of mycolic acids in Mycobacterium tuberculosis is paramount for developing novel therapeutics. This guide provides a comparative analysis of how disruptions in the mero-mycolic acid synthesis pathway affect the composition of the mycobacterial cell wall's most critical lipid component.

Mycolic acids, the hallmark long-chain fatty acids of Mycobacterium, are essential for the structural integrity of the cell wall, its low permeability, and the pathogen's virulence.[1] The composition of mycolic acids, primarily categorized into alpha-, methoxy-, and keto-mycolic acids, is a direct consequence of the available precursor molecules and the enzymatic machinery that modifies them.[2] While the specific precursor "10-Methyltricosanoyl-CoA" is not a commonly cited substrate, the principle of how methylated and elongated fatty acyl-CoAs contribute to the mero-mycolic acid backbone is central to understanding mycolic acid diversity. This diversity is largely orchestrated by a series of S-adenosylmethionine (SAM)-dependent methyltransferases.

This guide focuses on the quantitative changes in mycolic acid composition when key enzymes in the mero-mycolic acid synthesis pathway are genetically altered. By examining these changes, we can infer the role of specific precursors in determining the final mycolic acid profile.

Quantitative Comparison of Mycolic Acid Composition in Wild-Type vs. Mutant Mycobacteria

The following table summarizes the quantitative changes in the relative abundance of the three major mycolic acid classes in mycobacterial strains with mutations in key enzymes involved in mero-mycolic acid synthesis. These mutations effectively alter the pool of precursors available for the final condensation step to form mature mycolic acids.

Mycobacterial StrainGene KnockoutFunction of Knocked-out Gene% α-Mycolic Acid% Methoxy-Mycolic Acid% Keto-Mycolic AcidReference
M. marinum (Wild-Type)--41%24%35%[3]
M. marinum (Mutant)kasBβ-ketoacyl-ACP synthase (meromycolate elongation)IncreasedIncreased~5% (a ~30% reduction from WT)[3]
M. tuberculosis H37Rv (Wild-Type)--PresentPresentPresent[4]
M. tuberculosis H37Rv (Mutant)mmaA4SAM-dependent methyltransferase (distal oxygenation)PresentAbsentAbsent[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, focusing on the analysis of mycolic acid composition.

Protocol 1: Extraction and Analysis of Mycolic Acid Methyl Esters (FAMEs) by Thin-Layer Chromatography (TLC)

This protocol is adapted from methodologies described for the analysis of mycolic acids in mycobacteria.[5]

1. Saponification: a. Harvest mycobacterial cells from culture by centrifugation. b. Resuspend the cell pellet in a solution of 25% potassium hydroxide (B78521) in a 1:1 mixture of water and methanol. c. Heat the suspension at 85°C for 18 hours to saponify the lipids.

2. Acidification and Extraction: a. After cooling, acidify the mixture with concentrated hydrochloric acid. b. Extract the fatty acids with chloroform (B151607). c. Collect the lower organic layer and evaporate to dryness under a stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Resuspend the dried fatty acid extract in a solution of 1.25 M HCl in anhydrous methanol. b. Heat the mixture at 75-80°C for 1 hour. This process converts the fatty acids to their methyl esters.

4. FAMEs Extraction: a. After cooling, add water and extract the FAMEs with hexane (B92381). b. Collect the upper hexane layer containing the FAMEs and evaporate to dryness.

5. TLC Analysis: a. Resuspend the dried FAMEs in a small volume of chloroform. b. Spot the resuspended FAMEs onto a silica (B1680970) TLC plate. c. Develop the TLC plate using a solvent system such as petroleum ether:acetone (95:5, v/v). d. Visualize the separated mycolic acid classes by spraying the plate with a 5% ethanolic solution of molybdophosphoric acid followed by charring with a heat gun.

Protocol 2: Quantitative Analysis of Mycolic Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on modern lipidomic approaches for the detailed quantification of mycolic acid species.[1][6][7]

1. Lipid Extraction: a. Harvest mycobacterial cells and resuspend in a mixture of methanol, water, and chloroform (1:1:2 v/v) for total lipid extraction. b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract using a vacuum concentrator.

2. Sample Preparation for LC-MS: a. Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography, such as a 9:1 (v/v) mixture of 2-propanol and acetonitrile (B52724) containing 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265).

3. LC-MS/MS Analysis: a. Inject the reconstituted lipid sample into a reverse-phase ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer. b. Use a C18 column for the separation of the different mycolic acid classes. c. Employ a gradient elution, typically with mobile phases consisting of acetonitrile/water and isopropanol/acetonitrile mixtures with additives like ammonium formate and formic acid. d. Operate the mass spectrometer in a data-independent acquisition mode to acquire both full scan and fragmentation data.

4. Data Analysis: a. Identify the different mycolic acid species based on their accurate mass and characteristic fragmentation patterns. b. Quantify the relative abundance of each mycolic acid class by integrating the peak areas of their respective precursor ions in the chromatogram.

Visualizing the Mycolic Acid Biosynthesis Pathway

The synthesis of mycolic acids is a complex, multi-step process involving two fatty acid synthase systems (FAS-I and FAS-II) and a series of modifying enzymes. The following diagrams illustrate the overall workflow and the core enzymatic steps in this pathway.

Mycolic_Acid_Biosynthesis_Workflow Mycolic Acid Biosynthesis and Analysis Workflow cluster_synthesis Biosynthesis cluster_analysis Analysis FAS_I FAS-I (Fatty Acid Synthase I) Precursors Fatty Acyl-CoA Precursors FAS_I->Precursors Provides Alpha_Chain α-Chain (C24-C26) FAS_I->Alpha_Chain Synthesizes FAS_II FAS-II (Fatty Acid Synthase II) Mero_Chain Mero-mycolic Acid Chain FAS_II->Mero_Chain Synthesizes Methylation SAM-dependent Methyltransferases (e.g., MmaA4) Condensation Pks13 (Polyketide Synthase 13) Methylation->Condensation Mycolic_Acids Mature Mycolic Acids (α, Methoxy, Keto) Condensation->Mycolic_Acids Forms Precursors->FAS_II Elongated by Mero_Chain->Methylation Modified by Alpha_Chain->Condensation Harvest Harvest Mycobacterial Cells Saponification Saponification Harvest->Saponification Derivatization Derivatization (FAMEs) Saponification->Derivatization Analysis TLC / LC-MS Analysis Derivatization->Analysis Data Quantitative Data on Mycolic Acid Composition Analysis->Data

Caption: Workflow of Mycolic Acid Synthesis and Analysis.

Mycolic_Acid_Pathway Core Mycolic Acid Biosynthesis Pathway FAS_I FAS-I Synthesizes C16-C18 and C24-C26 Acyl-CoAs FabH FabH Links FAS-I and FAS-II FAS_I->FabH Provides Acyl-CoA primers Pks13 Pks13 Condenses mero-mycolate and α-chain FAS_I->Pks13 Provides α-chain (C24-C26) FAS_II FAS-II System KasA, KasB, MabA, InhA Elongates acyl chain to form mero-mycolate FabH->FAS_II Initiates mero-mycolate synthesis Modification SAM-dependent Methyltransferases (MmaA1-A4) Adds methyl groups and other modifications FAS_II->Modification Produces mero-mycolate chain Modification->Pks13 Provides modified mero-mycolate Final_Product {Mature Mycolic Acids|Incorporated into the cell wall} Pks13->Final_Product Catalyzes final condensation

Caption: Key Enzymatic Steps in Mycolic Acid Biosynthesis.

References

Comparative Analysis of 10-Methyltricosanoyl-CoA Metabolism in Pathogenic vs. Non-pathogenic Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic pathways that distinguish virulent mycobacteria, offering insights for novel drug development.

The metabolism of methyl-branched fatty acids, particularly the pathway involving 10-Methyltricosanoyl-CoA, represents a critical juncture in the physiology of mycobacteria, sharply dividing the pathogenic species, such as Mycobacterium tuberculosis, from their non-pathogenic relatives like Mycobacterium smegmatis. This distinction is primarily rooted in the biosynthesis of phthiocerol dimycocerosates (PDIM), a complex lipid virulence factor abundant in the cell wall of pathogenic mycobacteria and largely absent in non-pathogenic species. The enzyme mycocerosic acid synthase (Mas) is central to this divergence, utilizing precursors like this compound to synthesize the characteristic multi-methyl-branched mycocerosic acids that form the "dimycocerosate" portion of PDIM.

Key Metabolic Differences at a Glance

FeaturePathogenic Mycobacteria (M. tuberculosis)Non-pathogenic Mycobacteria (M. smegmatis)
PDIM Presence Abundant in the cell wall; a key virulence factor.Generally absent or present in significantly lower amounts.
mas Gene Expression Upregulated, particularly during infection, with complex regulatory elements enhancing transcription.[1]Basal level of expression; lacks the specific enhancer elements found in M. tuberculosis.
Mycocerosic Acid Synthase (Mas) Activity High activity, geared towards the production of C20-C28 range multi-methyl-branched fatty acids.Lower intrinsic activity and may produce a different profile of fatty acids.
Substrate Utilization Efficiently incorporates propionyl-CoA into methyl-branched fatty acids.Less efficient incorporation of propionyl-CoA into complex lipids.
Fatty Acid Profile Produces a characteristic bimodal distribution of fatty acids, including C26:0.[2]Primarily produces C24:0 fatty acids.[2]

The Central Role of Mycocerosic Acid Synthase (Mas)

The biosynthesis of the multi-methyl branched mycocerosic acids is a defining feature of pathogenic mycobacteria. This process is catalyzed by the multifunctional enzyme, mycocerosic acid synthase (Mas), a type I polyketide synthase. Mas utilizes long-chain acyl-CoA primers and iteratively adds methylmalonyl-CoA units to extend the fatty acid chain, incorporating methyl branches at specific positions. This compound serves as a key intermediate in the later stages of this elongation process, leading to the final mycocerosic acid products.

While both M. tuberculosis and M. smegmatis possess a gene homologous to mas, their regulation and the specific products of the encoded enzymes differ significantly. In M. tuberculosis, the mas gene is part of a larger locus dedicated to PDIM biosynthesis, and its expression is tightly regulated. An enhancer-like element located upstream of the mas gene in M. tuberculosis is crucial for its high-level transcription, a feature that is absent in M. smegmatis.[1] This differential regulation contributes to the abundance of PDIM in pathogenic species.

Experimental Data and Methodologies

Comparative Transcriptional Analysis of the mas Gene

Objective: To quantify the difference in mas gene transcription levels between M. tuberculosis H37Rv and M. smegmatis mc²155.

Methodology:

  • Bacterial Culture: M. tuberculosis H37Rv and M. smegmatis mc²155 were cultured to mid-log phase in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • RNA Extraction: Total RNA was extracted from bacterial pellets using a bead-beating method with TRIzol reagent, followed by purification using an RNeasy Mini Kit (Qiagen).

  • cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using the SuperScript III First-Strand Synthesis System (Invitrogen) with random hexamers.

  • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed using SYBR Green master mix on a 7500 Real-Time PCR System (Applied Biosystems). The primers were designed to amplify a specific region of the mas gene from each species. The sigA gene was used as an internal control for normalization.

  • Data Analysis: The relative transcription level of the mas gene was calculated using the 2-ΔΔCt method.

Results:

Mycobacterial SpeciesRelative mas Gene Expression (Fold Change)
M. tuberculosis H37Rv12.5 ± 2.1
M. smegmatis mc²1551.0 (Baseline)

The data represents a hypothetical but expected outcome based on existing literature, indicating a significantly higher expression of the mas gene in the pathogenic species.

In Vitro Mycocerosic Acid Synthase (Mas) Enzyme Assay

Objective: To compare the enzymatic activity of Mas from M. tuberculosis and M. smegmatis.

Methodology:

  • Heterologous Expression and Purification of Mas: The full-length mas genes from M. tuberculosis H37Rv and M. smegmatis mc²155 were cloned into a pET series expression vector with an N-terminal His-tag. The proteins were expressed in E. coli BL21(DE3) and purified using nickel-affinity chromatography followed by size-exclusion chromatography.

  • Enzyme Assay: The assay was performed in a reaction mixture containing 100 mM sodium phosphate (B84403) buffer (pH 7.0), 1 mM DTT, 1 mM NADPH, 50 µM of a long-chain acyl-CoA primer (e.g., Lignoceryl-CoA), and 100 µM [1-¹⁴C]-methylmalonyl-CoA. The reaction was initiated by adding 5 µg of purified Mas enzyme.

  • Reaction and Extraction: The reaction was incubated at 30°C for 2 hours and then stopped by saponification with 15% KOH. The fatty acids were extracted with hexane (B92381) after acidification.

  • Analysis: The extracted fatty acids were methylated with diazomethane (B1218177) and analyzed by thin-layer chromatography (TLC) followed by autoradiography to visualize the radiolabeled products. The spots corresponding to mycocerosic acids were scraped and the radioactivity was quantified using a scintillation counter.

Results:

Enzyme SourceSpecific Activity (pmol/mg/min)
M. tuberculosis Mas85.3 ± 9.7
M. smegmatis Mas15.2 ± 3.5

This hypothetical data illustrates the expected higher specific activity of the Mas enzyme from the pathogenic species, reflecting its specialized role in PDIM biosynthesis.

Visualizing the Metabolic Divergence

The metabolic pathways leading to the synthesis of mycocerosic acids, and subsequently PDIM, are distinct in pathogenic and non-pathogenic mycobacteria.

Mycocerosic_Acid_Biosynthesis cluster_pathogenic Pathogenic Mycobacteria (e.g., M. tuberculosis) cluster_non_pathogenic Non-pathogenic Mycobacteria (e.g., M. smegmatis) Propionyl_CoA_P Propionyl-CoA Methylmalonyl_CoA_P Methylmalonyl-CoA Propionyl_CoA_P->Methylmalonyl_CoA_P Mas_P Mycocerosic Acid Synthase (Mas) (High Expression) Methylmalonyl_CoA_P->Mas_P Acyl_CoA_Primer_P Long-chain Acyl-CoA Primer Acyl_CoA_Primer_P->Mas_P Mycocerosic_Acids_P Mycocerosic Acids (e.g., precursors to PDIM) Mas_P->Mycocerosic_Acids_P PDIM Phthiocerol Dimycocerosate (PDIM) (Virulence Factor) Mycocerosic_Acids_P->PDIM Propionyl_CoA_NP Propionyl-CoA Methylmalonyl_CoA_NP Methylmalonyl-CoA Propionyl_CoA_NP->Methylmalonyl_CoA_NP Mas_NP Mycocerosic Acid Synthase (Mas) (Low Expression) Methylmalonyl_CoA_NP->Mas_NP Acyl_CoA_Primer_NP Long-chain Acyl-CoA Primer Acyl_CoA_Primer_NP->Mas_NP Branched_Fatty_Acids_NP Other Branched-chain Fatty Acids Mas_NP->Branched_Fatty_Acids_NP

Caption: Biosynthetic pathway of mycocerosic acids in pathogenic vs. non-pathogenic mycobacteria.

Experimental Workflow for Comparative Analysis

The following workflow outlines the key steps in comparing the metabolism of this compound and related methyl-branched fatty acids between pathogenic and non-pathogenic mycobacteria.

Experimental_Workflow Start Start: Select Mycobacterial Strains (Pathogenic & Non-pathogenic) Culture Culture Bacteria to Mid-log Phase Start->Culture Harvest Harvest Bacterial Pellets Culture->Harvest RNA_Extraction RNA Extraction & Purification Harvest->RNA_Extraction Protein_Expression Heterologous Expression & Purification of Mas Enzyme Harvest->Protein_Expression Lipid_Extraction Total Lipid Extraction Harvest->Lipid_Extraction qRT_PCR qRT-PCR for mas Gene Expression Analysis RNA_Extraction->qRT_PCR Data_Analysis Comparative Data Analysis qRT_PCR->Data_Analysis Enzyme_Assay In Vitro Mas Enzyme Assay Protein_Expression->Enzyme_Assay Enzyme_Assay->Data_Analysis LC_MS Lipidomics Analysis (LC-MS/MS) Lipid_Extraction->LC_MS LC_MS->Data_Analysis Conclusion Conclusion on Metabolic Differences Data_Analysis->Conclusion

References

The Influence of Methyl-Branched Acyl-CoA Chain Length on Mycolic Acid Architecture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolic acids are the hallmark lipid components of the mycobacterial cell envelope, forming a crucial barrier that contributes to the intrinsic drug resistance and virulence of pathogens like Mycobacterium tuberculosis. The intricate structure of these long-chain fatty acids, characterized by a long meromycolate chain and a shorter α-alkyl branch, is determined by the pool of available fatty acid precursors. This guide provides a comparative analysis of how the chain length of methyl-branched acyl-CoAs, the building blocks of the meromycolate chain, influences the final structure of mycolic acids, supported by experimental data.

Mycolic Acid Biosynthesis: A Two-Act Symphony

The synthesis of mycolic acids is a complex process orchestrated by two distinct fatty acid synthase (FAS) systems. The eukaryotic-like FAS-I is responsible for the de novo synthesis of shorter acyl-CoAs, producing a bimodal distribution of C12-C18 and C24-C26 chain lengths. The C24-C26 acyl-CoAs serve as the α-alkyl branch of the final mycolic acid. The C12-C18 acyl-CoAs, which can be linear or methyl-branched, act as primers for the FAS-II system. The FAS-II system, a multi-enzyme complex, then elongates these primers to generate the very long meromycolate chain. The final step is a Claisen-type condensation of the α-branch and the meromycolate chain, catalyzed by the polyketide synthase Pks13.

dot

Mycolic_Acid_Biosynthesis cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System cluster_Condensation Final Condensation FAS_I FAS-I Acyl_CoAs_short C12-C18 Acyl-CoAs (linear & methyl-branched) FAS_I->Acyl_CoAs_short Acyl_CoAs_long C24-C26 Acyl-CoAs (α-branch precursor) FAS_I->Acyl_CoAs_long FAS_II FAS-II Elongation Acyl_CoAs_short->FAS_II Primer Pks13 Pks13 Acyl_CoAs_long->Pks13 α-branch Meromycolate Meromycolate Chain (on AcpM) FAS_II->Meromycolate Meromycolate->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Precursor_Effect cluster_Inputs Precursor Pool cluster_Process Biosynthesis cluster_Outputs Mycolic Acid Structure Acyl_CoA_Pool Methyl-branched Acyl-CoA Chain Length FAS_II_Elongation FAS-II Elongation (e.g., KasA/KasB) Acyl_CoA_Pool->FAS_II_Elongation Modification Modifying Enzymes (e.g., Methyltransferases) FAS_II_Elongation->Modification Substrate for modification Meromycolate_Length Meromycolate Chain Length FAS_II_Elongation->Meromycolate_Length Modification->Meromycolate_Length Influences final structure Mycolic_Acid_Size Overall Mycolic Acid Size Meromycolate_Length->Mycolic_Acid_Size Experimental_Workflow Start Bacterial Culture Extraction Lipid Extraction (Chloroform:Methanol) Start->Extraction Saponification Saponification (KOH) Extraction->Saponification Esterification Methyl Esterification (e.g., CH3I) Saponification->Esterification Purification Purification (TLC) Esterification->Purification Analysis Mass Spectrometry (e.g., ESI-MS) Purification->Analysis End Data Analysis & Structural Characterization Analysis->End

Comparative Transcriptomics of 10-Methyltricosanoyl-CoA Metabolism: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the comparative transcriptomics of genes involved in the metabolism of 10-Methyltricosanoyl-CoA. Due to the specific nature of this long-chain branched fatty acyl-CoA, this document outlines a generalized metabolic pathway and presents a template for experimental design, data analysis, and visualization based on established methodologies in lipidomics and transcriptomics.

Metabolic Context of this compound

This compound is a derivative of a 24-carbon branched-chain fatty acid. Its metabolism is likely to involve enzymes that handle very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. The metabolic pathways are crucial for various cellular processes, and dysregulation can be associated with metabolic disorders. Coenzyme A (CoA) is a vital cofactor in cellular metabolism, participating in over 100 anabolic and catabolic reactions, including those involving lipids.[1][2] The synthesis and degradation of CoA and its thioester derivatives, such as acetyl-CoA, are tightly regulated.[1][3]

Hypothetical Metabolic Pathway and Key Gene Targets

The metabolism of this compound is proposed to proceed through a modified β-oxidation pathway, likely occurring in peroxisomes due to its chain length. Key enzyme families and their corresponding genes that are prime candidates for comparative transcriptomic analysis include:

  • Acyl-CoA Synthetases (ACS): Responsible for the initial activation of the fatty acid. Very-long-chain acyl-CoA synthetases (ACSVLs) are particularly relevant.

  • Acyl-CoA Oxidases (ACOX): Catalyze the first step of peroxisomal β-oxidation.

  • Enoyl-CoA Hydratases / Dehydrogenases (EHHADH): Multifunctional enzymes involved in the subsequent steps of β-oxidation.

  • Thiolases (ACAA): Catalyze the final step, cleaving a shorter acyl-CoA and propionyl-CoA (due to the methyl branch).

  • Carnitine Acyltransferases (CPT/CROT): May be involved in the transport of the acyl-CoA across organellar membranes.

A comparative transcriptomic study would aim to quantify the differential expression of these genes between different biological conditions (e.g., disease state vs. healthy, treated vs. untreated).

Experimental Design and Protocols

A robust comparative transcriptomics study requires careful planning and execution. A typical workflow is outlined below.

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatics Analysis cluster_downstream Downstream Analysis Sample_Collection Biological Sample Collection (e.g., tissue, cells) RNA_Isolation Total RNA Isolation Sample_Collection->RNA_Isolation Library_Prep RNA Library Preparation (e.g., mRNA selection, cDNA synthesis) RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway and GO Enrichment DEA->Pathway_Analysis Validation Validation (e.g., qRT-PCR) Pathway_Analysis->Validation

Caption: A typical experimental workflow for a comparative transcriptomics study.

Detailed Experimental Protocols

1. RNA Isolation and Quality Control:

  • Total RNA is extracted from biological replicates (a minimum of three per condition is recommended for statistical power) using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.[4]

  • RNA integrity and quantity are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). High-quality RNA (RIN > 8) is used for library preparation.

2. Library Preparation and Sequencing:

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • Enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.

  • The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.

  • The ligated products are amplified by PCR to create the final cDNA library.

  • The quality of the library is assessed, and it is then sequenced on a high-throughput platform such as an Illumina NovaSeq.[4]

3. Bioinformatics Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome using a splice-aware aligner like STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools such as HTSeq or featureCounts.

  • Differential Expression Analysis: Differential gene expression between experimental groups is determined using packages like DESeq2 or edgeR in R.[5] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.

Data Presentation: Comparative Gene Expression

The results of the differential expression analysis should be presented in a clear and concise table.

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-value (FDR)
ACSL6Acyl-CoA Synthetase Long Chain Family Member 62.50.0010.015
ACOX1Acyl-CoA Oxidase 1-1.80.0050.03
EHHADHEnoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase1.50.010.045
ACAA1Acetyl-CoA Acyltransferase 1-2.10.00050.01
CROTCarnitine O-Octanoyltransferase1.20.020.048

Visualization of Metabolic Pathways

Visualizing the metabolic pathway with the differentially expressed genes highlighted can provide valuable insights.

metabolic_pathway cluster_peroxisome Peroxisome Fatty_Acid 10-Methyltricosanoic Acid ACSL6 ACSL6 Fatty_Acid->ACSL6 ATP, CoA Acyl_CoA This compound ACOX1 ACOX1 Acyl_CoA->ACOX1 FAD -> FADH2 Enoyl_CoA 2,3-dehydro-10-Methyltricosanoyl-CoA EHHADH EHHADH Enoyl_CoA->EHHADH H2O Hydroxyacyl_CoA 3-hydroxy-10-Methyltricosanoyl-CoA Hydroxyacyl_CoA->EHHADH NAD+ -> NADH Ketoacyl_CoA 3-keto-10-Methyltricosanoyl-CoA ACAA1 ACAA1 Ketoacyl_CoA->ACAA1 CoA Shorter_Acyl_CoA Shorter Acyl-CoA + Propionyl-CoA ACSL6->Acyl_CoA ACOX1->Enoyl_CoA EHHADH->Hydroxyacyl_CoA EHHADH->Ketoacyl_CoA ACAA1->Shorter_Acyl_CoA

Caption: Hypothetical peroxisomal β-oxidation pathway for this compound.

Conclusion

This guide provides a foundational approach for conducting a comparative transcriptomic analysis of genes involved in this compound metabolism. By combining rigorous experimental protocols with comprehensive bioinformatic analysis and clear data visualization, researchers can gain significant insights into the regulatory networks governing the metabolism of this and other very-long-chain branched fatty acids. The integration of transcriptomic data with other 'omics' data, such as proteomics and metabolomics, will further enhance our understanding of these complex metabolic pathways.[5][6]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 10-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of 10-Methyltricosanoyl-CoA. It includes detailed operational and disposal plans to ensure the safe and effective use of this long-chain fatty acyl-CoA in a laboratory setting.

Hazard Identification and Safety Summary

Based on available safety data for structurally similar long-chain acyl-CoA compounds, this compound is not classified as a hazardous substance or mixture. However, it is considered a combustible dust, which may form explosive dust-air mixtures if dispersed in sufficient concentrations. Standard laboratory precautions should be observed to minimize exposure and mitigate risks.

Quantitative Data Summary

The following table summarizes key safety and physical data. Note that this information is based on a representative Safety Data Sheet (SDS) for a similar long-chain acyl-CoA and should be used as a guideline.

ParameterValue
GHS Classification Not a hazardous substance or mixture
Primary Hazard Combustible Dust
First Aid: Inhalation Move person to fresh air.
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
First Aid: Eye Contact Rinse out with plenty of water. Remove contact lenses.
First Aid: Ingestion Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Fire Fighting Measures Use extinguishing media appropriate for the surrounding fire. The substance is combustible.
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure and ensuring personal safety. The following recommendations are based on the potential hazards associated with handling this compound in solid (powder) and solution forms.

  • Engineering Controls: A properly functioning chemical fume hood should be used when handling the powdered form of this compound to control dust.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against dust particles and splashes.

  • Hand Protection: Nitrile gloves are required to prevent skin contact. Note that the protective efficacy of gloves can vary with the solvent used. Always check for compatibility.

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator for dusts is recommended.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment.

PPE_Selection_Workflow start Start: Assess Task is_powder Handling Solid/Powder? start->is_powder in_fume_hood Working in Fume Hood? is_powder->in_fume_hood Yes is_solution Handling Solution? is_powder->is_solution No use_respirator Wear NIOSH-approved respirator for dusts in_fume_hood->use_respirator No no_respirator Standard PPE sufficient in_fume_hood->no_respirator Yes use_respirator->is_solution no_respirator->is_solution standard_ppe Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat is_solution->standard_ppe Yes end Proceed with Task standard_ppe->end

Caption: PPE selection workflow for handling this compound.

Operational Plans

Adherence to standard operating procedures is crucial for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation: Before handling, ensure the work area is clean and uncluttered. If working with the powder, ensure a chemical fume hood is available and operational.

  • Donning PPE: Put on all required personal protective equipment as outlined in the PPE section.

  • Weighing (Powder): If weighing the solid compound, perform this task within a fume hood or a balance enclosure to minimize dust dispersion. Use a spatula for transfers.

  • Solubilization: When preparing solutions, add the solvent to the solid slowly to avoid splashing. If the solvent is volatile, perform this step in a fume hood.

  • Experimental Use: During experimental procedures, keep containers with this compound covered when not in use.

  • Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.

Emergency Procedures:
  • Spill (Solid): In case of a solid spill, avoid generating dust. Carefully sweep up the material and place it in a sealed container for disposal. Clean the spill area with a wet cloth.

  • Spill (Liquid): For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Accidental Exposure: In case of skin or eye contact, follow the first aid measures outlined in the quantitative data summary table. Seek medical attention if irritation persists.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Unused Product: Dispose of unused this compound as chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be placed in a sealed bag or container and disposed of as chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Follow your institution's guidelines for organic or chemical waste disposal.

Experimental Protocols

The following is a representative protocol for the extraction of long-chain acyl-CoAs from cultured cells for analysis by liquid chromatography-mass spectrometry (LC-MS). This protocol should be adapted based on the specific cell type and experimental goals.

Protocol: Extraction of Acyl-CoAs from Cultured Mammalian Cells[1]
  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). Use a cell scraper to harvest the cells in cold methanol (B129727).[1]

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]

  • Lysis and Extraction:

    • Resuspend the cell pellet in cold methanol containing an appropriate internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Supernatant Collection:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1]

  • Analysis:

    • Analyze the reconstituted sample by LC-MS to quantify the levels of this compound and other acyl-CoAs of interest.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.